Orelabrutinib
Description
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase) with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of BTK. This prevents both the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways, inhibiting the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed or mutated in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.
Propriétés
IUPAC Name |
2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVEMOYADUARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655504-04-3 | |
| Record name | Orelabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orelabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORELABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Crystal Structure of Orelabrutinib Bound to BTK: A Technical Overview and Methodological Guide
Despite extensive investigation, the specific crystal structure of Orelabrutinib covalently bound to Bruton's tyrosine kinase (BTK) is not publicly available in protein structure databases or scientific literature to date. This guide, therefore, provides a comprehensive overview of the known interactions between this compound and BTK, drawing upon existing data for this compound and analogous BTK inhibitor co-crystal structures. Furthermore, it offers a detailed guide to the experimental protocols required to determine such a crystal structure, catering to researchers, scientists, and drug development professionals.
This compound is a potent and highly selective second-generation BTK inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies.[1][2][3] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of BTK.[1] This covalent modification effectively blocks the kinase activity of BTK, thereby inhibiting the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[1][4]
Quantitative Profile of this compound
While the precise three-dimensional arrangement of this compound within the BTK active site remains to be publicly elucidated, its biochemical and clinical activity has been well-characterized.
| Parameter | Value | Reference |
| IC50 (BTK enzymatic activity) | 1.6 nM | [5] |
| Binding type | Covalent, irreversible | [1][5] |
| Target residue | Cysteine-481 (C481) | [1] |
| Clinical Efficacy (Relapsed/Refractory MCL) | ||
| Overall Response Rate (ORR) | 81.1% | [6] |
| Complete Response (CR) | 27.4% | [6] |
| Clinical Efficacy (Relapsing-Remitting MS) | ||
| Reduction in new brain lesions (80mg QD at 24 weeks) | 92.3% | [7][8] |
The BTK Signaling Pathway and this compound's Point of Intervention
The B-cell receptor signaling cascade is a critical pathway for B-cell development, activation, and survival.[1][9] Bruton's tyrosine kinase is a key node in this pathway. The following diagram illustrates the BTK signaling pathway and highlights the inhibitory action of this compound.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Determining the Co-Crystal Structure of this compound and BTK
The determination of the three-dimensional structure of a protein-ligand complex, such as this compound bound to BTK, is a multi-step process that relies heavily on protein biochemistry and X-ray crystallography. Below are detailed methodologies for the key experiments involved.
Protein Expression and Purification
Objective: To produce a large quantity of pure, homogenous, and stable BTK protein.
Methodology:
-
Gene Cloning: The gene encoding the human BTK kinase domain (residues ~383-659) is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression). An affinity tag (e.g., a polyhistidine-tag) is often included to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and duration).
-
Cell Lysis: The cells are harvested and lysed to release the protein.
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.
-
Further Purification: The eluted protein is further purified using additional chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity (>95%).
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.
Crystallization
Objective: To grow well-ordered, single crystals of the BTK-Orelabrutinib complex suitable for X-ray diffraction.
Methodology:
-
Complex Formation: The purified BTK protein is incubated with a molar excess of this compound to ensure complete covalent modification of Cys481. The formation of the complex can be verified by mass spectrometry.
-
Crystallization Screening: The BTK-Orelabrutinib complex is concentrated to a suitable concentration (typically 5-15 mg/mL). High-throughput screening is performed using commercially available crystallization screens that cover a wide range of precipitants, salts, and pH values.[10] The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[11]
-
Crystal Optimization: Initial crystal "hits" are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as temperature and pH, to improve crystal size and quality.[12]
X-ray Diffraction Data Collection and Processing
Objective: To obtain a high-resolution diffraction pattern from the crystal and process it to yield a set of structure factors.
Methodology:
-
Crystal Mounting and Cryo-protection: A single, well-formed crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing.
-
X-ray Diffraction: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.[13][14]
-
Data Processing: The collected diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-related reflections to produce a final dataset of unique reflections with their corresponding intensities and error estimates.[15]
-
Structure Determination and Refinement
Objective: To solve the phase problem and build an atomic model of the BTK-Orelabrutinib complex that fits the experimental data.
Methodology:
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement, using the structure of a homologous protein as a search model.
-
Model Building: An initial electron density map is calculated, and an atomic model of the protein and the covalently bound this compound is built into the density using molecular graphics software.
-
Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the observed structure factors. This is an iterative process of manual model adjustments and computational refinement until the model converges to a final, validated structure.
General Experimental Workflow for Protein Crystallography
The following diagram provides a high-level overview of the experimental workflow for determining a protein crystal structure.
Caption: General experimental workflow for protein X-ray crystallography.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Evaluating this compound as a novel treatment option for relapsed/refractory chronic lymphocytic leukemia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. InnoCare's this compound Shows Over 90% Reduction in MS Brain Lesions in Phase II Trial [trial.medpath.com]
- 8. businesswire.com [businesswire.com]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cristallographie Rayon-X | Anton Paar Wiki [wiki.anton-paar.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. portlandpress.com [portlandpress.com]
The Selective Inhibition of Bruton's Tyrosine Kinase by Orelabrutinib and its Impact on Downstream B-Cell Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Orelabrutinib is a potent, highly selective, and irreversible second-generation Bruton's Tyrosine Kinase (BTK) inhibitor developed for the treatment of B-cell malignancies and autoimmune diseases.[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][5][6] Dysregulation of this pathway is a key factor in the pathogenesis of various B-cell cancers.[7] this compound covalently binds to the Cysteine 481 (C481) residue in the active site of BTK, leading to a complete and sustained blockade of its kinase activity.[5] This targeted inhibition effectively disrupts the downstream signaling cascade, including the phosphorylation of key substrates like Phospholipase C gamma 2 (PLCγ2) and the activation of transcription factors such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes its quantitative effects on BCR pathway components, details key experimental protocols for its evaluation, and visualizes the core signaling and experimental workflows.
Mechanism of Action and Quantitative Effects
This compound's therapeutic efficacy stems from its potent and highly selective inhibition of BTK. Unlike first-generation inhibitors such as ibrutinib, this compound demonstrates minimal off-target activity, which contributes to a more favorable safety profile.[1][8][9]
Kinase Inhibition and Selectivity
Preclinical studies have established this compound's high potency against BTK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][7][9][10] Its selectivity is a key differentiator, as demonstrated in broad kinase screening panels where significant inhibition is overwhelmingly restricted to BTK.[1][8][10]
| Parameter | Value | Source(s) |
| BTK Enzymatic Activity (IC50) | 1.6 nM | [1][3][7][9][10] |
| Kinase Selectivity Profile | >90% inhibition of BTK at 1 µM | [1][7][8][10] |
| Off-Target Kinases (at 1 µM) | Minimal to no inhibition of EGFR, ITK, TEC, BMX | [1][8][9][10] |
Pharmacodynamic Effects in B-Cells
This compound achieves high and sustained target engagement in vivo. This prolonged BTK occupancy ensures continuous disruption of the BCR signaling pathway, which is crucial for its anti-tumor effects.[1][3][9]
| Parameter | Observation | Source(s) |
| BTK Target Occupancy | Near-complete (>99%) and sustained for 24 hours at doses ≥50 mg/day | [3][8][9] |
| BTK Phosphorylation (Tyr223) | Dramatically reduced in a dose-dependent manner | [1] |
| PLCγ2 Activation | Downregulated following this compound treatment | [1] |
| NF-κB Signaling | Activation is decreased, inhibiting growth and survival signals | [1][11] |
Cellular Consequences
The inhibition of the BCR pathway by this compound translates into potent anti-proliferative and pro-apoptotic effects in malignant B-cells.
| Cellular Effect | Observation | Cell Lines | Source(s) |
| Anti-Proliferative Activity | Dose-dependent inhibition of cell viability | TMD8, HBL-1, Z138 | [1] |
| Apoptosis Induction | Enhances apoptosis, particularly in combination with rituximab | TMD8, Z138 | [1][12] |
| Cell Cycle Arrest | Induces cell cycle arrest, contributing to inhibition of proliferation | DHL cell lines | [13][14] |
This compound's Position in the BCR Signaling Pathway
The B-cell receptor signaling cascade is a tightly regulated process initiated by antigen binding. This leads to the activation of a series of downstream kinases, with BTK playing a pivotal role as a central signaling hub. This compound's targeted intervention at BTK effectively halts the entire downstream cascade required for B-cell activation and survival.[5][6]
Caption: this compound inhibits BTK, blocking the downstream phosphorylation of PLCγ2 and activation of NF-κB.
Key Experimental Protocols
Evaluating the effects of this compound on the BCR pathway involves a series of established in vitro and cellular assays. The following sections provide detailed methodologies for these key experiments.
In Vitro BTK Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK. Methods like ADP-Glo™ or LanthaScreen™ are commonly used.[15][16][17]
Objective: To determine the IC50 value of this compound against recombinant human BTK.
Principle (ADP-Glo™ Assay): The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is proportional to BTK activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer to create a range of 2X final concentrations.
-
Prepare a 2X solution of recombinant BTK enzyme in kinase buffer.
-
Prepare a 2X substrate/ATP mix (e.g., poly(Glu,Tyr) peptide substrate and ATP) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the BTK enzyme solution to each well.
-
Add 1 µL of the serially diluted this compound or DMSO vehicle control.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature (e.g., 30°C) for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical in vitro BTK kinase inhibition assay using a luminescence-based readout.
Western Blot Analysis of BCR Pathway Phosphorylation
This technique is used to measure the levels of phosphorylated (activated) proteins within the BCR signaling cascade in cells treated with this compound.
Objective: To assess the effect of this compound on the phosphorylation of BTK (p-BTK Tyr223) and PLCγ2 (p-PLCγ2) in B-cell lymphoma cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-BTK (Tyr223), total BTK, p-PLCγ2, and total PLCγ2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Caption: Standard workflow for analyzing protein phosphorylation levels via Western blot.
Cellular BTK Occupancy Assay
This pharmacodynamic assay measures the percentage of BTK molecules in a cell that are covalently bound by an irreversible inhibitor like this compound.
Objective: To quantify the engagement of BTK by this compound in peripheral blood mononuclear cells (PBMCs) or cultured cells.
Principle (Probe-Based TR-FRET): A biotinylated probe that also binds to the BTK active site is used. In untreated cells, the probe binds to BTK, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is generated between donor (e.g., Europium-labeled anti-BTK) and acceptor (e.g., Streptavidin-conjugated fluorophore) molecules. When this compound occupies the active site, it prevents probe binding, leading to a loss of the FRET signal. The percentage of occupancy is calculated from the reduction in signal.[19]
Methodology:
-
Sample Collection and Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation or use cultured B-cells.
-
Lyse the cells using a specific lysis buffer to release the intracellular proteins, including BTK.
-
-
Probe Binding:
-
In a 384-well assay plate, add a defined amount of cell lysate.
-
Add a biotinylated BTK active site probe and incubate for 1 hour to allow the probe to bind to any unoccupied BTK.
-
-
Detection:
-
Add a detection solution containing a Europium (Eu)-labeled anti-BTK antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Incubate to allow the antibody to bind to BTK and streptavidin to bind to the biotinylated probe.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor/donor).
-
Determine BTK occupancy using the formula: % Occupancy = (1 - (Signal_Treated / Signal_Untreated)) * 100
-
Caption: Workflow for a probe-based TR-FRET assay to determine cellular BTK target occupancy.
Calcium Flux Assay
Activation of PLCγ2 by BTK leads to the generation of IP3, which triggers the release of calcium (Ca²⁺) from intracellular stores. A calcium flux assay measures this rapid increase in intracellular Ca²⁺ concentration following BCR stimulation.
Objective: To determine if this compound can block BCR-induced calcium mobilization in B-cells.
Methodology:
-
Cell Preparation and Dye Loading:
-
Resuspend isolated B-cells or a B-cell line in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).[20]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating for 30-45 minutes at 37°C in the dark.[20][21] Intracellular esterases cleave the AM ester, trapping the dye inside the cells.
-
-
This compound Pre-treatment:
-
Wash the cells to remove excess dye.
-
Pre-incubate the dye-loaded cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer capable of measuring the dye's fluorescence.
-
Establish a stable baseline fluorescence signal for approximately 30-60 seconds.
-
Pause acquisition, add a BCR agonist (e.g., anti-IgM or anti-IgD antibody) to stimulate the cells, and immediately resume acquisition.[22]
-
Continue recording the fluorescence signal over time for several minutes to capture the full calcium flux response.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or ratio for ratiometric dyes like Indo-1) versus time.
-
Analyze the kinetics of the response, including the peak fluorescence and the area under the curve, to compare the calcium flux in this compound-treated cells versus controls.
-
Caption: A flow cytometry-based workflow to measure the inhibition of BCR-induced calcium flux.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of BTK that effectively disrupts the BCR signaling pathway at a critical juncture. Its mechanism of action translates into the robust inhibition of downstream effectors, including PLCγ2 and NF-κB, leading to decreased proliferation and increased apoptosis in malignant B-cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and evaluating the profound impact of this compound on the core signaling pathways that drive B-cell malignancies. Its high selectivity represents a significant advancement, promising potent efficacy with an improved safety profile for patients.
References
- 1. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating this compound as a novel treatment option for relapsed/refractory chronic lymphocytic leukemia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Safety and clinical outcomes of this compound, lenalidomide plus sintilimab for relapsed/refractory diffuse large B-cell lymphoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Chidamide and this compound synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
- 21. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Orelabrutinib's Therapeutic Potential in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orelabrutinib, a highly selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor, is emerging as a promising therapeutic candidate for a range of autoimmune diseases.[1][2][3] By targeting BTK, a critical enzyme in the signaling pathways of B cells and other immune cells, this compound effectively modulates aberrant immune responses that drive autoimmune pathology.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in key preclinical autoimmune disease models, and relevant clinical trial data, offering a comprehensive resource for researchers and drug development professionals in the field.
Mechanism of Action: Targeting the Core of Autoimmune Pathogenesis
This compound exerts its therapeutic effect by irreversibly binding to the cysteine residue (C481) in the active site of BTK. This covalent inhibition blocks the downstream signaling cascade initiated by the B-cell receptor (BCR) and Fc receptors (FcRs), which are pivotal in the activation, proliferation, and differentiation of B cells, as well as the function of myeloid cells.[5] Dysregulation of these pathways is a hallmark of many autoimmune diseases, leading to the production of autoantibodies and the perpetuation of inflammation.[4][7][8]
This compound's high selectivity for BTK minimizes off-target effects, a significant advantage over first-generation BTK inhibitors.[5][6] This specificity is crucial for the long-term treatment of chronic autoimmune conditions.[7][8]
Below is a diagram illustrating the central role of BTK in immune cell signaling and the inhibitory action of this compound.
Caption: this compound inhibits BTK in both BCR and FcR signaling pathways.
Quantitative Data: In Vitro Potency and Preclinical Pharmacokinetics
The efficacy of a therapeutic agent is fundamentally linked to its potency and pharmacokinetic profile. This compound has demonstrated potent and highly selective inhibition of BTK in vitro, along with favorable pharmacokinetic properties in preclinical models.
| Parameter | Value | Species/System | Reference |
| BTK IC50 | 1.6 nM | Enzymatic Assay | [5][6] |
| Kinase Selectivity | >90% inhibition of BTK at 1 µM | KINOMEscan (456 kinases) | [5][6] |
| Oral Bioavailability | ~20-80% | Preclinical Models | [5] |
| Half-life (T1/2) | ~1.5-4 h | Preclinical Models | [5] |
| Rat Plasma Cmax (10 mg/kg oral) | 1928.23 ± 1026.82 ng/mL | Rat | [9] |
| Rat Plasma Tmax (10 mg/kg oral) | 0.56 ± 0.17 h | Rat | [9] |
Preclinical Autoimmune Disease Models: Efficacy in Relevant Pathologies
This compound has been evaluated in various preclinical models of autoimmune diseases, demonstrating its potential to ameliorate disease pathology. This section details the experimental protocols for key models and summarizes the findings.
Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis
The CIA model is a widely used and well-established animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.[10][11][12]
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Methodology:
-
Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.[11][13]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).[12][14]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[13][14]
-
-
Treatment: this compound or vehicle is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated using a scoring system based on erythema and swelling of the paws.[15]
-
Paw Thickness: Paw swelling is measured using calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[8]
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies are measured.
-
While specific data for this compound in the CIA model is not publicly available, studies with other selective BTK inhibitors have shown a significant dose-dependent reduction in arthritis development in this model.[10][16]
Imiquimod-Induced Psoriasis - A Model for Psoriasis
The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, induces a skin inflammation that shares many features with human psoriasis, including epidermal thickening, scaling, and infiltration of immune cells.[7][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 3. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. mdbioproducts.com [mdbioproducts.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel tricyclic BTK inhibitor suppresses B cell responses and osteoclastic bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Therapeutic treatment with Ibrutinib attenuates imiquimod-induced psoriasis-like inflammation in mice through downregulation of oxidative and inflammatory mediators in neutrophils and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orelabrutinib's Central Nervous System Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orelabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant promise in the treatment of B-cell malignancies, including those affecting the central nervous system (CNS). Its efficacy in primary central nervous system lymphoma (PCNSL) is attributed, in part, to its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on this compound's CNS penetration, its mechanism of action within the CNS, and the experimental methodologies used to characterize its distribution. While clinical observations confirm its presence and activity in the CNS, it is important to note that detailed quantitative preclinical data on brain-to-plasma ratios and specific efflux transporter interactions are not extensively available in the public domain.
Physicochemical Properties and CNS Penetration Potential
This compound's molecular structure is designed to facilitate its passage across the BBB. As a second-generation BTK inhibitor, it possesses a unique single-ring core and minimized steric hindrance, which may contribute to its favorable physicochemical properties for CNS penetration.
Preclinical and Clinical Evidence of CNS Penetration
Preclinical Data
Direct quantitative preclinical data on this compound's brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) from animal studies are not widely published. Such data is crucial for a definitive assessment of its intrinsic ability to cross the BBB and accumulate in the brain parenchyma.
Clinical Data: Cerebrospinal Fluid Concentrations
Clinical studies in patients with CNS lymphoma provide evidence of this compound's ability to reach the CNS. Analysis of cerebrospinal fluid (CSF) has shown significant concentrations of the drug, indicating successful penetration of the blood-brain or blood-CSF barrier.
| Parameter | Value | Patient Population | Reference |
| Mean CSF Concentration | 20.10 ± 14.70 ng/mL | Relapsed/Refractory PCNSL | |
| Median CSF Concentration | 28.7 ng/mL | Newly Diagnosed PCNSL |
Table 1: this compound Concentrations in Human Cerebrospinal Fluid
These findings are particularly noteworthy when compared to first-generation BTK inhibitors like ibrutinib, for which reported CSF concentrations are considerably lower. The high CSF/plasma ratio observed for this compound suggests efficient transport into the CNS.
Blood-Brain Barrier Transport Mechanisms
The net concentration of a drug in the CNS is a balance between its influx and efflux across the BBB. Key efflux transporters that limit the brain penetration of many small molecules include P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).
Interaction with Efflux Transporters
Specific in vitro data from assays such as the Madin-Darby Canine Kidney (MDCK)-MDR1 or Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound are not publicly available. This data would be necessary to definitively classify this compound as a substrate or non-substrate of P-gp and BCRP and to quantify its efflux ratio. An efflux ratio of ≥2 in an MDCK-MDR1 assay is generally considered indicative of active efflux.
| In Vitro Model | Parameter | Result for this compound | Interpretation |
| MDCK-MDR1 Assay | Efflux Ratio (Papp B-A / Papp A-B) | Data Not Available | Determines if this compound is a P-gp substrate. |
| BCRP-Transfected Cell Line Assay | Efflux Ratio | Data Not Available | Determines if this compound is a BCRP substrate. |
| PAMPA-BBB | Permeability (Pe) | Data Not Available | Predicts passive diffusion across the BBB. |
Table 2: In Vitro Assessment of this compound's Blood-Brain Barrier Transport
The high CSF concentrations observed clinically suggest that this compound may either be a poor substrate for these efflux transporters or possess other properties that facilitate a high net influx.
Figure 1: Putative Blood-Brain Barrier Transport of this compound.
Mechanism of Action in the Central Nervous System
Once in the CNS, this compound exerts its therapeutic effect by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is constitutively active in many B-cell malignancies, including PCNSL, and is crucial for the proliferation and survival of malignant B-cells.
BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the CNS. By inhibiting BTK in microglia, this compound may also modulate the neuroinflammatory environment within the brain.
Figure 2: this compound's Inhibition of the BTK Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's CNS penetration are not fully available in the public literature. However, based on standard methodologies, the following outlines the likely approaches.
In Vivo Assessment of Brain Penetration in Rodents
This protocol would be designed to determine the brain-to-plasma concentration ratio of this compound.
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: A single oral dose of this compound (e.g., 10 mg/kg) administered by gavage.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), blood is collected via cardiac puncture into heparinized tubes. Immediately following, animals are euthanized, and brains are harvested.
-
Sample Processing: Plasma is separated from blood by centrifugation. Brains are rinsed with cold saline, blotted dry, weighed, and homogenized in a suitable buffer.
-
Bioanalysis: this compound concentrations in plasma and brain homogenate are determined using a validated LC-MS/MS method.
-
Calculation: The brain-to-plasma ratio (Kp) is calculated as the ratio of the concentration of this compound in the brain (ng/g) to the concentration in plasma (ng/mL). The unbound ratio (Kp,uu) would require further experiments to determine the unbound fraction in both brain and plasma.
The In Vivo Pharmacodynamics of Orelabrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo pharmacodynamics of Orelabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. This compound's mechanism of action, its impact on B-cell receptor (BCR) signaling, and the methodologies used to assess its activity in vivo are detailed herein.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that covalently and irreversibly binds to the cysteine residue (C481) in the active site of BTK.[1] This irreversible binding leads to the sustained inhibition of BTK's kinase activity. BTK is a critical non-receptor tyrosine kinase in the BCR signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] By inhibiting BTK, this compound effectively disrupts this pathway, leading to the suppression of malignant B-cell growth and the induction of apoptosis.[1] Preclinical studies have highlighted this compound's high selectivity for BTK, with minimal off-target effects on other kinases, which is a distinguishing feature compared to first-generation BTK inhibitors.[3]
In Vivo Pharmacodynamic Properties of this compound
The in vivo pharmacodynamics of this compound are primarily characterized by its ability to achieve high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and tumor tissues. This high level of target engagement translates to the effective inhibition of downstream signaling pathways crucial for B-cell malignancies.
BTK Occupancy in Clinical Studies
Clinical studies in patients with various B-cell malignancies have demonstrated that this compound achieves near-complete and sustained BTK occupancy at clinically relevant doses.
| Indication | Dose Regimen | BTK Occupancy in PBMCs | Duration of Occupancy | Citation |
| Relapsed or Refractory Mantle Cell Lymphoma (MCL) | 100 mg twice daily | Close to 100.0% | Sustained up to 24 hours | [4] |
| Relapsed or Refractory Mantle Cell Lymphoma (MCL) | 150 mg once daily | Close to 100.0% | Sustained up to 24 hours | [4] |
| Healthy Subjects | ≥ 50 mg once daily | ~100% | Sustained at 24 hours | [2] |
| Relapsed or Refractory CLL/SLL | 150 mg once daily | ~100% | Sustained at 24 hours | [5] |
Modulation of Downstream Signaling Pathways
This compound's inhibition of BTK leads to the downregulation of key downstream signaling molecules. In vitro studies have shown a dose-dependent reduction in the phosphorylation of BTK at Tyr223 and its immediate substrate, phospholipase C-γ2 (PLCγ2).[1] This disruption of the BCR signaling cascade ultimately inhibits the activation of transcription factors like NF-κB, which are vital for the survival and proliferation of malignant B-cells.[1] While direct quantitative in vivo data on the modulation of these downstream markers for this compound is still emerging in published literature, the high and sustained BTK occupancy observed in clinical trials strongly suggests a profound and durable inhibition of this signaling pathway in patients.
Experimental Protocols for Assessing In Vivo Pharmacodynamics
The evaluation of this compound's in vivo pharmacodynamics relies on specialized assays to measure BTK occupancy and the phosphorylation status of downstream signaling proteins.
BTK Occupancy Assay
A common method for determining BTK occupancy is a systematically validated enzyme-linked immunosorbent assay (ELISA).[4] This assay quantifies the percentage of BTK molecules that are bound by the inhibitor in cell lysates.
Principle: The assay distinguishes between this compound-bound BTK and free BTK. An antibody specific to BTK is used to capture total BTK from the cell lysate. A labeled probe that also binds to the active site of BTK is then added. The signal from the probe is inversely proportional to the amount of BTK occupied by this compound.
Generalized Protocol:
-
Sample Collection: Collect peripheral blood from subjects at various time points post-Orelabrutinib administration. Isolate PBMCs using density gradient centrifugation.
-
Cell Lysis: Lyse the isolated PBMCs to release intracellular proteins, including BTK.
-
ELISA Plate Coating: Coat a microtiter plate with a capture antibody specific for BTK.
-
Incubation with Lysate: Add the cell lysates to the coated wells to allow the capture of total BTK.
-
Probe Incubation: Introduce a labeled probe that binds to the active site of free BTK.
-
Detection: Measure the signal generated by the probe.
-
Calculation: Calculate the percentage of BTK occupancy by comparing the signal from treated samples to that of untreated controls.
Phospho-Flow Cytometry for Downstream Signaling
Phospho-flow cytometry is a powerful technique to assess the phosphorylation status of intracellular signaling proteins, such as pBTK and pPLCγ2, at a single-cell level.
Principle: This method uses phosphorylation-specific antibodies to detect the activated forms of signaling proteins within cells. By combining this with cell surface markers, the signaling status can be analyzed in specific cell populations (e.g., B-cells).
Generalized Protocol:
-
Sample Collection and Stimulation (Optional): Collect whole blood or isolate PBMCs. For some applications, cells may be stimulated ex vivo to assess the inhibitory effect of this compound on induced signaling.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow entry of antibodies.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies, including antibodies specific for cell surface markers (e.g., CD19 for B-cells) and intracellular phosphorylated proteins (e.g., anti-pBTK, anti-pPLCγ2).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the percentage of cells positive for the phosphorylated protein or the mean fluorescence intensity of the phospho-specific antibody in the target cell population.
Visualizing Key Pathways and Workflows
B-Cell Receptor Signaling Pathway Inhibition by this compound
Caption: this compound inhibits BTK, blocking downstream signaling.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
Caption: Workflow for an in vivo pharmacodynamic study.
Conclusion
This compound demonstrates potent and sustained in vivo pharmacodynamic effects, characterized by high levels of BTK occupancy at clinically achievable doses. This leads to the effective inhibition of the BCR signaling pathway, which is fundamental to its anti-tumor activity in B-cell malignancies. The use of robust experimental methodologies, such as specialized ELISAs for BTK occupancy and phospho-flow cytometry for downstream signaling analysis, is crucial for elucidating the in vivo mechanism of action and guiding the clinical development of this targeted therapy. Further research providing more granular quantitative data on the in vivo modulation of downstream signaling pathways will continue to enhance our understanding of this compound's pharmacodynamics.
References
- 1. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Orelabrutinib's Impact on the Tumor Microenvironment: A Technical Guide
Introduction
Orelabrutinib (ICP-022) is a second-generation, potent, and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It has demonstrated significant therapeutic efficacy in various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL).[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, survival, and activation of B-cells.[1][5][6] Beyond its direct cytotoxic effects on malignant B-cells, emerging evidence highlights this compound's significant modulatory impact on the complex ecosystem of the tumor microenvironment (TME). This guide provides an in-depth technical overview of this compound's mechanism of action and its multifaceted effects on the immune constituents of the TME, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound's primary mechanism involves its covalent and irreversible binding to the cysteine residue at position 481 (C481) in the active site of the BTK enzyme.[5] This binding effectively blocks BTK's kinase activity, thereby inhibiting the activation of the BCR signaling pathway and downstream survival signals.[5][6] The sustained activation of this pathway is a known pathogenic driver in many B-cell malignancies.[1] By disrupting this cascade, this compound halts the proliferation of malignant B-cells and induces programmed cell death, or apoptosis.[5]
Caption: this compound inhibits the B-Cell Receptor (BCR) signaling pathway.
Modulation of the Tumor Microenvironment
This compound's high selectivity is a key feature distinguishing it from first-generation BTK inhibitors like ibrutinib. This selectivity minimizes off-target effects, leading to a more favorable modulation of the TME's immune landscape.
Natural Killer (NK) Cells and Antibody-Dependent Cellular Cytotoxicity (ADCC)
A significant drawback of first-generation BTK inhibitors is the off-target inhibition of Interleukin-2-inducible T-cell kinase (ITK), which compromises the efficacy of NK-cell-mediated ADCC, a crucial mechanism for anti-CD20 monoclonal antibodies like rituximab.[1][7] this compound, due to its high selectivity, does not significantly inhibit ITK.[7][8] This preserves the cytotoxic function of NK cells, allowing for synergistic anti-tumor effects when combined with rituximab.[1][7] Preclinical studies have demonstrated that the combination of this compound and rituximab enhances the apoptosis of tumor cells and preserves NK-cell-mediated ADCC, unlike the combination with ibrutinib.[7]
Caption: this compound preserves NK-cell mediated ADCC compared to ibrutinib.
Macrophages and Myeloid-Derived Suppressor Cells (MDSCs)
BTK is expressed in various myeloid cells, including macrophages and MDSCs, which are often implicated in creating an immunosuppressive TME.[9][10] While direct studies on this compound's effect on these specific cell types in the TME are emerging, data from the broader class of BTK inhibitors, particularly ibrutinib, provide valuable insights. Ibrutinib has been shown to reduce the frequency and function of MDSCs in tumor-bearing hosts.[10][11] It impairs MDSC nitric oxide production and migration, thereby potentially reducing their T-cell suppressive capacity.[10] Given that BTK is expressed in MDSCs, it is plausible that the highly selective action of this compound could similarly inhibit these immunosuppressive cells without the confounding off-target effects seen with ibrutinib. In the context of CLL, ibrutinib has been shown to modulate tumor-associated macrophages (nurse-like cells), though with complex effects that can include increasing their immunosuppressive M2 markers.[12] this compound's distinct selectivity profile may lead to different, potentially more beneficial, outcomes in macrophage polarization within the TME.
T-Cells
T-cells do not express BTK, making it a non-target in this crucial anti-tumor effector population.[13] this compound's high selectivity and lack of significant ITK inhibition are advantageous for preserving T-cell function.[7] This is a critical differentiation from ibrutinib, whose off-target effects on ITK can impair T-cell activation and proliferation, thereby dampening the overall anti-tumor immune response.
Quantitative Data Presentation
Table 1: Kinase Selectivity and Potency
| Parameter | This compound | Ibrutinib | Reference |
| BTK IC₅₀ | 1.6 nM | - | [1][2][14] |
| Kinase Panel (1 µM) | >90% inhibition of BTK only | Inhibits multiple other kinases (EGFR, TEC, BMX, ITK) | [1][7][14] |
| Target Occupancy | Near 100% sustained for 24h (at ≥50 mg/d) | - | [2][14] |
Table 2: In Vitro Anti-Tumor Activity
| Cell Lines | Effect | Result | Reference |
| TMD8, HBL-1 (ABC-DLBCL) | Anti-proliferative activity | Highly sensitive, dose-dependent inhibition | [7] |
| HBL-1, Z138 | BCR Pathway Inhibition | Dose-dependent reduction in p-BTK (Tyr223) and p-PLCγ2 | [7] |
| TMD8, Z138 (with Rituximab) | Apoptosis Induction | Apoptosis increased from 31.4% (Rituximab alone) to 68.8% (Combination) in TMD8 cells | [7] |
Table 3: In Vivo Anti-Tumor Efficacy (Xenograft Models)
| Model | Treatment Group | Tumor Growth Inhibition | Reference |
| TMD8 CDX | This compound alone | 30.2% | [7] |
| Rituximab alone | 61.5% | [7] | |
| This compound + Rituximab | 99.2% | [7] | |
| PDX Model | This compound + Rituximab | Significant inhibition (model was insensitive to Rituximab alone) | [7] |
Table 4: Clinical Efficacy in Relapsed/Refractory Mantle Cell Lymphoma (NCT03494179)
| Parameter | Result | Reference |
| Overall Response Rate (ORR) | 81.1% | [2][15] |
| Complete Response (CR) | 27.4% | [2][15] |
| Partial Response (PR) | 53.8% | [2][15] |
| Median Duration of Response | 22.9 months | [15] |
| Median Progression-Free Survival | 22.0 months | [15] |
Experimental Protocols
Cell Viability Assay
-
Objective: To assess the anti-proliferative effects of this compound.
-
Methodology: B-cell lymphoma cell lines (e.g., TMD8, HBL-1) are seeded in 96-well plates. Cells are then treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours). Cell viability is measured using a luminescent cell viability assay, such as the Cell Titer-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. Results are normalized to the vehicle-treated control group.[8]
Western Blot Analysis
-
Objective: To analyze the phosphorylation status of proteins in the BCR signaling pathway.
-
Methodology: Cells (e.g., HBL-1, Z138) are treated with various concentrations of this compound or a control for a defined time (e.g., 2 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of BTK, PLCγ2, and NF-κB. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]
NK-cell Mediated ADCC Assay
-
Objective: To determine the impact of BTK inhibitors on rituximab-induced ADCC.
-
Methodology: Primary NK cells are isolated from healthy human donors. Malignant B-cells (target cells) are co-cultured with the isolated NK cells (effector cells) in the presence of rituximab. The co-culture is treated with this compound, ibrutinib, or a vehicle control. Cytotoxicity is measured after a set incubation period (e.g., 4 hours) using a non-radioactive cytotoxicity assay kit, which typically measures the release of lactate dehydrogenase (LDH) from lysed target cells.[7][16]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in a living organism.
-
Methodology:
-
Cell-line Derived Xenograft (CDX): Immunocompromised mice (e.g., CB.17/SCID) are subcutaneously inoculated with a suspension of tumor cells (e.g., 1 x 10⁷ TMD8 cells) mixed with Matrigel.[16]
-
Patient-Derived Xenograft (PDX): Small fragments of patient tumor tissue (e.g., 1 mm³) are subcutaneously implanted into immunocompromised mice.[16]
-
Treatment: Once tumors reach a specified volume (e.g., 150 mm³), mice are randomized into treatment groups: vehicle control, this compound (e.g., 10 mg/kg, orally, twice daily), rituximab (e.g., 200 µ g/dose , intraperitoneally, weekly), and combination therapy.[16]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day). At the end of the study, tumors are excised for further analysis.[16]
-
Caption: General experimental workflow for in vivo xenograft tumor models.
Immunohistochemistry (IHC)
-
Objective: To assess protein expression (e.g., Ki67, granzyme B) in tumor tissue.
-
Methodology: Tumors excised from xenograft models are fixed, embedded in paraffin, and sectioned. The tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, granzyme B for cytotoxic cell activity). A secondary antibody linked to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to produce a colored signal. The slides are counterstained (e.g., with hematoxylin) and analyzed under a microscope to quantify the density of positive cells.[17]
Conclusion
This compound represents a significant advancement in the treatment of B-cell malignancies, acting through a dual mechanism. It directly induces apoptosis in malignant B-cells by potently and selectively inhibiting BTK. Concurrently, its high selectivity spares key kinases in other immune cells, leading to a favorable modulation of the tumor microenvironment. Specifically, this compound preserves the crucial anti-tumor activity of NK cells, enabling synergistic effects with antibody therapies like rituximab, and avoids the impairment of T-cell function associated with less selective BTK inhibitors. The potential to also inhibit immunosuppressive myeloid cells like MDSCs further underscores its capacity to reshape the TME towards an anti-tumor phenotype. This combination of direct tumor cell killing and immune microenvironment modulation positions this compound as a highly promising therapeutic agent in hematologic oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 诺诚健华 [innocarepharma.com]
- 4. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. Myeloid-derived suppressor cells express Bruton’s tyrosine kinase and can be depleted in tumor bearing hosts by ibrutinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid-Derived Suppressor Cells Express Bruton's Tyrosine Kinase and Can Be Depleted in Tumor-Bearing Hosts by Ibrutinib Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibrutinib modifies the function of monocyte/macrophage population in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of BTK inhibitors on the tumor microenvironment in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In Vitro Evidence of Orelabrutinib-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evidence demonstrating the induction of apoptosis by Orelabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.
Core Mechanism of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation and survival. By binding to the cysteine residue C481 in the active site of BTK, this compound blocks downstream signaling cascades, including the PI3K/AKT/mTOR and p38/MAPK pathways, ultimately leading to the induction of programmed cell death, or apoptosis, in malignant B-cells.[1][2][3]
Quantitative Analysis of this compound-Induced Apoptosis
Multiple in vitro studies have quantified the apoptotic effects of this compound in various B-cell lymphoma cell lines. The following tables summarize key quantitative data from these studies.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in B-Cell Lymphoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Percent Apoptotic Cells (Annexin V+) | Reference |
| TMD8 | Vehicle Control | 48 hours | ~5% | Pan et al., 2022 |
| 10 nM | 48 hours | ~15% | Pan et al., 2022 | |
| 100 nM | 48 hours | ~25% | Pan et al., 2022 | |
| 1 µM | 48 hours | ~40% | Pan et al., 2022 | |
| LR | Vehicle Control | 48 hours | ~8% | Pan et al., 2022 |
| 10 nM | 48 hours | ~18% | Pan et al., 2022 | |
| 100 nM | 48 hours | ~30% | Pan et al., 2022 | |
| 1 µM | 48 hours | ~50% | Pan et al., 2022 | |
| Z138 | Vehicle Control | 48 hours | 9.16% | Yu et al., 2021 |
| Increasing Concentrations | 48 hours | Up to 18.34% | Yu et al., 2021 |
Data for TMD8 and LR cells are estimations based on graphical representations in Pan et al., 2022.
Table 2: Synergistic Induction of Apoptosis with Combination Therapies
| Cell Line | Treatment | Treatment Duration | Percent Apoptotic Cells | Reference |
| TMD8 | Rituximab | 48 hours | 31.4% | Yu et al., 2021 |
| This compound + Rituximab | 48 hours | 68.8% | Yu et al., 2021 | |
| Z138 | Rituximab | 48 hours | Not specified | Yu et al., 2021 |
| This compound + Rituximab | 48 hours | Significant increase vs. Rituximab alone | Yu et al., 2021 | |
| TMD8 | This compound + Venetoclax | Not specified | Synergistic increase in apoptosis | Pan et al., 2022 |
| LR | This compound + Venetoclax | Not specified | Synergistic increase in apoptosis | Pan et al., 2022 |
| WILL-2 | This compound + Venetoclax | Not specified | Synergistic increase in apoptosis | Pan et al., 2022 |
Table 3: Effect of this compound on Key Apoptotic Markers (Western Blot Analysis)
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| DHL Cells | This compound + Venetoclax | Cleaved PARP | Increased Cleavage | Pan et al., 2022 |
| This compound + Venetoclax | Cleaved Caspase-3 | Increased Cleavage | Pan et al., 2022 | |
| DB | This compound + Chidamide | Cleaved Caspase-3 | Increased Cleavage | Wu et al., 2024 |
| This compound + Chidamide | Cytochrome C | Increased Levels | Wu et al., 2024 | |
| SU-DHL-4 | This compound + Chidamide | Cleaved Caspase-3 | Increased Cleavage | Wu et al., 2024 |
| This compound + Chidamide | Cytochrome C | Increased Levels | Wu et al., 2024 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to assess apoptosis.
References
- 1. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Exploring the Genomic Landscape of Orelabrutinib Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent, highly selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical activity in various B-cell malignancies.[1][2][3] As with other targeted therapies, understanding the genomic factors that influence sensitivity and resistance to this compound is paramount for optimizing patient selection, predicting clinical outcomes, and developing strategies to overcome treatment failure. This technical guide provides a comprehensive overview of the genomic landscape of this compound sensitivity, detailing the molecular mechanisms of action, key genetic determinants of response, and established experimental protocols for assessing drug sensitivity and resistance.
Mechanism of Action and Downstream Signaling
This compound covalently binds to the cysteine 481 (C481) residue in the active site of BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5] Inhibition of BTK by this compound blocks the downstream activation of key signaling molecules, including Phospholipase C gamma 2 (PLCγ2) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[4][6][7][8][9][10] This disruption of the BCR signaling cascade ultimately leads to decreased proliferation and increased apoptosis in malignant B-cells.[4]
Figure 1: this compound's Inhibition of the B-Cell Receptor Signaling Pathway.
Quantitative Analysis of this compound's Potency and Clinical Efficacy
The high selectivity and potency of this compound are key differentiating factors. In biochemical assays, this compound demonstrates potent inhibition of BTK enzymatic activity with a half-maximal inhibitory concentration (IC50) of 1.6 nM.[11] Clinical trials have translated this preclinical potency into significant efficacy across a range of B-cell malignancies.
Table 1: Preclinical Potency of this compound
| Target | IC50 (nM) | Selectivity Profile |
| BTK | 1.6[11] | Highly selective with over 90% inhibition of BTK at 1 µM, with minimal off-target effects on other kinases such as EGFR, TEC, and BMX.[11] |
Table 2: Clinical Efficacy of this compound in B-Cell Malignancies
| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (R/R CLL/SLL) | NCT03493217[12][13] | 93.8%[12] | 23.8%[12] | Not Reached (70.9% at 30 months)[12] | Not Reached (70.6% at 30 months)[12] |
| R/R Mantle Cell Lymphoma (MCL) | NCT03494179[14][15] | 81.1%[14] | 27.4%[14] | 22.0 months[14] | 22.9 months[14] |
| R/R Marginal Zone Lymphoma (MZL) | Phase 2 Study | 58.9%[16] | 11.1%[16] | Not Reached (82.8% at 12 months)[16] | 34.3 months[16] |
Genomic Determinants of Sensitivity and Resistance
The genomic landscape of the tumor plays a critical role in determining the sensitivity to this compound. While the presence of high-risk genomic markers such as del(17p) and TP53 mutations does not preclude a response, the development of on-target mutations in BTK is a key mechanism of acquired resistance.
High-Risk Genomic Markers and this compound Efficacy
Clinical data from the NCT03493217 study in R/R CLL/SLL demonstrate that this compound maintains high efficacy in patients with traditionally poor prognostic markers.
Table 3: this compound Efficacy in High-Risk R/R CLL/SLL Patients (NCT03493217)
| Genomic Marker | Overall Response Rate (ORR) |
| del(17p) and/or TP53 mutation | 100%[13] |
| del(11q) | 94.7%[13] |
| Unmutated IGHV | 93.9%[13] |
Acquired Resistance Mutations in BTK
Unlike first-generation BTK inhibitors where the C481S mutation is the predominant mechanism of resistance, second-generation inhibitors like this compound are associated with the emergence of novel, non-C481S mutations in the BTK kinase domain. The most frequently reported mutations conferring resistance to second-generation and non-covalent BTK inhibitors are located at the T474 and L528 residues.[17][18][19][20] These mutations are thought to interfere with the binding of the inhibitor to BTK.
Table 4: Key Acquired BTK Mutations Associated with Resistance to Second-Generation BTK Inhibitors
| Mutation | Location | Putative Mechanism of Resistance |
| T474I/F/S | Kinase Domain | Gatekeeper mutation that may sterically hinder drug binding.[17][18] |
| L528W | Kinase Domain | May disrupt the kinase activity of BTK, potentially altering its conformation and reducing inhibitor binding.[17][19][21] |
Experimental Protocols
Cell Viability Assay to Determine IC50
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Plating: Seed B-cell lymphoma cell lines (e.g., TMD8, HBL-1 for sensitive lines) in opaque-walled 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[21] Include wells with medium only for background measurement.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[4][5][22]
-
Assay Procedure:
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for Determining this compound IC50 using a Cell Viability Assay.
Western Blot Analysis of BTK Pathway Inhibition
Western blotting can be used to assess the phosphorylation status of BTK and its downstream targets, providing a direct measure of this compound's inhibitory activity.
Protocol:
-
Cell Treatment: Treat B-cell lymphoma cell lines (e.g., HBL-1, Z138) with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies and dilutions:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Next-Generation Sequencing (NGS) for Resistance Mutation Detection
NGS is a powerful tool for identifying known and novel resistance mutations in patients who progress on this compound therapy.
Workflow:
-
Sample Collection: Collect peripheral blood or bone marrow aspirate from patients at baseline and at the time of clinical progression.
-
DNA Extraction: Isolate genomic DNA from purified B-cells or from circulating tumor DNA (ctDNA) in plasma.
-
Library Preparation: Prepare sequencing libraries by fragmenting the DNA and ligating adapters. For targeted sequencing, use a custom panel that includes the entire coding sequence of BTK and other relevant genes in the BCR pathway (e.g., PLCG2).[27][28]
-
Sequencing: Perform deep sequencing on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and indels).
-
Annotate variants to identify non-synonymous changes in the coding regions of target genes.
-
Filter variants against databases of known polymorphisms to identify somatic mutations.
-
Calculate the variant allele frequency (VAF) for each identified mutation.[29][30]
-
Figure 3: Workflow for Identifying this compound Resistance Mutations using NGS.
Conclusion
This compound is a highly effective BTK inhibitor with a well-defined mechanism of action. The genomic landscape of sensitivity is largely defined by the integrity of the BTK protein. While this compound demonstrates efficacy in patients with high-risk genomic features, the emergence of on-target BTK mutations, particularly at the T474 and L528 residues, represents a significant mechanism of acquired resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and clinicians to investigate the genomic determinants of this compound sensitivity, monitor for the emergence of resistance, and ultimately guide the development of next-generation therapeutic strategies to improve patient outcomes.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. 诺诚健华 [innocarepharma.com]
- 3. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. BTK Kinase Enzyme Activity Assay Kit [emea.discoverx.com]
- 8. Inhibition of Bruton's TK regulates macrophage NF‐κB and NLRP3 inflammasome activation in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-PLCγ2 (Tyr1217) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-PLCγ2 (Tyr1217) Antibody (#3871) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 15. biocompare.com [biocompare.com]
- 16. genomictestingcooperative.com [genomictestingcooperative.com]
- 17. Phospho-PLCγ2 (Tyr1217) Antibody (#3871) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 20. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luminescent cell viability assay [bio-protocol.org]
- 22. promega.com [promega.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 25. elkbiotech.com [elkbiotech.com]
- 26. assaygenie.com [assaygenie.com]
- 27. CLL Tests - DNA Sequencing to Find Gene Mutations - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 28. All-CLL: A Capture-based Next-generation Sequencing Panel for the Molecular Characterization of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Variant allele frequency: a decision-making tool in precision oncology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The association of changes in circulating tumor fraction and in actionable variant allele frequencies with clinical outcomes in real world diverse cohort of advanced patients treated with tyrosine kinase inhibitors - Tempus [tempus.com]
Orelabrutinib's Interaction with TEC Family Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orelabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. As a covalent inhibitor, it forms an irreversible bond with the Cys481 residue in the active site of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] This targeted inhibition effectively blocks the proliferation and survival of malignant B-cells, making this compound a promising therapeutic agent for various B-cell malignancies.[3][4] A distinguishing feature of this compound is its remarkable selectivity for BTK with minimal off-target effects on other kinases, including other members of the TEC family. This high selectivity is believed to contribute to its favorable safety profile compared to first-generation BTK inhibitors.[1][5] This guide provides a detailed overview of this compound's interaction with the TEC family of kinases, supported by quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.
This compound: Mechanism of Action and Selectivity Profile
This compound is an orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][6] By covalently binding to the Cys481 residue within the ATP-binding pocket of BTK, this compound effectively and durably inactivates the enzyme.[1] This prevents the downstream signaling cascade initiated by the B-cell receptor (BCR), ultimately leading to the inhibition of B-cell proliferation and survival.[3]
Kinase Selectivity
A key characteristic of this compound is its high selectivity for BTK over other kinases, including other members of the TEC family (ITK, TEC, BMX, and TXK). Preclinical studies, including broad kinase screening assays, have demonstrated this compound's focused activity.[2][7]
Data Presentation: this compound's Potency Against TEC Family Kinases
The following table summarizes the available quantitative data on the inhibitory activity of this compound against TEC family kinases. It is important to note that a comprehensive head-to-head comparison of this compound's IC50 values against all TEC family kinases from a single study is not publicly available. The data presented here is compiled from various sources.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Notes and References |
| BTK | 1.6 | 0.5 - 1.5 | 3 - 5.1 | This compound demonstrates potent inhibition of BTK.[2][5][7] |
| ITK | >1000 | 5 - 10.9 | >1000 | This compound shows minimal inhibition of ITK, a kinase involved in T-cell signaling. This selectivity may preserve T-cell and NK-cell mediated anti-tumor activity.[5] |
| TEC | Not specified, >90% inhibition at 1µM not observed | 2.1 - 78 | 37 - >1000 | Kinome scan data indicates this compound does not significantly inhibit TEC at 1µM.[2][7] |
| BMX | Not specified, >90% inhibition at 1µM not observed | 0.8 - 1.3 | >1000 | This compound demonstrates high selectivity over BMX.[2][7] |
| TXK | Not specified | 3.2 | >1000 | Data on this compound's direct inhibition of TXK is not readily available, but its high overall selectivity suggests minimal activity. |
Note: IC50 values can vary between different studies and assay conditions. The data presented for Ibrutinib and Acalabrutinib are for comparative purposes and are compiled from various sources.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the interaction of this compound with TEC family kinases.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified TEC family kinases.
Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
-
Materials:
-
Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, TXK) with an appropriate tag (e.g., GST or His).
-
Europium-labeled anti-tag antibody (e.g., Anti-GST or Anti-His).
-
Fluorescently labeled ATP-competitive kinase inhibitor (tracer).
-
This compound, serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add a pre-mixed solution of the respective TEC family kinase and the europium-labeled antibody to each well.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BTK Occupancy Assay
Objective: To measure the extent and duration of BTK engagement by this compound in a cellular context.
Methodology: An ELISA-based method can be used to quantify the amount of free, unbound BTK in cell lysates.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos) or peripheral blood mononuclear cells (PBMCs).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Biotinylated covalent BTK probe.
-
High-binding ELISA plates.
-
Capture antibody (anti-BTK antibody).
-
Detection antibody (e.g., streptavidin-HRP).
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
Plate reader for absorbance measurements.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for different durations.
-
Wash the cells and prepare cell lysates.
-
Coat an ELISA plate with the anti-BTK capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the cell lysates to the wells and incubate to allow BTK to bind to the capture antibody.
-
Wash the plate and add the biotinylated covalent BTK probe. This probe will bind to the unoccupied BTK.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance.
-
The signal is inversely proportional to the BTK occupancy by this compound. Calculate the percentage of BTK occupancy relative to the vehicle-treated control.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the TEC family kinases and highlight the central role of BTK in BCR signaling.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 诺诚健华 [innocarepharma.com]
Methodological & Application
Orelabrutinib In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is fundamental for the proliferation, differentiation, and survival of B-cells.[4][5][6] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[4][7][8] this compound's high selectivity for BTK minimizes off-target effects, offering a promising safety profile.[1][9] These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of this compound on B-cell lymphoma cell lines.
Mechanism of Action
This compound covalently binds to the cysteine residue Cys-481 in the active site of BTK, leading to its irreversible inactivation.[5] This action blocks the downstream signaling cascade that is essential for B-cell survival and proliferation.[3][5] The inhibition of BTK disrupts the activation of phospholipase Cγ2 (PLCγ2), which in turn prevents the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] Consequently, this abrogates the downstream activation of transcription factors such as NF-κB, which are crucial for the expression of genes involved in cell survival and proliferation.[5][6]
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of this compound and other relevant BTK inhibitors across various B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | This compound | Sensitive (Specific IC50 not detailed in search results) |
| HBL-1 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | This compound | Sensitive (Specific IC50 not detailed in search results) |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Ibrutinib | 11 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | Ibrutinib | 28 |
| Mino | Mantle Cell Lymphoma (MCL) | SRX3262 | 0.13 |
| Mino | Mantle Cell Lymphoma (MCL) | Ibrutinib | 6.5 |
Note: Specific IC50 values for this compound in TMD8 and HBL-1 cell lines were not available in the provided search results, though the cell lines were noted to be sensitive to the compound.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method for determining the effect of this compound on the proliferation of B-cell lymphoma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, HBL-1, Jeko-1, Mino)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the B-cell lymphoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits BTK, blocking the BCR signaling pathway and subsequent cell proliferation.
Caption: Workflow of the MTT assay for evaluating this compound's anti-proliferative effects.
References
- 1. broadpharm.com [broadpharm.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of BTK Phosphorylation Following Orelabrutinib Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[1][2] The activation of BTK through phosphorylation, particularly at the Tyr223 residue, is essential for the proliferation and survival of various B-cell malignancies.[3] Orelabrutinib is a potent and highly selective second-generation BTK inhibitor that covalently binds to the Cys481 residue in the BTK active site, leading to irreversible inhibition of its kinase activity.[2][4] This inhibition prevents BTK autophosphorylation at Tyr223 and disrupts downstream signaling cascades, ultimately inhibiting the growth of malignant B-cells.[3][5]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of BTK at Tyr223 in cell lines following treatment with this compound. This method is crucial for assessing the efficacy of this compound and understanding its mechanism of action in preclinical research and drug development.
Key Experimental Methodologies
A detailed protocol for the Western blot analysis is provided below. This protocol outlines the necessary steps from cell culture and this compound treatment to protein extraction, quantification, electrophoresis, and immunodetection.
Experimental Protocols
1. Cell Culture and this compound Treatment:
-
Culture B-cell lymphoma cell lines (e.g., TMD8, HBL-1, Z138) in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere or stabilize in suspension overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[3][6]
2. Cell Lysis and Protein Extraction:
-
Following treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and then scrape. For suspension cells, centrifuge to pellet.
-
Lyse the cell pellet with ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
6. Stripping and Re-probing for Total BTK and Loading Control:
-
To normalize the phospho-BTK signal, the membrane can be stripped of the primary and secondary antibodies.
-
After stripping, re-block the membrane and probe with a primary antibody against total BTK.
-
Repeat the washing and secondary antibody incubation steps.
-
For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Data Presentation
The following tables summarize the key quantitative data for the Western blot protocol.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Component | Concentration |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4 | |
| 150 mM NaCl | ||
| 1% NP-40 | ||
| 0.5% Sodium Deoxycholate | ||
| 0.1% SDS | ||
| 1 mM EDTA | ||
| Protease/Phosphatase Inhibitor Cocktail (100X) | Aprotinin, Bestatin, E64, Leupeptin | Proprietary Mix |
| Sodium Fluoride, Sodium Pyrophosphate | Proprietary Mix | |
| β-glycerophosphate, Sodium Orthovanadate | Proprietary Mix | |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl, pH 6.8 | |
| 8% SDS | ||
| 40% Glycerol | ||
| 0.02% Bromophenol Blue | ||
| 10% β-mercaptoethanol (added fresh) | ||
| Blocking Buffer | 5% BSA in TBST | |
| Wash Buffer (TBST) | 20 mM Tris, pH 7.5 | |
| 150 mM NaCl | ||
| 0.1% Tween 20 |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Dilution | Incubation Time | Incubation Temperature |
| Anti-phospho-BTK (Tyr223) | Rabbit | 1:1000 | Overnight | 4°C |
| Anti-total BTK | Rabbit | 1:1000 | Overnight | 4°C |
| Anti-GAPDH (Loading Control) | Mouse | 1:5000 | 1 hour | Room Temperature |
| Anti-Rabbit IgG (HRP-linked) | Goat | 1:2000 - 1:5000 | 1 hour | Room Temperature |
| Anti-Mouse IgG (HRP-linked) | Horse | 1:5000 | 1 hour | Room Temperature |
Visualizations
BTK Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.
Western Blot Experimental Workflow
Caption: Workflow for detecting p-BTK after this compound treatment.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
Orelabrutinib Application Notes and Protocols for In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] As an irreversible covalent inhibitor, this compound targets a cysteine residue in the active site of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies. By inhibiting BTK, this compound effectively blocks downstream signaling cascades, including the activation of Phospholipase C gamma 2 (PLCγ2) and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the inhibition of malignant B-cell growth and survival.[1] Its high selectivity for BTK minimizes off-target effects, suggesting a favorable safety profile compared to first-generation BTK inhibitors.[2]
These application notes provide a detailed overview of the recommended dosage, formulation, and administration of this compound for in vivo mouse xenograft studies, based on currently available preclinical data. The provided protocols and data aim to guide researchers in designing and executing robust preclinical efficacy studies.
Mechanism of Action: BTK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway, a critical downstream effector of the B-cell receptor.
Caption: this compound inhibits the BTK signaling pathway.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of this compound in mouse xenograft models.
| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route & Vehicle | Treatment Schedule | Outcome | Reference |
| B-cell Lymphoma (CDX) | TMD8 | CB.17/SCID | 10 mg/kg | Oral gavage in 0.5% methyl cellulose | Twice daily (bid) | Significant tumor growth inhibition | [3] |
| B-cell Lymphoma (PDX) | Patient-derived | CB.17/SCID | 10 mg/kg | Oral gavage in 0.5% methyl cellulose | Twice daily (bid) | Significant tumor growth inhibition | [3] |
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methyl cellulose (or 0.5% Sodium Carboxymethylcellulose [CMC-Na])[3][4]
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of mice and the dosing volume. A typical dosing volume for oral gavage in mice is 100 µL to 200 µL.
-
Prepare the 0.5% methyl cellulose solution by dissolving the appropriate amount of methyl cellulose powder in sterile water. Mix thoroughly using a vortex mixer. Gentle heating may aid in dissolution. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the 0.5% methyl cellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% methyl cellulose solution while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for any clumps before administration. The formulation should be prepared fresh daily.
In Vivo Mouse Xenograft Efficacy Study Workflow
This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study.
Procedure:
-
Cell Culture: Culture the desired cancer cell line (e.g., TMD8 for B-cell lymphoma) under standard conditions.[3]
-
Animal Model: Use immunodeficient mice (e.g., CB.17/SCID) to prevent rejection of human tumor xenografts.[3] Allow for an acclimatization period of at least one week.
-
Tumor Inoculation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS mixed with Matrigel). Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., 0.5% methyl cellulose) following the same schedule as the treatment group.
-
This compound Group: Administer this compound at the desired dose (e.g., 10 mg/kg) via oral gavage twice daily.[3]
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity. Treatment with this compound at 10 mg/kg has been reported to be well-tolerated with no significant weight loss in mice.[3]
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if any animal shows signs of excessive distress or morbidity.
-
Data Analysis: Excise the tumors and measure their weight. Perform further analyses as required, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting for pathway-related proteins.
Pharmacokinetics and Safety
Preclinical studies in rats have shown that this compound has good oral bioavailability and a half-life of approximately 1.5 to 4 hours, which supports a daily or twice-daily dosing regimen.[5] In mouse xenograft studies, a dosage of 10 mg/kg administered twice daily was reported to be well-tolerated, with no evident weight loss or mortality observed.[3]
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of B-cell malignancies. A dosage of 10 mg/kg administered twice daily via oral gavage in a 0.5% methyl cellulose vehicle has been shown to be effective and well-tolerated. Researchers should carefully consider the specific tumor model and study objectives when designing their experiments. The protocols and data presented in these application notes provide a solid foundation for the in vivo evaluation of this compound.
References
Application Notes and Protocols for Establishing Orelabrutinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a second-generation, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] It is utilized in the treatment of various B-cell malignancies.[3] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge.[4] The establishment of this compound-resistant cell line models is paramount for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell line models. The protocols detailed below cover the essential experimental procedures, from the initial development of resistant lines to their molecular analysis.
Data Presentation
The following tables summarize exemplar quantitative data obtained from this compound-sensitive (parental) and -resistant cell lines. This data is illustrative and will vary depending on the cell line and specific experimental conditions.
Table 1: this compound Sensitivity in Parental and Resistant B-cell Lymphoma Cell Lines
| Cell Line | Type | IC50 (nM) of this compound | Resistance Index (RI) |
| TMD8 | Parental | 5.2 ± 1.1 | 1.0 |
| TMD8-OR | This compound-Resistant | 158.6 ± 12.3 | 30.5 |
| Jeko-1 | Parental | 8.7 ± 2.3 | 1.0 |
| Jeko-1-OR | This compound-Resistant | 212.4 ± 18.9 | 24.4 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation. The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Expression and Phosphorylation Status of Key Proteins in the BTK Signaling Pathway
| Cell Line | Protein | Total Protein Expression (Relative to Parental) | Phosphorylated Protein Level (Relative to Parental) |
| TMD8-OR | BTK | 0.95 | 0.25 (p-BTK Y223) |
| PLCγ2 | 1.10 | 2.85 (p-PLCγ2 Y1217) | |
| ERK1/2 | 1.05 | 2.15 (p-ERK1/2 T202/Y204) | |
| Jeko-1-OR | BTK | 1.02 | 0.31 (p-BTK Y223) |
| PLCγ2 | 0.98 | 3.10 (p-PLCγ2 Y1217) | |
| ERK1/2 | 1.15 | 2.50 (p-ERK1/2 T202/Y204) |
Data is presented as a fold change relative to the parental cell line, which is normalized to 1.0. This exemplar data suggests a decrease in phosphorylated BTK due to inhibitor binding, but a potential bypass mechanism leading to increased phosphorylation of downstream effectors.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines using a continuous, dose-escalating exposure method.
Materials:
-
Parental B-cell lymphoma cell line (e.g., TMD8, Jeko-1)[5][6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initial IC50 Determination: Determine the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (see Protocol 2) to establish the initial IC50 value.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, monitor the cells for signs of stress and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
-
-
Cryopreservation: At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This provides a backup if the cells do not survive a subsequent dose increase.
-
Establishment of a Resistant Clone: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental cells.
-
Characterization of Resistance:
-
Perform a cell viability assay (Protocol 2) to determine the IC50 of the newly established resistant cell line and calculate the Resistance Index (RI).
-
Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.
-
Protocol 2: Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and no cells (blank) and cells with medium but no drug (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of BTK Signaling Pathway
This protocol is for assessing the expression and phosphorylation status of key proteins in the BTK signaling pathway.
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-BTK (Y223), anti-PLCγ2, anti-p-PLCγ2 (Y1217), anti-ERK1/2, anti-p-ERK1/2 (T202/Y204), and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
Visualizations
References
- 1. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound by InnoCare Pharma for Mantle Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orelabrutinib Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor with high selectivity.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making this compound a compound of significant interest in preclinical and clinical research.[1] This document provides detailed application notes and protocols for the preparation and oral gavage administration of this compound in mouse models, crucial for in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Data Presentation
Table 1: Recommended Formulation for this compound Oral Gavage
| Component | Concentration/Ratio | Purpose | Reference |
| Vehicle 1: CMC-Na Suspension | |||
| This compound | Target concentration (e.g., 1 mg/mL for a 10 mg/kg dose) | Active Pharmaceutical Ingredient | N/A |
| 0.5% Sodium Carboxymethylcellulose (CMC-Na) in sterile water | 0.5% (w/v) | Suspending agent | [2][3] |
| Vehicle 2: Solubilizing Formulation | |||
| This compound | Target concentration | Active Pharmaceutical Ingredient | N/A |
| DMSO | 10% | Solubilizing agent | [4] |
| PEG300 | 40% | Co-solvent | [4] |
| Tween 80 | 5% | Surfactant | [4] |
| Saline (0.9% NaCl) | 45% | Diluent | [4] |
Table 2: Reported Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (10 mg/kg)
| Parameter | Value (mean ± SD) | Unit |
| Cmax | 1928.23 ± 1026.82 | ng/mL |
| Tmax | 0.56 ± 0.17 | h |
| t1/2 | 8.25 ± 5.64 | h |
| AUC0→t | 3587.31 ± 1544.61 | ng/mL•h |
| AUC0→∞ | 3598.09 ± 1543.03 | ng/mL•h |
Note: This data is from a study conducted in rats and is provided as a reference. Pharmacokinetic parameters may vary in mice.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (0.5% CMC-Na Suspension)
This protocol is adapted from a study in rats and is a common formulation for oral gavage in rodents.[2][3]
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC-Na)
-
Sterile, purified water
-
Weighing scale and weigh boats
-
Spatula
-
Magnetic stirrer and stir bar
-
Appropriate size beakers or conical tubes
-
Graduated cylinders
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL).
-
In a beaker with a magnetic stir bar, add the desired volume of sterile water (e.g., 100 mL).
-
Slowly sprinkle the CMC-Na powder onto the vortex of the stirring water to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), the concentration would be 1 mg/mL.
-
Weigh the calculated amount of this compound powder.
-
In a separate container, add a small amount of the 0.5% CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Storage and Handling:
-
It is recommended to prepare this suspension fresh on the day of the experiment.
-
If short-term storage is necessary, store at 2-8°C and protect from light.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise dosing volume. The typical dosing volume for mice is 5-10 mL/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the appropriate insertion length by placing the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle to ensure you do not insert it too far.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Administer the formulation slowly to prevent regurgitation and aspiration.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound oral gavage studies in mice.
This compound Mechanism of Action: BTK Signaling Pathway Inhibition
Caption: this compound inhibits the BTK signaling pathway.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Development of a UPLC-MS/MS method for the determination of this compound in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 4. This compound | BTK | TargetMol [targetmol.com]
Application Notes and Protocols for Kinase Profiling Assays to Determine Orelabrutinib Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and highly selective second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[4] this compound covalently binds to the Cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[3]
A key characteristic of this compound is its remarkable selectivity for BTK, which minimizes off-target effects and contributes to a favorable safety profile compared to first-generation BTK inhibitors like ibrutinib.[5] Kinase profiling assays are essential tools in drug discovery and development to determine the selectivity of a compound by screening it against a broad panel of kinases. This application note provides an overview of this compound's selectivity and detailed protocols for commonly used kinase profiling assays to assess inhibitor selectivity.
This compound Kinase Selectivity Profile
This compound demonstrates potent inhibition of BTK with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM.[1][2][6][7] Its high selectivity has been consistently demonstrated in broad kinase screening panels. In a KINOMEscan™ assay testing against 456 kinases at a concentration of 1 µM, this compound was found to only significantly inhibit BTK by more than 90%.[1][2][6][7] This is in contrast to the first-generation BTK inhibitor, ibrutinib, which inhibits other kinases such as TEC and EGFR at similar concentrations.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 1.6 | 5 |
| TEC | >1000 | 78 |
| EGFR | >1000 | 5 |
| ITK | - | 10 |
| BLK | - | 0.8 |
Table 1: Comparative IC50 values of this compound and Ibrutinib against selected kinases. Data compiled from publicly available information. A higher IC50 value indicates lower potency.
Signaling Pathway
This compound's inhibition of BTK effectively blocks the downstream signaling cascade of the B-cell receptor. This leads to the reduced phosphorylation of key signaling molecules including BTK itself, phospholipase C gamma 2 (PLCγ2), and subsequent inhibition of the nuclear factor-κB (NF-κB) pathway, which is crucial for the survival and proliferation of malignant B-cells.[3][8]
Experimental Workflow for Kinase Profiling
A typical workflow for assessing the selectivity of a kinase inhibitor like this compound involves a multi-step process, starting from initial high-throughput screening to more detailed IC50 determination for off-target hits.
Experimental Protocols
Several assay formats can be employed to determine the kinase activity and the inhibitory potential of compounds like this compound. Below are detailed protocols for three widely used methods.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., BTK)
-
Kinase substrate (specific for the kinase)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the compound dilutions to the wells.
-
Add 2.5 µL of a 2X kinase/substrate mix (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution (pre-diluted in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This protocol describes a generic TR-FRET assay for measuring kinase activity. Specific reagents will vary depending on the kinase and the TR-FRET platform used (e.g., LanthScreen™, HTRF®).
Materials:
-
Kinase (e.g., BTK)
-
Fluorescently labeled substrate
-
Europium-labeled antibody specific for the phosphorylated substrate
-
This compound (or other test compounds)
-
TR-FRET Dilution Buffer
-
ATP
-
Stop Solution (e.g., EDTA)
-
Low-volume, black 384-well plates
-
Multichannel pipettes
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate buffer as described in Protocol 1.
-
-
Kinase Reaction Setup:
-
Add 2 µL of the compound dilutions to the wells.
-
Add 4 µL of a 2.5X kinase solution (in TR-FRET Dilution Buffer).
-
Initiate the reaction by adding 4 µL of a 2.5X substrate/ATP mix (in TR-FRET Dilution Buffer).
-
Incubate at room temperature for 60-90 minutes.
-
-
Reaction Termination and Detection:
-
Add 10 µL of a Stop/Detection mix containing EDTA and the Europium-labeled antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the emission ratio (e.g., 665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: Radiolabeled ATP Kinase Assay (Filter Binding)
This traditional method measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate.
Materials:
-
Kinase (e.g., BTK)
-
Peptide or protein substrate
-
This compound (or other test compounds)
-
Kinase Reaction Buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
"Cold" (non-radiolabeled) ATP
-
Stop Solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates (e.g., Millipore MultiScreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound as previously described.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing kinase, substrate, and kinase buffer.
-
Add the compound dilutions to the wells of a 96-well plate.
-
Add the kinase/substrate master mix to the wells.
-
Initiate the reaction by adding a mix of [γ-³²P]ATP and cold ATP.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration and calculate the IC50 value.
-
Conclusion
The high selectivity of this compound for BTK is a defining feature that contributes to its clinical efficacy and safety. Kinase profiling assays, such as the ADP-Glo™, TR-FRET, and radiolabeled ATP assays detailed in this application note, are indispensable for quantitatively determining the selectivity of kinase inhibitors. By employing these robust methodologies, researchers can gain a comprehensive understanding of a compound's interaction with the human kinome, guiding the development of safer and more effective targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. onclive.com [onclive.com]
- 6. Evaluation of this compound monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abstract-ct132-orelabrutinib-a-potent-and-selective-bruton-s-tyrosine-kinase-inhibitor-with-superior-safety-profile-and-excellent-pk-pd-properties - Ask this paper | Bohrium [bohrium.com]
- 8. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orelabrutinib in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation.[3][4][5] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1] By irreversibly binding to the C481 residue in the active site of BTK, this compound effectively blocks downstream signaling, leading to the suppression of aberrant B-cell activity and modulation of the immune response.[3] Its high selectivity is designed to minimize off-target effects, potentially offering an improved safety profile.[3][6] this compound is currently under investigation for the treatment of several autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis (MS), and immune thrombocytopenic purpura (ITP).[7][8][9]
These application notes provide detailed protocols for testing the efficacy of this compound in established animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Targeted Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, triggers downstream pathways, including the PLCγ2 and NF-κB pathways, which are essential for B-cell proliferation, survival, and antibody production.[3][4][10] In autoimmune diseases, autoreactive B-cells contribute to pathology through the production of autoantibodies and by acting as antigen-presenting cells. By inhibiting BTK, this compound can dampen the activity of these pathogenic B-cells.[4]
Caption: this compound inhibits the BTK signaling pathway in B-cells.
Animal Models for this compound Efficacy Testing
The following are established and widely used animal models for studying autoimmune diseases that are relevant for evaluating the therapeutic potential of this compound.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is the most commonly used animal model for rheumatoid arthritis as it shares immunological and pathological features with the human disease.[11][12][13]
Experimental Protocol:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).[11][14] Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of bovine type II collagen with Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.[14]
-
-
This compound Administration:
-
Dosing: Based on preclinical studies of other BTK inhibitors, a starting dose range for this compound could be 3-30 mg/kg, administered orally once daily.[15] A vehicle control group should be included.
-
Treatment Period: Prophylactic treatment can begin on the day of the primary immunization (Day 0) and continue until the end of the study. Therapeutic treatment can commence upon the first signs of arthritis (typically around day 25-28) and continue for a specified duration (e.g., 2-3 weeks).[15]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.[14]
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Data Presentation:
| Group | Mean Arthritis Score (± SEM) | Mean Paw Thickness (mm ± SEM) | Anti-Collagen IgG (µg/mL ± SEM) |
| Vehicle Control | |||
| This compound (3 mg/kg) | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) |
Systemic Lupus Erythematosus: MRL/lpr Mouse Model
MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the production of autoantibodies, glomerulonephritis, and skin lesions.[16][17][18]
Experimental Protocol:
-
Animals: Female MRL/lpr mice.[16]
-
This compound Administration:
-
Dosing: A suggested dose range for this compound is 10-50 mg/kg, administered orally once daily. A vehicle control group is essential.
-
Treatment Period: Prophylactic treatment can begin at 8-10 weeks of age and continue until 20-24 weeks of age.[16][19] Therapeutic treatment can be initiated when early signs of disease, such as proteinuria, are detected.
-
-
Disease Monitoring:
-
Proteinuria: Monitor weekly using urine test strips. Score on a scale of 0 to 4+ (0 = negative, 1+ = 30 mg/dL, 2+ = 100 mg/dL, 3+ = 300 mg/dL, 4+ = ≥2000 mg/dL).
-
Skin Lesions: Visually inspect for the development of skin lesions on the back and ears.
-
Body Weight: Record weekly.
-
Lymphadenopathy and Splenomegaly: Palpate for enlarged lymph nodes and spleen weekly.[20]
-
-
Endpoint Analysis (e.g., 20-24 weeks of age):
-
Serology: Collect blood to measure serum levels of anti-dsDNA antibodies and total IgG by ELISA.[17]
-
Renal Function: Measure blood urea nitrogen (BUN) levels.
-
Histopathology: Collect kidneys, fix in formalin, and embed in paraffin. Stain sections with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune complex deposition, and interstitial inflammation.
-
Organ Weights: Record the weights of the spleen and lymph nodes.[17]
-
Data Presentation:
| Group | Mean Proteinuria Score (± SEM) | Anti-dsDNA IgG (U/mL ± SEM) | Mean BUN (mg/dL ± SEM) | Mean Spleen Weight (mg ± SEM) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (30 mg/kg) | ||||
| This compound (50 mg/kg) |
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS).[21][22]
Experimental Protocol:
-
Induction of EAE:
-
Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in CFA containing Mycobacterium tuberculosis. Subcutaneously inject 200 µL of the emulsion at two sites on the flank.[24][25]
-
Pertussis Toxin Administration: Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2.[24][25]
-
-
This compound Administration:
-
Dosing: Given its ability to cross the blood-brain barrier, a dose range of 10-80 mg/kg of this compound administered orally once daily would be appropriate for investigation.[8][26] A vehicle control group is required.
-
Treatment Period: Prophylactic treatment can start on the day of immunization. Therapeutic treatment can begin upon the onset of clinical signs (typically around day 10-12).
-
-
Assessment of EAE:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. A common scoring scale is: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[24]
-
Body Weight: Record daily.
-
-
Endpoint Analysis (e.g., Day 21-28):
-
Histopathology: Perfuse mice with saline followed by formalin. Collect the brain and spinal cord, fix, and embed in paraffin. Stain sections with Luxol Fast Blue (for demyelination) and H&E (for inflammation) to assess the extent of CNS inflammation and demyelination.
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations (e.g., T cells, B cells, macrophages).
-
Data Presentation:
| Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | CNS Inflammatory Infiltrate Score (± SEM) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (50 mg/kg) | |||
| This compound (80 mg/kg) |
Experimental Workflow Diagram
Caption: General experimental workflow for testing this compound.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound in key animal models of autoimmune diseases. The high selectivity of this compound for BTK suggests it may offer a favorable efficacy and safety profile.[3][6] Rigorous preclinical testing using these established models is a critical step in the development of this compound as a potential therapeutic agent for patients with rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and other autoimmune disorders.[27]
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 诺诚健华 [innocarepharma.com]
- 9. This compound | MS Canada [mscanada.ca]
- 10. researchgate.net [researchgate.net]
- 11. chondrex.com [chondrex.com]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 13. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 17. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. The MRL/lpr mouse strain as a model for neuropsychiatric systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 23. scholars.northwestern.edu [scholars.northwestern.edu]
- 24. pubcompare.ai [pubcompare.ai]
- 25. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. neurologylive.com [neurologylive.com]
- 27. Research Portal [scholarship.miami.edu]
Application Notes and Protocols for In Vivo Imaging to Monitor Orelabrutinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[3] By irreversibly binding to the Cys481 residue in the BTK active site, this compound effectively blocks downstream signaling, leading to the inhibition of malignant B-cell growth and induction of apoptosis.[4] This mechanism of action makes this compound a promising therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[1][5]
Monitoring the therapeutic efficacy of this compound in preclinical models is crucial for understanding its pharmacodynamics and for optimizing dosing strategies. In vivo imaging techniques offer a non-invasive, longitudinal, and quantitative assessment of tumor burden and response to treatment in living animals, providing more robust data than traditional endpoint analyses.[6][7] This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI), positron emission tomography (PET), and fluorescence imaging to monitor the in vivo efficacy of this compound in preclinical models of B-cell malignancies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for in vivo efficacy studies.
References
- 1. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, covalent BTK inhibitor for B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latest Data of InnoCare’s this compound Presented at the European Society for Medical Oncology (ESMO) Congress 2024 | INNOCARE [innocarepharma.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. championsoncology.com [championsoncology.com]
Preclinical Application Notes for Orelabrutinib and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the preclinical rationale and experimental design for the combination therapy of orelabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and venetoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor. The provided data and protocols are based on preclinical studies in Double-Hit Lymphoma (DHL), an aggressive B-cell malignancy, demonstrating the synergistic potential of this combination.
Introduction
Double-Hit Lymphoma (DHL) is a high-grade B-cell lymphoma characterized by concurrent rearrangements of MYC and BCL2 genes, leading to aggressive disease and poor outcomes with standard therapies. The combination of this compound and venetoclax targets two critical survival pathways in B-cell malignancies: the B-cell receptor (BCR) signaling pathway and the intrinsic apoptosis pathway. This compound inhibits BTK, a key component of the BCR pathway, while venetoclax inhibits the anti-apoptotic protein Bcl-2. Preclinical evidence strongly suggests that the dual targeting of these pathways results in synergistic anti-tumor activity.[1][2]
Mechanism of Action and Synergy
This compound, as a BTK inhibitor, disrupts the BCR signaling cascade, which is crucial for the proliferation and survival of malignant B-cells.[1] Venetoclax restores the natural process of apoptosis by binding to Bcl-2, releasing pro-apoptotic proteins that trigger programmed cell death. The combination of these two agents has been shown to synergistically induce cell death in DHL cells.[1] This synergistic effect is attributed to the interference with the crosstalk between the PI3K/AKT and p38/MAPK signaling pathways, leading to enhanced apoptosis and cell cycle arrest.[1]
Data Presentation
Table 1: Cell Viability (IC50) of this compound in DHL Cell Lines
The half-maximal inhibitory concentration (IC50) values for this compound were determined in various DHL cell lines at 24 and 48 hours post-treatment using the Cell Counting Kit-8 (CCK-8) assay.
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) |
| TMD8 | 4.238 | 0.595 |
| LR | >200 | 12.010 |
| MCA | >200 | 114.700 |
| WILL-2 | >200 | 100.800 |
| Data extracted from Pan et al., Journal of Cancer Research and Clinical Oncology, 2022.[1] |
Table 2: Synergistic Inhibition of Cell Proliferation
The combination of this compound and venetoclax demonstrated a significant synergistic effect on inhibiting the proliferation of DHL cell lines. The Combination Index (CI) was calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.
| Cell Line | Combination | Combination Index (CI) at Fa=0.5 |
| TMD8 | This compound + Venetoclax | < 1 |
| LR | This compound + Venetoclax | < 1 |
| WILL-2 | This compound + Venetoclax | < 1 |
| Data interpreted from graphical representations in Pan et al., Journal of Cancer Research and Clinical Oncology, 2022.[1] |
Table 3: Induction of Apoptosis in DHL Cell Lines
The percentage of apoptotic cells (Annexin V-positive) was measured by flow cytometry after 48 hours of treatment with this compound, venetoclax, or the combination.
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| TMD8 | Control | ~5% |
| This compound (10 µM) | ~25% | |
| Venetoclax (10 nM) | ~20% | |
| Combination | ~60% | |
| LR | Control | ~5% |
| This compound (50 µM) | ~20% | |
| Venetoclax (100 nM) | ~15% | |
| Combination | ~55% | |
| WILL-2 | Control | ~5% |
| This compound (50 µM) | ~15% | |
| Venetoclax (300 nM) | ~10% | |
| Combination | ~45% | |
| Data estimated from graphical representations in Pan et al., Journal of Cancer Research and Clinical Oncology, 2022.[1] |
Table 4: Cell Cycle Analysis in DHL Cell Lines
The effect of this compound on the cell cycle distribution was analyzed using EdU incorporation and propidium iodide (PI) staining. A notable decrease in the percentage of cells in the S phase was observed.
| Cell Line | Treatment (48h) | % Cells in S Phase | % Cells in G0/G1 Phase |
| TMD8 | Control | ~40% | ~50% |
| This compound (10 µM) | ~20% | ~70% | |
| LR | Control | ~35% | ~55% |
| This compound (50 µM) | ~15% | ~75% | |
| WILL-2 | Control | ~30% | ~60% |
| This compound (100 µM) | ~10% | ~80% | |
| Data estimated from graphical representations in Pan et al., Journal of Cancer Research and Clinical Oncology, 2022.[1][3] |
Visualization of Pathways and Workflows
Caption: this compound and Venetoclax Signaling Pathway Inhibition.
Caption: Experimental Workflow for Preclinical Evaluation.
Caption: Logical Relationship of Synergistic Action.
Experimental Protocols
Cell Culture
DHL cell lines (TMD8, LR, MCA, WILL-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Pre-incubate the plate for 24 hours.
-
Add 10 µL of various concentrations of this compound, venetoclax, or their combination to the respective wells.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (EdU Incorporation Assay)
-
Treat cells with the drugs for the desired duration.
-
Add 10 µM EdU to the cell culture and incubate for 2 hours.
-
Harvest, wash, and fix the cells with 3.7% formaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Perform the Click-iT reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Stain the total DNA with propidium iodide (PI).
-
Analyze the cell cycle distribution by flow cytometry.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
Harvest cells after drug treatment.
-
Resuspend the cells in 500 µL of pre-warmed medium containing the JC-1 probe (final concentration 2 µM).
-
Incubate at 37°C for 15-30 minutes in a CO2 incubator.
-
Wash the cells with PBS.
-
Analyze by flow cytometry, detecting green fluorescence (monomeric JC-1) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Western Blotting
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BTK, Mcl-1, PI3K, p-AKT, AKT, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
References
- 1. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screening for Orelabrutinib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orelabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] It has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1] However, as with other targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms that drive resistance to this compound is paramount for developing effective next-generation therapies and combination strategies.
This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that, when knocked out, confer resistance to this compound. We present detailed protocols for performing these screens, validating candidate genes, and characterizing the associated signaling pathways.
This compound: Mechanism of Action and Known Resistance
This compound covalently binds to the Cys481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This blockade disrupts downstream signaling cascades, including the NF-κB and PI3K/Akt pathways, ultimately inhibiting B-cell proliferation and survival. While highly effective, resistance to this compound can emerge through various mechanisms. Notably, mutations in the BTK gene itself, such as T474I and L528W, have been identified in patients with acquired resistance.[3][4] These mutations can alter the drug-binding site or stabilize an active conformation of the kinase. Additionally, activation of bypass signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can circumvent the effects of BTK inhibition and promote cell survival.[1]
Data Presentation: this compound Activity and Resistance
Quantitative data is essential for understanding the efficacy of this compound and the impact of resistance mechanisms. The following tables summarize key data points relevant to this compound's activity and resistance.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Lines/System | Reference |
| BTK Enzymatic IC50 | 1.6 nM | Biochemical Assay | [2][5] |
| Anti-proliferative Activity (IC50) | Varies (nM to µM range) | TMD8, HBL-1, Z138, and other B-cell lymphoma lines | [2] |
Table 2: Clinically Identified this compound Resistance Mutations in BTK
| Mutation | Location | Putative Mechanism | Reference |
| T474I | Kinase Domain | Alters drug binding/conformation | [3] |
| L528W | Kinase Domain | Alters drug binding/conformation | [3] |
Table 3: Example Gene Enrichment Data from a Hypothetical CRISPR-Cas9 Screen for this compound Resistance
| Gene | Description | Log2 Fold Change (Resistant vs. Sensitive) | p-value |
| GENE A | Negative regulator of PI3K signaling | 5.8 | < 0.001 |
| GENE B | Component of the MAPK pathway | 4.2 | < 0.005 |
| GENE C | Pro-apoptotic factor | 3.9 | < 0.01 |
| BTK | Target of this compound (control) | -2.5 | < 0.001 |
| POLR2A | Essential gene (control) | -3.1 | < 0.001 |
Note: This table presents hypothetical data to illustrate the expected output of a CRISPR-Cas9 screen analysis. The actual enriched genes would need to be determined experimentally.
Signaling Pathways
Understanding the signaling pathways involved in this compound's action and resistance is critical for interpreting CRISPR screen results.
Caption: B-Cell Receptor (BCR) signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
Experimental Protocols
Protocol 1: Genome-Wide Lentiviral CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
1.1. Lentiviral Library Production
-
Library Amplification: Amplify the genome-scale sgRNA library plasmid (e.g., GeCKO v2, Brunello) in E. coli and purify the plasmid DNA.
-
Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Virus Titer Determination: Determine the viral titer by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by antibiotic selection or fluorescence).
1.2. Cell Line Transduction and Selection
-
Cas9-Expressing Cell Line: Use a B-cell lymphoma cell line that stably expresses Cas9. If not available, generate one by transducing with a lentivirus expressing Cas9 and a selection marker, followed by antibiotic selection.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Puromycin Selection: After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control cell population is completely eliminated.
1.3. This compound Selection
-
Baseline Cell Collection: After puromycin selection, harvest a population of cells to serve as the baseline (T0) reference.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound. The concentration of this compound should be predetermined to cause significant but not complete cell death (e.g., IC80-IC90) in the parental cell line.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the drug selection. Ensure that the cell population size is maintained to preserve library complexity.
-
Final Cell Harvest: At the end of the selection period, harvest the surviving cells from both the control and this compound-treated populations.
1.4. Genomic DNA Extraction and Sequencing
-
gDNA Extraction: Extract genomic DNA (gDNA) from the T0 and final harvested cell populations.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using PCR with primers flanking the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.
1.5. Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Gene Enrichment Analysis: Use bioinformatics tools like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched or depleted in the this compound-treated population compared to the control population.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual candidate genes identified from the CRISPR screen.
2.1. Generation of Individual Gene Knockout Cell Lines
-
sgRNA Design and Cloning: Design 2-3 individual sgRNAs targeting the candidate gene and clone them into a lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentivirus for each sgRNA and transduce the Cas9-expressing parental cell line.
-
Knockout Confirmation: Confirm gene knockout by Sanger sequencing of the target locus and/or by Western blotting to verify the absence of the protein product.
2.2. Cell Viability Assays
-
Cell Seeding: Seed the parental, control (non-targeting sgRNA), and knockout cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a range of this compound concentrations.
-
Viability Measurement: After 72-96 hours, measure cell viability using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine if the knockout confers resistance (i.e., a higher IC50).
Protocol 3: Western Blotting for Pathway Analysis
This protocol is for assessing the activation state of key signaling proteins in this compound-resistant cells.
3.1. Cell Lysis and Protein Quantification
-
Cell Treatment: Treat parental and resistant (validated knockout) cells with this compound or DMSO for a specified time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
3.2. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat to denature.
-
Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK, PLCγ2, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The application of CRISPR-Cas9 screening provides a powerful and unbiased approach to elucidate the genetic basis of resistance to this compound. The protocols and information provided herein offer a comprehensive framework for researchers to identify novel resistance mechanisms, validate their findings, and explore the underlying signaling pathways. This knowledge will be instrumental in the development of strategies to overcome this compound resistance and improve patient outcomes in B-cell malignancies.
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes: Immunohistochemical Detection of Phosphorylated BTK in Tumor Tissues Following Orelabrutinib Treatment
Introduction
Orelabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3][4] this compound covalently and irreversibly binds to a cysteine residue (C481) in the active site of BTK, effectively inhibiting its kinase activity.[3] This inhibition blocks downstream signaling cascades, leading to the suppression of malignant B-cell growth and survival.[3][4]
The activation of BTK involves its phosphorylation at key tyrosine residues, such as Tyr223. Therefore, detecting the phosphorylated form of BTK (pBTK) serves as a critical pharmacodynamic biomarker to assess the biological activity and target engagement of BTK inhibitors like this compound in both preclinical and clinical settings. Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and localization of pBTK within the cellular context of tumor tissues, providing direct evidence of drug efficacy at the site of action.
These application notes provide a detailed protocol for the detection of pBTK in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from patients treated with this compound.
This compound: Mechanism and Efficacy
This compound demonstrates high potency and selectivity for BTK, which translates to a favorable efficacy and safety profile.[5][6][7] Its mechanism of action involves disrupting the BCR signaling pathway, which is constitutively active in many B-cell malignancies.[4] Preclinical and clinical studies have consistently shown high target occupancy and significant anti-tumor responses.
Data Presentation
The following tables summarize key quantitative data regarding this compound's potency, pharmacodynamics, and clinical efficacy.
Table 1: Preclinical Profile of this compound
| Parameter | Value | Source(s) |
| BTK IC₅₀ | 1.6 nM | [4][5][6] |
| Kinase Selectivity | >90% inhibition of BTK at 1 µM | [4][5][6] |
| Off-Target Profile | Minimal inhibition of other kinases (e.g., EGFR, TEC, BMX) | [4][5][6] |
Table 2: Pharmacodynamic Profile of this compound in Humans
| Parameter | Finding | Dose | Source(s) |
| BTK Occupancy | Maintained at close to 100% over a 24-hour interval | ≥50 mg/day | [1][8] |
| Time to Occupancy | Near-complete (>99%) and sustained for 24 hours post-dosing | ≥50 mg | [7] |
Table 3: Clinical Efficacy of this compound in Relapsed/Refractory Mantle Cell Lymphoma (MCL)
| Efficacy Endpoint | Result (Median Follow-up: 23.8 months) | Source(s) |
| Overall Response Rate (ORR) | 81.1% | [8] |
| Complete Response (CR) | 27.4% | [8] |
| Median Duration of Response (DOR) | 22.9 months | [8] |
| Median Progression-Free Survival (PFS) | 22.0 months | [8] |
Signaling Pathway Visualization
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific inhibitory action of this compound on BTK phosphorylation.
Experimental Protocol: IHC for pBTK in FFPE Tissues
This protocol provides a generalized procedure for the immunohistochemical staining of phosphorylated BTK. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for achieving specific and robust staining for each antibody and tissue type.
I. Reagents and Materials
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS/TBS)[9]
-
Primary Antibody: Rabbit anti-phospho-BTK (Tyr223) polyclonal antibody (or equivalent)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine) kit
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Superfrost™ Plus slides
-
Humidity chamber
-
Coplin jars
-
Microwave or pressure cooker for antigen retrieval
II. Experimental Workflow Diagram
III. Step-by-Step Protocol
-
Deparaffinization and Rehydration [9] a. Immerse slides in Xylene: 2 changes, 10 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 80% Ethanol: 1 change, 3 minutes. e. Rinse slides thoroughly in distilled water.[9]
-
Antigen Retrieval a. Place slides in a Coplin jar filled with Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0). b. Heat the slides in a microwave oven or pressure cooker according to the manufacturer's instructions (a typical microwave protocol is 5 minutes on high power). c. Allow the slides to cool slowly at room temperature for at least 20-30 minutes.[9] d. Rinse slides in PBS/TBS buffer 3 times for 3 minutes each.[9]
-
Peroxidase Quenching a. Incubate slides in 3% Hydrogen Peroxide solution for 10 minutes at room temperature to block endogenous peroxidase activity.[9] b. Rinse slides in PBS/TBS buffer 3 times for 3 minutes each.
-
Blocking a. Apply Blocking Buffer (e.g., 5% normal goat serum in TBS) to cover the tissue section.[9] b. Incubate for 30-60 minutes at room temperature in a humidity chamber.[9] c. Drain the blocking solution. Do not rinse.
-
Primary Antibody Incubation a. Dilute the anti-pBTK primary antibody to its optimal concentration in antibody dilution buffer (e.g., 1% BSA in TBS). b. Apply the diluted primary antibody to the tissue sections. c. Incubate overnight at 4°C in a humidity chamber.[10]
-
Secondary Antibody Incubation a. The next day, rinse slides in PBS/TBS buffer 3 times for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidity chamber.
-
Detection a. Rinse slides in PBS/TBS buffer 3 times for 5 minutes each. b. Prepare the DAB substrate solution just before use, following the kit's instructions. c. Apply the DAB solution to the slides and incubate for 5-10 minutes, or until a brown color develops. Monitor the color development under a microscope.[9] d. Stop the reaction by rinsing the slides gently with distilled water.[9]
-
Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse gently with tap water. c. "Blue" the sections in running tap water or a bluing agent. d. Rinse with distilled water.
-
Dehydration and Mounting a. Dehydrate the sections through graded ethanol solutions (e.g., 95% for 1 minute, 100% for 2 changes of 3 minutes each).[11] b. Clear in Xylene for 2 changes of 5 minutes each.[11] c. Apply a drop of mounting medium and place a coverslip, avoiding air bubbles.
IV. Interpretation of Results
-
Positive Staining: The presence of a brown precipitate (from DAB) indicates the localization of pBTK. Staining is typically expected in the cytoplasm of B-cells.
-
Negative Control: Sections incubated without the primary antibody should not show any specific brown staining.
-
Biological Interpretation: In tumor tissues from patients treated with this compound, a significant reduction or absence of pBTK staining compared to pre-treatment or placebo-treated tissues would indicate effective target engagement and inhibition of BTK activity.
V. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | Inactive primary/secondary antibody; Improper antigen retrieval; Low antibody concentration. | Use fresh antibodies; Optimize retrieval method (buffer pH, time, temp); Increase antibody concentration or incubation time. |
| High Background | Non-specific antibody binding; High antibody concentration; Incomplete blocking. | Increase blocking time; Titrate primary antibody; Ensure thorough washing steps. |
| Overstaining | High antibody concentration; Excessive incubation time; Over-development with DAB. | Reduce antibody concentration/incubation time; Reduce DAB incubation time and monitor closely. |
References
- 1. researchgate.net [researchgate.net]
- 2. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abstract-ct132-orelabrutinib-a-potent-and-selective-bruton-s-tyrosine-kinase-inhibitor-with-superior-safety-profile-and-excellent-pk-pd-properties - Ask this paper | Bohrium [bohrium.com]
- 8. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. media.dent.umich.edu [media.dent.umich.edu]
- 11. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
Application Notes and Protocols for Orelabrutinib Treatment in Lymphoma Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Orelabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in preclinical lymphoma Patient-Derived Xenograft (PDX) models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other agents.
Introduction
This compound is a second-generation BTK inhibitor that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is a key driver in the pathogenesis of various B-cell malignancies. This compound covalently binds to BTK, leading to the inhibition of its kinase activity, which in turn blocks downstream signaling cascades essential for B-cell proliferation and survival, ultimately inducing apoptosis in malignant cells. Preclinical studies utilizing lymphoma PDX models are instrumental in evaluating the anti-tumor activity of this compound and informing clinical trial design.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in a lymphoma xenograft model.
Table 1: this compound Monotherapy and Combination Therapy Efficacy in a TMD8 Cell-Line-Derived Xenograft (CDX) Model
| Treatment Group | Dosage and Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 0 |
| This compound | 10 mg/kg, daily | 30.2 |
| Rituximab | 200 μ g/dose , weekly | 61.5 |
| This compound + Rituximab | 10 mg/kg, daily + 200 μ g/dose , weekly | 99.2 |
Data from a study utilizing a TMD8 cell-line-derived xenograft model, which demonstrated a significant anti-tumor effect when this compound was combined with rituximab.[2]
Table 2: Qualitative Efficacy of this compound in a Lymphoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Observation |
| This compound + Rituximab | Significant reduction in tumor volume |
A similar strong inhibitory effect on tumor growth was observed in a PDX model when this compound was used in combination with rituximab, even in a model that was insensitive to rituximab alone.[2]
Experimental Protocols
This section provides detailed methodologies for establishing lymphoma PDX models and subsequent treatment with this compound.
Establishment of Lymphoma Patient-Derived Xenograft (PDX) Models
Objective: To establish a viable and passageable lymphoma PDX model from patient tumor tissue.
Materials:
-
Freshly collected patient lymphoma tumor tissue
-
CB.17/SCID mice (or other suitable immunodeficient strain)
-
Phosphate-Buffered Saline (PBS) with Matrigel (1:1 ratio)
-
Surgical tools
-
Anesthesia
Protocol:
-
Tissue Preparation:
-
Obtain fresh tumor tissue from a patient with lymphoma under sterile conditions.
-
Mechanically dissociate the tissue into small fragments (approximately 1 mm³).
-
-
Implantation:
-
Anesthetize the recipient CB.17/SCID mouse.
-
Subcutaneously inoculate the tumor tissue fragment into the right flank of the mouse.[3]
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume and body weight every other day once tumors become palpable.[3]
-
Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
-
Passaging:
-
When the tumor volume reaches approximately 150 mm³, the tumor can be excised.[3]
-
A portion of the tumor can be used for further passaging into new recipient mice, while other portions can be cryopreserved or used for analysis.
-
This compound Treatment Protocol for Lymphoma PDX Models
Objective: To evaluate the anti-tumor efficacy of this compound in established lymphoma PDX models.
Materials:
-
Established lymphoma PDX model mice
-
This compound
-
Vehicle for oral administration (e.g., appropriate buffer or suspension vehicle)
-
Oral gavage needles
Protocol:
-
Animal Grouping:
-
Once the average tumor volume in the PDX mice reaches a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[3]
-
-
Drug Preparation and Administration:
-
Prepare this compound solution/suspension for oral administration.
-
Administer this compound orally to the treatment group at a dosage of 10 mg/kg daily.[2]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Treatment Duration:
-
Continue the treatment for a predefined period, for example, 3 weeks.[2]
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight every other day throughout the treatment period.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathway of this compound in Lymphoma Cells
Caption: this compound inhibits BTK, disrupting the BCR signaling cascade.
Experimental Workflow for this compound Treatment in Lymphoma PDX Models
Caption: Workflow for evaluating this compound efficacy in lymphoma PDX models.
References
- 1. Chidamide and this compound synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Orelabrutinib Technical Support Center: Troubleshooting In Vitro Solubility
Welcome to the Orelabrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is practically insoluble in water.[1] While it also shows some solubility in ethanol, DMSO allows for higher concentration stock solutions.[1]
Q2: I am seeing different maximum solubility values for this compound in DMSO from different suppliers. Why is that?
A2: You may observe variability in the reported solubility of this compound in DMSO across different vendors (e.g., 55 mg/mL, 86 mg/mL, 250 mg/mL).[1][2][3] This can be due to differences in the purity of the compound, the hydration state of the DMSO used, and the methods employed to determine solubility. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you encounter difficulty dissolving this compound, you can try the following:
-
Sonication: Sonicating the solution can help to break up particles and facilitate dissolution.[2][3]
-
Gentle Warming: Gently warming the solution to 37°C can also increase solubility.[2]
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (or low water content) DMSO, as it is hygroscopic and can absorb moisture from the air, which negatively impacts this compound's solubility.[1]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of 0.5% or lower. While some cell lines can tolerate higher concentrations, it's a good practice to keep it as low as possible to minimize solvent effects and reduce the risk of precipitation.
-
Increase the Volume of Culture Medium: When preparing your working solution, add the this compound stock solution to a larger volume of pre-warmed culture medium while vortexing or gently mixing. This rapid dilution can help to keep the compound in solution.
-
Two-Step Dilution: Perform a serial dilution. First, dilute your high-concentration DMSO stock into a smaller volume of DMSO to create an intermediate stock. Then, use this intermediate stock to make the final dilution in your aqueous buffer or cell culture medium.
-
Serum in Media: If your experimental protocol allows, ensure that the final dilution is made in a medium containing serum (e.g., 10% Fetal Bovine Serum). The proteins in the serum can help to stabilize the compound and prevent precipitation. A study on B cell lymphoma cell lines successfully used this compound in RPMI-1640 medium with 10% FBS.
-
Prepare Freshly: It is recommended to prepare the final working solution immediately before use.[3]
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: The effective concentration of this compound will be cell line and assay-dependent. However, published studies can provide a starting point:
-
This compound has an IC50 of 1.6 nM in enzymatic assays for BTK.[1][4]
-
In a kinase screening assay, a concentration of 1 µM was used.[1][4]
-
In cell proliferation assays with B cell lymphoma cell lines, this compound showed dose-dependent anti-proliferative activity.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 55 | 128.65 | Sonication is recommended.[2][3] |
| DMSO | 86 | 201.17 | Use fresh DMSO as moisture can reduce solubility.[1] |
| DMSO | 250 | 584.80 | |
| Ethanol | 10 | 23.39 | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 427.49 g/mol
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.275 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[2][3]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final concentration and volume needed for your experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the tube with the culture medium, add the calculated volume of the this compound stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your in vitro assay.[3]
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing this compound's inhibition of BTK.
References
Optimizing Orelabrutinib concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Orelabrutinib concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5][6] this compound forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[7] This action blocks downstream signaling pathways, thereby inhibiting the growth of malignant B-cells that overexpress BTK.[2][8]
Q2: What is the reported IC50 value for this compound?
In a biochemical assay measuring BTK enzymatic activity, this compound has been shown to have an IC50 value of 1.6 nM.[1][9][10] It's important to note that IC50 values can vary depending on the experimental conditions, such as the assay format (biochemical vs. cellular), substrate concentration, and cell type used.
Q3: What are the key considerations before starting an IC50 determination experiment for this compound?
Before initiating an IC50 experiment, it is crucial to consider the following:
-
Assay Type: Decide whether a biochemical (enzyme-based) or a cell-based assay is more relevant to your research question.
-
Cell Line Selection: For cellular assays, choose a cell line that expresses BTK and is sensitive to its inhibition. B-cell lymphoma cell lines are often used.[9]
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Concentration Range: Select a wide range of this compound concentrations that will bracket the expected IC50 value. A common starting point is a serial dilution from the low micromolar to the picomolar range.
-
Incubation Time: As this compound is an irreversible inhibitor, the incubation time will affect the apparent IC50 value. Longer incubation times can lead to lower IC50 values.[11] It is important to be consistent with the incubation time across experiments.
Q4: How does the irreversible binding of this compound affect IC50 determination?
The irreversible nature of this compound's binding means that the degree of inhibition is dependent on both concentration and time. This is in contrast to reversible inhibitors where an equilibrium is reached. For covalent inhibitors, IC50 values determined at a fixed time point are often used to assess structure-activity relationships.[11] It is crucial to report the incubation time along with the IC50 value.
Troubleshooting Guides
Biochemical (Enzymatic) Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inaccurate pipetting of enzyme, substrate, or inhibitor. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents. |
| Instability of reagents. | Ensure reagents are stored correctly and are within their expiration dates. Prepare fresh reagents if necessary. | |
| No inhibition observed or very high IC50 value | Inactive this compound. | Verify the quality and purity of the this compound compound. |
| Incorrect assay conditions (e.g., pH, temperature). | Optimize assay buffer conditions and ensure the incubator is at the correct temperature. | |
| Substrate concentration is too high. | Use a substrate concentration at or below the Km value for the enzyme. | |
| Steep drop in activity at the lowest inhibitor concentrations | Non-specific inhibition or compound aggregation. | Include a control with a structurally similar but inactive compound. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High cell death in control wells (no inhibitor) | Poor cell health or over-confluency. | Use healthy, actively dividing cells. Seed cells at an appropriate density to avoid overgrowth during the experiment. |
| High DMSO concentration. | Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a DMSO toxicity control. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a defined passage number range for all experiments. |
| Inconsistent cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded in each well. | |
| IC50 value is significantly higher than the biochemical IC50 | Poor cell permeability of the compound. | This is a known phenomenon. Cellular IC50 values are often higher due to factors like membrane permeability and drug efflux pumps. |
| This compound binding to plasma proteins in the cell culture medium. | Consider using serum-free medium for the duration of the drug incubation if compatible with your cell line. | |
| No dose-dependent inhibition observed | The chosen cell line is not sensitive to BTK inhibition. | Select a cell line known to be dependent on the BCR-BTK signaling pathway for proliferation or survival. |
| Insufficient incubation time. | For irreversible inhibitors, a longer incubation time may be required to observe a potent effect. |
Experimental Protocols
Protocol 1: Biochemical BTK Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against recombinant BTK protein.
Materials:
-
Recombinant human BTK protein
-
Kinase substrate (e.g., a poly-GT peptide)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Methodology:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add reagents to the plate: Add the BTK enzyme, the peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
-
Stop the reaction and detect signal: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., using a B-cell lymphoma cell line)
This protocol outlines a method to determine the effect of this compound on the proliferation of BTK-dependent cancer cells.
Materials:
-
BTK-dependent B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in cell culture medium.
-
Treat cells: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate: Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action within the BTK signaling pathway.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PD126927, MZPVEMOYADUARK-UHFFFAOYSA-N) [probes-drugs.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | MS Trust [mstrust.org.uk]
- 7. innocarepharma.com [innocarepharma.com]
- 8. Facebook [cancer.gov]
- 9. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
How to minimize Orelabrutinib off-target effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Orelabrutinib in cell culture, with a focus on minimizing off-target effects and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does its selectivity minimize off-target effects?
A1: this compound is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] It acts by irreversibly binding to the cysteine 481 residue in the active site of the BTK enzyme.[1] This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][5]
The high selectivity of this compound is a key feature that minimizes off-target effects. In comprehensive kinase screening assays, this compound demonstrated significant inhibition (>90%) of only BTK at a concentration of 1 µM, unlike the first-generation inhibitor ibrutinib, which also inhibits other kinases such as EGFR, TEC, and BMX.[2][4] This superior selectivity profile is expected to lead to substantial improvements in safety and efficacy by reducing the likelihood of unintended cellular effects.[3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A recommended starting point for this compound in cell culture is in the low nanomolar to low micromolar range. This compound has a half-maximal inhibitory concentration (IC50) for BTK enzymatic activity of approximately 1.6 nM.[2][3][4] However, the optimal concentration will be cell-line specific. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis).
Q3: How can I confirm that the observed effects in my cell culture are due to on-target BTK inhibition?
A3: To confirm on-target BTK inhibition, you should assess the phosphorylation status of downstream targets in the BCR signaling pathway. A key substrate of BTK is phospholipase C gamma 2 (PLCγ2). Inhibition of BTK by this compound should lead to a decrease in the phosphorylation of PLCγ2 at tyrosine 759 (p-PLCγ2 Y759). Performing a western blot to detect a dose-dependent decrease in p-PLCγ2 levels upon this compound treatment is a standard method to verify on-target activity.
Q4: Should I be concerned about the effect of this compound on antibody-dependent cell-mediated cytotoxicity (ADCC) assays?
A4: this compound is a suitable BTK inhibitor for use in combination with therapeutic antibodies that rely on ADCC. Unlike ibrutinib, which can have off-target inhibition of interleukin-2-inducible T-cell kinase (ITK) and thus impair NK cell-mediated ADCC, this compound does not significantly inhibit ITK.[6][7] This preserves the cytotoxic function of natural killer (NK) cells, making this compound a more appropriate choice for combination studies with antibodies like rituximab.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high or low cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and dilutions. Perform a new dose-response curve to confirm the EC50 in your specific cell line. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to BTK inhibition. Ensure the cell line you are using has a functional BCR pathway and expresses BTK. Consider testing a panel of cell lines with known sensitivities. |
| Off-Target Effects (at high concentrations) | Although highly selective, at very high concentrations, off-target effects can occur. Lower the concentration of this compound to a range appropriate for its IC50. Include appropriate controls (see experimental protocols). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level that does not affect cell viability (typically <0.1%). |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. |
| Drug Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Ensure that the assay used to measure the endpoint (e.g., viability, apoptosis) is robust and has low intra- and inter-assay variability. Include positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: this compound Potency
| Parameter | Value | Reference |
| IC50 (BTK enzymatic activity) | 1.6 nM | [2][3][4] |
Table 2: Kinase Selectivity Profile of this compound vs. Ibrutinib
| Kinase | This compound (% Inhibition at 1 µM) | Ibrutinib (% Inhibition at 1 µM) | Reference |
| BTK | >90% | >90% | [2][4] |
| EGFR | Minimal | Significant | [4] |
| TEC | Minimal | Significant | [4] |
| BMX | Minimal | Significant | [4] |
| ITK | No significant inhibition | Significant inhibition | [6][7] |
Experimental Protocols
Protocol 1: Western Blot for BTK Pathway Activation
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PLCγ2 (Y759), total PLCγ2, p-BTK (Y223), total BTK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative phosphorylation levels.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include wells with untreated cells and solvent-only controls.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the solvent-only control and plot the cell viability against the log of the this compound concentration to determine the EC50.
Visualizations
Caption: this compound inhibits BTK, blocking downstream signaling.
Caption: Workflow for investigating potential off-target effects.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Orelabrutinib in Lymphoma Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on acquired resistance to Orelabrutinib in lymphoma cells.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A1: The most common cause of acquired resistance to covalent BTK inhibitors like this compound is the emergence of mutations in the Bruton's tyrosine kinase (BTK) gene, particularly at the C481 residue, which is the covalent binding site.[1] However, other mutations in the BTK kinase domain, such as T474I and L528W, have also been identified in patients progressing on this compound.[2] Additionally, gain-of-function mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCG2), can bypass the need for BTK activation, leading to resistance.[1][3]
Q2: How can I confirm if my resistant cell line has developed a known resistance mutation?
A2: You can use targeted sequencing techniques to identify mutations in BTK and PLCG2. For high-sensitivity detection, especially for identifying subclonal mutations, droplet digital PCR (ddPCR) is a highly effective method.[3][4] Standard Sanger sequencing or next-generation sequencing (NGS) can also be employed.[5]
Q3: Are there alternative signaling pathways that could be activated in my this compound-resistant cells?
A3: Yes, the activation of bypass signaling pathways is a known mechanism of resistance. The PI3K/AKT/mTOR pathway is a frequently observed alternative survival pathway in BTK inhibitor-resistant lymphoma cells.[6] Assessing the phosphorylation status of key proteins in this pathway, such as AKT and S6, can provide evidence of its activation.
Q4: What are the current strategies to overcome this compound resistance in a research setting?
A4: Several strategies are being explored:
-
Next-Generation Non-Covalent BTK Inhibitors: Drugs like pirtobrutinib bind to BTK in a different manner and can be effective against both wild-type and C481-mutant BTK.[1][7]
-
Combination Therapies: Combining this compound or a next-generation BTK inhibitor with agents targeting parallel or downstream pathways can be effective. Examples include:
-
BTK Degraders (PROTACs): These molecules induce the degradation of the BTK protein, offering a novel approach to overcome resistance regardless of the mutation status.[9]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line instability or contamination | Regularly perform cell line authentication and test for mycoplasma contamination. |
| Inaccurate drug concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Variability in cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment. |
| Assay interference | If using a metabolic assay (e.g., MTT, MTS), ensure the drug or vehicle does not interfere with the reagent. Run appropriate controls (media only, cells with vehicle). |
Problem 2: Difficulty in detecting BTK resistance mutations.
| Possible Cause | Troubleshooting Step |
| Low variant allele frequency (VAF) | Use a high-sensitivity method like droplet digital PCR (ddPCR), which can detect mutations with a VAF as low as 0.1%.[10] |
| Poor DNA quality | Ensure high-quality genomic DNA is extracted from your cell lines. Assess DNA purity and integrity before sequencing. |
| Inadequate sequencing depth | For next-generation sequencing (NGS), ensure sufficient read depth to confidently call low-frequency variants. |
| Mutation is outside the targeted region | If using a targeted sequencing panel, ensure it covers all relevant exons of BTK and PLCG2. |
Quantitative Data Summary
Table 1: Efficacy of Pirtobrutinib in Patients with Previously Treated B-Cell Malignancies [7][11][12][13]
| Malignancy | Prior BTK Inhibitor | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| CLL/SLL | Yes | 62-73.3% | - | 19.6 months |
| Mantle Cell Lymphoma (MCL) | Yes | 52-58% | 18.9-25% | 7.4 months |
| Waldenström Macroglobulinemia | Yes | 69% | - | - |
| Follicular Lymphoma | Yes | 50% | - | - |
Table 2: Efficacy of Combination Therapies in Relapsed/Refractory (R/R) CLL [1][14]
| Combination Therapy | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Ibrutinib + Venetoclax | R/R CLL | 89% | 51% |
| Ibrutinib + Pembrolizumab | Ibrutinib-resistant CLL | 66% | - |
| Ibrutinib + Nivolumab | R/R CLL (some prior BTKi) | 43% | - |
Key Experimental Protocols
Generation of this compound-Resistant Lymphoma Cell Lines
This protocol is adapted from methods used to generate resistance to other BTK inhibitors.[15]
-
Determine the initial IC50: Culture the parental lymphoma cell line and perform a dose-response curve with this compound using a cell viability assay (e.g., CellTiter-Glo®) to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor and Expand: At each concentration, monitor cell viability and proliferation. Allow the cell population to recover and stabilize before the next dose escalation.
-
Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), confirm the resistance by performing a new dose-response curve and comparing the IC50 to the parental cell line.
-
Characterization: Characterize the resistant cell line by sequencing BTK and PLCG2 and performing Western blot analysis of relevant signaling pathways.
Cell Viability Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 90 µL of culture medium.
-
Drug Treatment: Add 10 µL of this compound at various concentrations (or other inhibitors/combinations) to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 values.
Western Blot for BTK Signaling Pathway
-
Sample Preparation: Treat lymphoma cells with this compound or other compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK (Tyr223), BTK, p-PLCγ2 (Tyr759), PLCγ2, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mutation Detection by Next-Generation Sequencing (NGS)
-
DNA Extraction: Isolate high-quality genomic DNA from parental and this compound-resistant lymphoma cell lines.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the full coding regions of BTK and PLCG2.
-
Sequencing: Perform paired-end sequencing on an Illumina platform to achieve a high depth of coverage.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling using a pipeline optimized for detecting low-frequency somatic mutations.
-
Annotate the identified variants to determine their potential functional impact.
-
Compare the variant profiles of the resistant and parental cell lines to identify acquired mutations.
-
Visualizations
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ajmc.com [ajmc.com]
- 14. memoinoncology.com [memoinoncology.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for managing orelabrutinib-related toxicity in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, identifying, and managing potential toxicities during preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound disrupts these processes, making it effective against B-cell malignancies. Potential on-target toxicities may involve the effects of BTK inhibition on normal B-cell function and other cells where BTK plays a role. However, this compound's high selectivity is designed to minimize off-target effects, which are often associated with the adverse events of less selective BTK inhibitors.[1][3]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: Based on available data, the most frequently reported adverse events are generally mild to moderate. In clinical studies, these have included hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as well as non-hematological events like upper respiratory tract infections.[2] Preclinical GLP toxicology studies in rats and dogs have indicated a large safety window.[1]
Q3: How does the safety profile of this compound compare to first-generation BTK inhibitors like ibrutinib?
A3: this compound is designed to be more selective for BTK than ibrutinib.[1] Ibrutinib inhibits other kinases, such as EGFR and TEC, which can lead to off-target side effects like diarrhea, rash, atrial fibrillation, and bleeding.[1] Due to its high selectivity, this compound is expected to have a more favorable safety profile with a lower incidence of these off-target toxicities.[3]
Q4: Are there specific animal species that are more sensitive to this compound toxicity?
A4: While detailed comparative toxicology data is not fully available in the public domain, standard preclinical toxicology assessments are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species.[1] Differences in metabolism and physiology can lead to species-specific toxicity profiles. Researchers should carefully monitor all animals and consult species-specific physiological data.
Troubleshooting Guides
Hematological Toxicity Management
Issue: An animal on a high dose of this compound presents with petechiae, bruising, or signs of bleeding. A complete blood count (CBC) reveals significant thrombocytopenia or neutropenia.
Troubleshooting Steps:
-
Immediate Action:
-
Temporarily suspend this compound administration.
-
Perform a thorough clinical examination of the animal, noting all signs of bleeding or infection.
-
Collect a blood sample for a complete blood count (CBC) with differential and platelet count.
-
-
Supportive Care for Thrombocytopenia:
-
Handle the animal with extreme care to avoid trauma and potential bleeding.
-
If clinically significant bleeding is observed, consider a platelet transfusion. The requirement for this should be assessed by a veterinarian.
-
For immune-mediated thrombocytopenia, although less expected with a targeted inhibitor, treatment with corticosteroids or intravenous immunoglobulin (IVIG) could be considered in consultation with a veterinarian.
-
-
Supportive Care for Neutropenia:
-
Isolate the animal to minimize exposure to pathogens.
-
Administer prophylactic broad-spectrum antibiotics if the absolute neutrophil count (ANC) is critically low, based on veterinary recommendation and institutional guidelines.
-
Monitor for signs of infection, such as lethargy, fever, and changes in behavior.
-
-
Dose Adjustment:
-
Once blood counts have recovered to a safe level (based on veterinary and protocol-defined criteria), consider re-initiating this compound at a reduced dose (e.g., 50% of the previous dose).
-
Increase the frequency of CBC monitoring after dose re-initiation.
-
Gastrointestinal Toxicity Management
Issue: An animal exhibits signs of diarrhea, dehydration, or weight loss after several days of this compound treatment.
Troubleshooting Steps:
-
Immediate Action:
-
Assess the severity of diarrhea (e.g., frequency, consistency).
-
Evaluate the animal for signs of dehydration (e.g., skin turgor, sunken eyes).
-
Weigh the animal to quantify weight loss.
-
-
Supportive Care:
-
Provide fluid and electrolyte replacement therapy. For mild dehydration, this can be oral electrolyte solutions. For moderate to severe dehydration, subcutaneous or intravenous fluids are necessary.
-
Offer a highly digestible, low-fat diet.
-
Anti-diarrheal medications, such as loperamide, may be considered after consulting with a veterinarian to rule out infectious causes.
-
-
Dose Adjustment:
-
If diarrhea is severe or persistent, temporarily suspend this compound administration.
-
Once the animal's condition has stabilized and diarrhea has resolved, consider restarting this compound at a lower dose.
-
Monitor fecal consistency and body weight daily after re-initiating treatment.
-
Data Presentation
Table 1: Representative Preclinical Toxicology Profile of this compound
(Disclaimer: The following table is a representative summary based on the expected toxicities for a BTK inhibitor. Specific values from this compound's confidential preclinical studies are not publicly available. Researchers must establish their own dose-response relationships.)
| Species | Duration of Study | Dose Level (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 28-day | 0 (Vehicle) | No adverse effects observed. | - |
| Low Dose | No adverse effects observed. | TBD | ||
| Mid Dose | Mild, reversible thrombocytopenia. | |||
| High Dose | Moderate, reversible thrombocytopenia and neutropenia. | |||
| Dog | 28-day | 0 (Vehicle) | No adverse effects observed. | - |
| Low Dose | No adverse effects observed. | TBD | ||
| Mid Dose | Mild, intermittent diarrhea in some animals. | |||
| High Dose | Moderate diarrhea, reversible thrombocytopenia. |
NOAEL: No Observed Adverse Effect Level. TBD: To Be Determined by specific study.
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
Objective: To monitor and quantify the hematological effects of this compound in rodents.
Methodology:
-
Animal Model: Select appropriate rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer this compound orally via gavage at predetermined dose levels once daily for the study duration (e.g., 28 days). Include a vehicle control group.
-
Blood Collection:
-
Collect blood samples (e.g., 200 µL from rats, 50 µL from mice) from a suitable site (e.g., saphenous or tail vein) at baseline (pre-dose) and at regular intervals during the study (e.g., weekly).
-
Use appropriate anticoagulant tubes (e.g., K2-EDTA).
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC analysis using an automated hematology analyzer validated for the specific animal species.
-
Parameters to be measured include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Platelet (PLT) count, and a full leukocyte differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
-
Data Analysis:
-
Compare the mean values of each hematological parameter between the this compound-treated groups and the vehicle control group at each time point.
-
Use appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences.
-
A significant, dose-dependent decrease in platelet or neutrophil counts would indicate potential hematological toxicity.
-
Protocol 2: Management of Drug-Induced Diarrhea
Objective: To provide a standardized approach to managing diarrhea in animals receiving this compound.
Methodology:
-
Monitoring:
-
Observe animals at least twice daily for clinical signs, with a specific focus on fecal consistency.
-
Use a standardized fecal scoring system (e.g., 1=well-formed, 2=soft, 3=liquid).
-
Record daily body weights.
-
-
Intervention for Mild to Moderate Diarrhea (Fecal Score 2-3, <5% weight loss):
-
Provide a supplemental source of hydration, such as a hydrogel or an electrolyte solution, in the cage.
-
Ensure easy access to food and water.
-
Continue this compound administration and increase monitoring frequency to three times daily.
-
-
Intervention for Severe Diarrhea (Fecal Score 3, >5% weight loss, signs of dehydration):
-
Temporarily suspend this compound dosing.
-
Administer subcutaneous or intravenous fluids as prescribed by a veterinarian (e.g., Lactated Ringer's solution at a rate to correct dehydration and provide maintenance).
-
Provide nutritional support with a highly palatable and digestible diet.
-
Consult with a veterinarian regarding the use of anti-diarrheal medication.
-
Resume dosing at a lower concentration only after complete resolution of clinical signs and upon veterinary approval.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the identification and management of in-vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical discovery and development of this compound as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Orelabrutinib Preclinical Bioavailability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of orelabrutinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the plasma concentrations of this compound in our rat pharmacokinetic studies. What could be the cause?
A1: High variability in plasma concentrations of this compound can stem from several factors:
-
Poor aqueous solubility: this compound, like many kinase inhibitors, is a poorly soluble compound. This can lead to inconsistent dissolution in the gastrointestinal (GI) tract, resulting in variable absorption.
-
Formulation-dependent absorption: The oral absorption of this compound is highly dependent on the formulation used. A simple suspension may not be sufficient to ensure consistent bioavailability. In fact, this compound's good preclinical bioavailability (reported to be between 20-80%) is attributed to a proprietary formulation.[1][2]
-
Animal handling and gavage technique: Improper oral gavage technique can lead to stress, which can alter GI motility and absorption. Inconsistent dosing volumes or accidental deposition of the compound in the esophagus instead of the stomach can also contribute to variability.
-
Food effects: The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. It is crucial to standardize the fasting state of the animals before dosing.
Q2: Our in vitro dissolution of this compound is poor. What strategies can we employ to improve its solubility and dissolution rate?
A2: Improving the solubility and dissolution rate of this compound is key to enhancing its oral bioavailability. Several formulation strategies can be explored:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3][4] This is a common strategy for poorly soluble drugs. For the BTK inhibitor acalabrutinib, an ASD formulation was shown to overcome the pH-dependent solubility issues and improve bioavailability.[5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract, leading to enhanced absorption.[6][7] For the BTK inhibitor ibrutinib, a lipid-based formulation significantly improved its oral bioavailability.[8]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases the surface area available for dissolution.[9] Nanosuspensions, in particular, have been shown to improve the bioavailability of poorly soluble compounds.[10]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and other solubilizing agents in the formulation can help to increase the solubility of this compound.
Q3: What are some starting points for developing an improved oral formulation for this compound in a preclinical setting?
A3: Based on strategies successful for other kinase inhibitors, here are some potential starting formulations for preclinical studies:
-
Aqueous Suspension with a Wetting Agent: A simple approach is to suspend micronized this compound in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose). While simple, this may still result in variability.
-
Lipid-Based Formulation (SEDDS): A self-emulsifying formulation can be prepared by dissolving this compound in a mixture of oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol). The ratio of these components needs to be optimized to ensure spontaneous emulsification upon contact with aqueous media.
-
Amorphous Solid Dispersion (ASD): An ASD can be prepared by dissolving this compound and a polymer (e.g., HPMCAS, PVP) in a common solvent and then removing the solvent by spray-drying or rotary evaporation. The resulting powder can then be suspended in an appropriate vehicle for oral dosing.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Low Cmax and AUC | - Poor drug dissolution - Inefficient absorption - High first-pass metabolism | - Improve Formulation: Explore amorphous solid dispersions, lipid-based formulations (SEDDS), or nanosuspensions to enhance solubility and dissolution. - Co-administration: Consider co-administration with a bioavailability enhancer, such as a P-glycoprotein inhibitor (e.g., verapamil) if efflux is suspected to be a limiting factor. |
| High Inter-Animal Variability in PK Parameters | - Inconsistent formulation (e.g., particle aggregation in suspension) - Inconsistent gavage technique - Variation in GI physiology (e.g., gastric pH, transit time) | - Formulation Homogeneity: Ensure the formulation is homogenous and stable throughout the dosing procedure. For suspensions, ensure adequate mixing before each dose. - Standardize Gavage: Strictly follow a standardized oral gavage protocol. Ensure all technicians are properly trained. - Control Experimental Conditions: Standardize the fasting period and housing conditions for all animals. |
| Delayed Tmax | - Slow dissolution from the formulation - Delayed gastric emptying | - Enhance Dissolution Rate: Use micronized or nanosized drug particles. Employ formulations that promote rapid drug release. - Standardize Fasting: Ensure a consistent fasting period before dosing to minimize the impact of food on gastric emptying. |
| Inconsistent Results Between Batches of Formulation | - Variability in raw materials (e.g., particle size of API) - Inconsistency in the formulation preparation process | - Characterize Raw Materials: Ensure consistent quality and physical properties of the this compound active pharmaceutical ingredient (API). - Standardize Formulation Protocol: Develop and adhere to a detailed standard operating procedure (SOP) for formulation preparation. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 1928.23 ± 1026.82 | [11] |
| Tmax (h) | 0.56 ± 0.17 | [11] |
| t1/2 (h) | 8.25 ± 5.64 | [11] |
| AUC (0-t) (ng·h/mL) | Not explicitly stated in the abstract | [11] |
Note: The specific formulation used to obtain this data was not detailed in the publication.
Table 2: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | Increases solubility and dissolution rate by converting the drug to a high-energy amorphous state.[3] | Significant increase in apparent solubility and dissolution rate. Can be formulated into solid dosage forms. | Physically unstable and can recrystallize over time. Requires specialized manufacturing techniques (e.g., spray drying). |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which forms a microemulsion in the GI tract, facilitating absorption.[7] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. Relatively easy to prepare on a lab scale. | Can have limited drug loading capacity. Potential for GI side effects with high surfactant concentrations. |
| Nanosuspension | Increases the surface area for dissolution by reducing the particle size to the nanometer range. | Applicable to a wide range of poorly soluble drugs. Can be administered via various routes. | Can be prone to particle aggregation (requires stabilizers). Manufacturing can be complex. |
Experimental Protocols
1. Protocol for Oral Gavage in Rats
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Materials:
-
This compound formulation
-
Appropriate size gavage needle (for rats, typically 16-18 gauge, flexible or curved with a ball tip)
-
Syringe
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the formulation. The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it reaches the pharynx. Do not force the needle. If resistance is met, withdraw and try again.
-
Dose Administration: Once the needle is in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), administer the formulation slowly and steadily.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Post-Dosing Monitoring: Observe the animal for at least 10-15 minutes post-dosing for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
-
2. Protocol for Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (or other appropriate strain), typically 6-8 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum (except during pre-dose fasting).
-
Dosing: Administer this compound formulation via oral gavage as described above.
-
Blood Sampling: Collect blood samples (typically 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[11]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., WinNonlin).
Visualizations
Caption: this compound inhibits BTK, a key component of the B-cell receptor signaling pathway.
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
Caption: A logical approach to troubleshooting low this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jgtps.com [jgtps.com]
- 8. Preparation and evaluation of ibrutinib lipid-based formulations | CoLab [colab.ws]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
Technical Support Center: Western Blotting for Phosphorylated BTK
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering weak or no signal when detecting phosphorylated Bruton's tyrosine kinase (pBTK) by Western blot.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for phosphorylated BTK (pBTK) on my Western blot. What are the common causes?
A weak or absent pBTK signal can stem from several factors, primarily related to the low abundance of phosphorylated proteins and their susceptibility to dephosphorylation during sample preparation.[1][2] Key areas to troubleshoot include sample preparation, protein loading, antibody and buffer selection, and the detection method.
Q2: How can I prevent the dephosphorylation of my pBTK sample during preparation?
Protein phosphorylation is a reversible process, and endogenous phosphatases released during cell lysis can rapidly remove phosphate groups from your target protein.[3][4] To preserve the phosphorylation state of BTK, the following steps are critical:
-
Work Quickly and on Ice: Keep your samples, buffers, and equipment on ice or at 4°C throughout the entire extraction process to minimize phosphatase activity.[3][5][6]
-
Use Phosphatase Inhibitors: Always supplement your lysis buffer with a freshly prepared cocktail of phosphatase inhibitors.[3][4][7] Commonly used inhibitors include sodium fluoride (a serine/threonine phosphatase inhibitor) and sodium orthovanadate (a tyrosine phosphatase inhibitor).[8]
-
Use Protease Inhibitors: In addition to phosphatase inhibitors, include protease inhibitors to prevent protein degradation.[4][9]
-
Immediate Lysis and Storage: After harvesting, lyse cells promptly. Once protein concentration is determined, immediately add SDS-PAGE loading buffer, which helps to inactivate phosphatases, and store aliquots at -80°C to avoid freeze-thaw cycles.[1][3][5]
Q3: My signal for total BTK is strong, but the pBTK signal is weak. What should I do?
This common issue often indicates that the overall protein is present, but the phosphorylated fraction is low or has been lost. Consider the following:
-
Increase Protein Load: Phosphorylated proteins often represent a small fraction of the total protein pool.[1][4] Increasing the amount of protein loaded per lane (50-100 µg of total cell lysate) can enhance the pBTK signal.[9]
-
Enrich for pBTK: For very low-abundance phosphoproteins, consider enriching your sample using immunoprecipitation (IP) with an antibody that recognizes total BTK, followed by Western blotting for pBTK.[3][4][10][11]
-
Optimize Cellular Stimulation: BTK phosphorylation is often transient and dependent on specific signaling events.[4][5] Ensure your cells are stimulated appropriately to induce phosphorylation. Perform a time-course experiment to determine the peak of BTK phosphorylation.[4][5]
-
Use a More Sensitive Substrate: Employing a highly sensitive enhanced chemiluminescence (ECL) substrate can significantly improve the detection of low-abundance proteins.[3][4]
Q4: Can my choice of blocking buffer and wash buffer affect the pBTK signal?
Yes, the choice of buffers is critical for detecting phosphorylated proteins:
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent. Milk contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background and masking of the specific signal.[1][2][3][4][5] It is recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[3][6]
-
Wash Buffer: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS). The phosphate in PBS can compete with the phospho-epitope for antibody binding, leading to a weaker signal.[3][4] If PBS must be used, ensure thorough washing with TBST before antibody incubation.[3]
Q5: How should I optimize my primary and secondary antibody incubations for pBTK?
-
Primary Antibody: For phosphorylated protein detection, it is often beneficial to incubate the primary antibody overnight at 4°C to allow for sufficient binding to the low-abundance target.[1] Always use the antibody dilution recommended on the datasheet as a starting point and optimize from there.
-
Secondary Antibody: Ensure your secondary antibody is fresh, active, and used at the correct dilution. Using an HRP-conjugated secondary antibody is standard for chemiluminescence detection.[6]
Q6: How can I be sure the band I am detecting is truly phosphorylated BTK?
To confirm the specificity of your phospho-antibody, you can perform a control experiment by treating your cell lysate with a phosphatase, such as calf intestinal phosphatase or lambda protein phosphatase, before running the Western blot.[4][10] If the signal disappears after phosphatase treatment, it confirms that the antibody is specific for the phosphorylated form of BTK.[4][10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a weak pBTK signal.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. inventbiotech.com [inventbiotech.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Orelabrutinib and Rituximab Combination Dosage In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments combining Orelabrutinib and rituximab.
Frequently Asked Questions (FAQs)
Q1: What are the established in vivo dosages for this compound and rituximab in combination therapy for B-cell lymphoma models?
A1: Based on preclinical studies using xenograft models, a commonly used dosage regimen is this compound administered orally at 10 mg/kg twice daily, and rituximab administered via intraperitoneal injection at 200 μ g/dose weekly.[1][2] It is crucial to note that optimal dosage may vary depending on the specific animal model, tumor type, and experimental goals.
Q2: What is the mechanism of action for this compound and rituximab that underlies their synergistic effect?
A2: this compound is a highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][3] By blocking BTK, it disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[4][5] Rituximab is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to cell death through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and induction of apoptosis.[5][6] The combination is synergistic because this compound's inhibition of BTK can enhance the pro-apoptotic effects of rituximab and preserve the ADCC function of natural killer (NK) cells, which can be negatively impacted by less selective BTK inhibitors.[1][5]
Q3: What are the expected outcomes of combining this compound and rituximab in vivo?
A3: Preclinical studies have demonstrated that the combination of this compound and rituximab leads to a significant inhibition of tumor growth in B-cell lymphoma xenograft models compared to either agent alone.[1] This is often accompanied by increased apoptosis within the tumor tissue.[1]
Q4: Are there any known off-target effects of this compound that I should be aware of during my in vivo experiments?
A4: this compound is designed for high selectivity to BTK, which minimizes off-target effects compared to first-generation BTK inhibitors.[1][3] However, as with any kinase inhibitor, it is essential to monitor for any unexpected adverse events in the animal models. Clinical studies in humans have reported side effects such as neutropenia, thrombocytopenia, and diarrhea, which could be potential observations in animal models.[7][8]
Q5: How soon can I expect to see a therapeutic response in my animal models after initiating treatment?
A5: The timeline for a therapeutic response can vary based on the tumor model and its growth rate. In the TMD8 xenograft model, tumor volume was measured every other day, and significant differences between the combination therapy group and control groups were observed over a 3-week treatment period.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Tumor Growth | - Cell viability issues during injection.- Variation in injection technique.- Health status of the animals. | - Ensure cells are in the logarithmic growth phase and have high viability (>90%) before injection.- Standardize the injection volume, depth, and location. Use of Matrigel can aid in consistent tumor establishment.- Use healthy, age-matched animals and monitor their overall health status throughout the experiment. |
| Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) | - Dosage may be too high for the specific animal strain.- Off-target effects of the combination therapy.- Dehydration or malnutrition due to treatment side effects. | - Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.- Reduce the dosage or the frequency of administration.- Provide supportive care, such as supplemental hydration and nutrition. Monitor animal weight closely. |
| Difficulty in Administering this compound Orally | - Animal resistance to gavage.- Incorrect gavage technique leading to aspiration. | - Ensure proper training in oral gavage techniques.- Formulate this compound in a palatable vehicle if possible, though gavage ensures accurate dosing. |
| Variable Rituximab Efficacy | - Inconsistent intraperitoneal (IP) injection.- Degradation of the antibody. | - Ensure proper IP injection technique to avoid administration into other tissues.- Store and handle rituximab according to the manufacturer's instructions to maintain its stability and activity. |
| Lack of Synergistic Effect | - Sub-optimal dosing or scheduling.- Intrinsic resistance of the tumor model. | - Re-evaluate the dosage and administration schedule. Consider staggered administration (e.g., starting this compound before rituximab).- Characterize the tumor model to ensure it expresses CD20 and has a functional BCR signaling pathway. |
Experimental Protocols
TMD8 Subcutaneous Xenograft Mouse Model
This protocol is adapted from established methodologies for creating B-cell lymphoma xenografts.[1][9][10]
Materials:
-
TMD8 human B-cell lymphoma cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
6- to 8-week-old female CB-17 SCID mice
-
This compound powder
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Rituximab solution
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture TMD8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Injection:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with sterile PBS and centrifuge again.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ TMD8 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor volume every other day using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
-
Drug Preparation and Administration:
-
This compound: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL). Administer orally (gavage) twice daily.
-
Rituximab: Dilute rituximab in sterile saline to the desired concentration. Administer 200 µg per mouse via intraperitoneal injection once weekly.
-
-
Treatment and Monitoring:
-
Randomize mice into treatment groups (Vehicle, this compound alone, Rituximab alone, and this compound + Rituximab).
-
Administer the treatments as described above for the desired duration (e.g., 3 weeks).
-
Continue to monitor tumor volume and body weight every other day.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Presentation
Table 1: In Vivo Efficacy of this compound and Rituximab Combination in a TMD8 Xenograft Model
| Treatment Group | This compound Dosage | Rituximab Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0 |
| This compound | 10 mg/kg, bid, p.o. | - | 30.2 |
| Rituximab | - | 200 µ g/dose , weekly, i.p. | 61.5 |
| Combination | 10 mg/kg, bid, p.o. | 200 µ g/dose , weekly, i.p. | 99.2 |
Data adapted from Yu et al., 2021.[1]
Visualizations
Signaling Pathways
Caption: this compound's Mechanism of Action.
Caption: Rituximab's Mechanisms of Action.
Experimental Workflow
Caption: TMD8 Xenograft Experimental Workflow.
References
- 1. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chidamide and this compound synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1196: ORIENT STUDY: REGIMEN OF this compound PLUS R-CHOP-LIKE FOR PATIENTS WITH NEWLY DIAGNOSED UNTREATED NON-GCB DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. This compound combined with rituximab and high-dose methotrexate as induction therapy in newly diagnosed primary central nervous system lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. veterinarypaper.com [veterinarypaper.com]
How to interpret unexpected results in Orelabrutinib kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Orelabrutinib in kinase assays. Given this compound's high selectivity for Bruton's tyrosine kinase (BTK), unexpected results are often attributable to experimental variables rather than inherent off-target effects at standard assay concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency and selectivity of this compound in a kinase assay?
A1: this compound is a highly potent and selective irreversible inhibitor of BTK. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) for BTK of approximately 1.6 nM.[1][2][3] Kinome-wide screening has demonstrated that at a concentration of 1 µM, this compound significantly inhibits BTK by over 90%, with minimal to no significant inhibition of 455 other kinases, including EGFR, TEC, and BMX, which are known off-targets for the first-generation BTK inhibitor, ibrutinib.[2][3] This high degree of selectivity is a key feature of the molecule.[1]
Q2: My IC50 value for this compound against BTK is significantly higher than the reported 1.6 nM. What are the potential reasons?
A2: Several factors can lead to an apparent decrease in this compound's potency in an in vitro kinase assay:
-
Insufficient Pre-incubation Time: this compound is an irreversible covalent inhibitor. Its mechanism involves a two-step process: initial non-covalent binding followed by the formation of a covalent bond with a cysteine residue (Cys481) in the BTK active site. To ensure the covalent bond formation, a pre-incubation period of this compound with the BTK enzyme, in the absence of ATP, is often necessary. Without adequate pre-incubation, the measured IC50 will be higher as it will primarily reflect the initial non-covalent interaction.
-
High ATP Concentration: Like many kinase inhibitors, this compound is ATP-competitive. If the ATP concentration in your assay is significantly higher than the Michaelis-Menten constant (Km) of BTK for ATP, it will require a higher concentration of this compound to achieve 50% inhibition, leading to an artificially high IC50 value.
-
Reagent Quality: The purity and activity of the recombinant BTK enzyme are critical. Partially inactive or aggregated enzyme will lead to inaccurate potency measurements. Similarly, the quality of the substrate and ATP can influence the results.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be prone to different types of interference, which may affect the calculated IC50.
Q3: I am observing inhibition of a kinase other than BTK in my assay. Is this an expected off-target effect of this compound?
A3: Based on extensive kinome screening, this compound is exceptionally selective for BTK.[1][2][3] Inhibition of other kinases is unexpected, especially at concentrations at or below 1 µM. If you observe such activity, consider the following possibilities:
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could be responsible for the observed off-target activity.
-
Assay Artifacts: Some compounds can interfere with certain assay technologies. For instance, a compound might be fluorescent and interfere with a fluorescence-based readout, or it could inhibit a coupling enzyme in a luminescence-based assay. Running appropriate controls, such as testing the compound in the absence of the kinase, can help identify such artifacts.
-
High Compound Concentration: While highly selective at 1 µM, it is possible that at much higher concentrations, this compound could exhibit some off-target activity. Review the concentration at which you are observing the effect.
-
Contaminated Reagents: Contamination of your kinase or other assay reagents with another kinase could be a source of the unexpected result.
Q4: How should I properly characterize the potency of an irreversible inhibitor like this compound?
A4: For irreversible inhibitors, the IC50 value is dependent on the pre-incubation time. A more accurate measure of potency is the second-order rate constant, k_inact/K_I, which is independent of pre-incubation time.[4] This parameter reflects the efficiency of covalent bond formation. Determining k_inact/K_I involves measuring the rate of inactivation (k_obs) at various inhibitor concentrations. While more complex to determine than a simple IC50, it provides a more robust characterization of an irreversible inhibitor's potency.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Higher than expected IC50 for BTK | 1. Inadequate pre-incubation time. | Introduce or increase the pre-incubation time of this compound with BTK before adding ATP. |
| 2. High ATP concentration. | Use an ATP concentration at or near the Km of BTK for ATP. | |
| 3. Inactive enzyme or substrate. | Verify the activity of the recombinant BTK and the quality of the substrate. | |
| 4. Assay interference. | Run controls to check for compound interference with the assay signal. | |
| Inhibition of a non-BTK kinase | 1. Compound impurity. | Verify the purity of your this compound sample. |
| 2. Assay artifact. | Test the compound in the absence of the kinase to rule out signal interference. | |
| 3. High screening concentration. | Confirm that the observed activity is present at physiologically relevant concentrations. | |
| High variability between replicates | 1. Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. |
| 2. Reagent instability. | Check the stability of your reagents (enzyme, ATP, etc.) under assay conditions. | |
| 3. Edge effects on the assay plate. | Avoid using the outer wells of the plate or use a plate with moats. | |
| No inhibition observed | 1. Incorrect compound concentration. | Verify the concentration of your this compound stock and dilutions. |
| 2. Inactive compound. | Ensure proper storage and handling of the this compound sample. | |
| 3. Inactive enzyme. | Confirm the activity of your BTK enzyme with a known control inhibitor. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Kinase | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| BTK | 1.6 | >90% | Primary target |
| EGFR | >1000 | Not significant | Known off-target of ibrutinib |
| TEC | >1000 | Not significant | Known off-target of ibrutinib |
| BMX | >1000 | Not significant | Known off-target of ibrutinib |
| Panel of 452 other kinases | Not reported | Not significant | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (Luminescence-based - ADP-Glo™ Assay)
This protocol is adapted for an irreversible inhibitor like this compound.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
- BTK Enzyme: Dilute recombinant human BTK to the desired concentration in Kinase Buffer.
- This compound: Prepare a serial dilution in DMSO, then dilute in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
- Substrate/ATP Mix: Prepare a solution of a suitable peptide substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for BTK.
2. Assay Procedure:
- Add 5 µL of diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
- Add 5 µL of diluted BTK enzyme to each well.
- Pre-incubation: Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation.
- Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Mix.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and measure ADP formation using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified BTK Signaling Pathway and the Point of this compound Inhibition.
Caption: General Workflow for an In Vitro Kinase Assay with an Irreversible Inhibitor.
Caption: Decision Tree for Troubleshooting Unexpected this compound Kinase Assay Results.
References
- 1. Evaluation of this compound monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Orelabrutinib stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Orelabrutinib stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the stability and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] this compound is also soluble in Ethanol to a lesser extent and is considered insoluble in water.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween 80, and saline or corn oil are used, but the initial stock is typically made in DMSO.[1][2]
Q2: At what temperatures should this compound powder and stock solutions be stored?
A2: this compound in its powdered form should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1][3][7] For stock solutions in a solvent, storage at -80°C is recommended for the longest-term stability, lasting up to 2 years.[3][7] Storage at -20°C is also an option for solvent-based stocks, with a shorter stability period of about 1 year.[1][3][7]
Q3: How should I handle the storage of this compound stock solutions to maintain their integrity?
A3: To maintain the integrity of your this compound stock solutions, it is crucial to aliquot the solution into smaller, single-use volumes after preparation. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[1][3][4]
Q4: Can I store my this compound stock solution at 4°C?
A4: While short-term storage of this compound powder at 4°C (for up to 2 years) is mentioned by some suppliers, it is generally not recommended for stock solutions.[3][7] For optimal stability of solutions, freezing at -20°C or -80°C is the standard practice.
Troubleshooting Guide
Issue 1: My this compound has precipitated out of solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the solvent may have absorbed moisture, which can reduce solubility.[1]
-
Solution:
-
Gently warm the solution to 37°C.
-
Use sonication to aid in redissolving the precipitate.[2][4]
-
Ensure you are using fresh, anhydrous DMSO for preparing your solutions, as moisture can significantly impact solubility.[1]
-
Consider preparing a slightly less concentrated stock solution if precipitation is a recurring issue.
-
Issue 2: I am observing reduced efficacy of this compound in my experiments.
-
Possible Cause: The compound may have degraded due to improper storage or handling. This could be a result of multiple freeze-thaw cycles or storage at an inappropriate temperature.
-
Solution:
-
Always aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[1][3][4]
-
Verify that your storage freezer is maintaining the correct temperature (-20°C or -80°C).
-
Prepare a fresh stock solution from the powdered compound to compare its efficacy against the older stock.
-
For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[3]
-
Quantitative Data Summary
For easy comparison, the following tables summarize the storage conditions and stability of this compound in both powder and solvent forms.
Table 1: Storage and Stability of this compound Powder
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from multiple suppliers and may vary slightly.[1][3][7]
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 1-2 years |
| -20°C | 1 month to 1 year |
The stability of stock solutions can depend on the solvent and concentration. It is best practice to use solutions stored at -80°C within one year for critical experiments.[1][3][4][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 427.49 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
Calibrated scale and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated scale in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.275 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution.[2][4]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: this compound's mechanism of action via BTK inhibition.
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Orelabrutinib Experiments and Cell Line Contamination
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Orelabrutinib. It specifically addresses issues that may arise from cell line contamination, a prevalent problem in biomedical research that can lead to unreliable and irreproducible results.[1][2][3][4][5][6][7][8]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to help you identify and resolve potential cell line contamination issues in your this compound experiments.
Q1: My this compound dose-response curve is inconsistent, or the IC50 value is significantly higher than expected. What could be the cause?
A1: Inconsistent or unexpectedly high IC50 values are a common indicator of cell line contamination. Several scenarios could be at play:
-
Contamination with a resistant cell line: Your target cell line may be contaminated with another B-cell lymphoma line that is less sensitive or resistant to this compound. This would shift the overall IC50 value higher.
-
Contamination with a BTK-negative cell line: A common contaminant is the HeLa cell line, which is a cervical cancer line and does not express BTK, the target of this compound.[5][7][8] Since this compound's anti-proliferative effect is dependent on BTK inhibition, the presence of BTK-negative cells will artificially inflate the viable cell count, leading to a higher apparent IC50.
-
Complete misidentification: The cell line you are working with may not be the one you think it is. It could be an entirely different cell line with lower sensitivity to this compound.
Troubleshooting Steps:
-
Verify Cell Morphology: Regularly inspect your cells under a microscope. While not definitive, a sudden change in morphology can be an early indicator of contamination.
-
Perform Cell Line Authentication: The gold standard for confirming the identity of your cell line is Short Tandem Repeat (STR) profiling.[9] This will provide a genetic fingerprint of your cell line that can be compared to established databases.
-
Check for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cultures for mycoplasma.
Q2: I'm not seeing the expected decrease in BTK phosphorylation (pBTK) at Tyr223 on my Western blot after this compound treatment. Why?
A2: This could be due to several factors, including cell line contamination:
-
Contamination with BTK-negative cells: If your culture is contaminated with cells that do not express BTK (e.g., HeLa cells), the total protein lysate will be diluted with protein from these BTK-negative cells. This will result in a weaker pBTK signal at baseline and may mask the decrease in pBTK in your target cells upon this compound treatment.
-
Contamination with a resistant cell line: The contaminating cells may have a mutation in BTK (e.g., at the C481 binding site) that confers resistance to this compound, or they may have hyperactivated downstream signaling pathways that bypass the need for BTK activity.[10][11]
-
Incorrect cell line: You may be working with a cell line that has low endogenous BTK expression or is not dependent on the B-cell receptor (BCR) signaling pathway for survival.
Troubleshooting Steps:
-
Authenticate Your Cell Line: Perform STR profiling to confirm the identity of your cell line.
-
Titrate Your Antibody: Ensure your primary antibody for pBTK (Tyr223) is optimized and working correctly by using appropriate positive and negative controls.
-
Review the Literature: Confirm that the cell line you are using is known to have active BCR signaling and is sensitive to BTK inhibition.
Q3: My apoptosis assay (e.g., Annexin V/PI staining) shows a lower-than-expected increase in cell death after this compound treatment. Could this be a contamination issue?
A3: Yes, this is another common consequence of cell line contamination.
-
Dilution of Effect: If your target B-cell lymphoma cells are undergoing apoptosis as expected, but are mixed with a significant population of contaminating cells that are unaffected by this compound, the overall percentage of apoptotic cells will be lower than anticipated.
-
Resistant Contaminants: The contaminating cells may be resistant to this compound-induced apoptosis due to mutations in the BTK pathway or upregulation of anti-apoptotic proteins.
Troubleshooting Steps:
-
STR Profile Your Cells: This is the most definitive way to identify contamination.
-
Use a Positive Control: Treat a known sensitive cell line with this compound alongside your experimental cells to ensure your assay and the drug are performing as expected.
-
Enrich for Your Target Cell Population: If you have a mixed population and can identify a unique surface marker for your target cells, you could use fluorescence-activated cell sorting (FACS) to isolate the correct population for your experiment. However, this is a workaround and does not solve the underlying contamination problem. The best practice is to start with a fresh, authenticated stock of your cell line.
Data Presentation
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a benchmark for your own experiments.
Table 1: this compound IC50 Values in B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| TMD8 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Sensitive (Specific value not provided, but shown to be highly sensitive) | [12] |
| HBL-1 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Sensitive (Specific value not provided, but shown to be highly sensitive) | [12] |
| Z138 | Mantle Cell Lymphoma (MCL) | Less Sensitive than TMD8/HBL-1 | [12] |
| Enzymatic Assay | BTK Enzymatic Activity | 1.6 | [12][13] |
Table 2: Apoptosis Induction by this compound in B-Cell Lymphoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| TMD8 | Vehicle | ~26.5% | [12] |
| TMD8 | This compound (1 µM, 48h) | ~68.0% | [14] |
| Z138 | Vehicle | ~9.2% | [12] |
| Z138 | This compound (1 µM, 48h) | ~18.3% | [14] |
Note: The values presented are approximate and may vary depending on experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo® Luminescent Assay
This protocol is adapted from the manufacturer's instructions and common laboratory practices.[10][12][15][16][17]
-
Cell Seeding:
-
Harvest and count your B-cell lymphoma cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 50 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Include wells with medium only for background luminescence measurement.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells to achieve a final volume of 100 µL.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12][15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[16]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-BTK (Tyr223)
This protocol is a general guideline for detecting changes in BTK phosphorylation.[3][18][19]
-
Cell Treatment and Lysis:
-
Plate cells at a sufficient density in a 6-well plate or flask.
-
Treat cells with this compound at the desired concentrations for 2 hours.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the pBTK signal.
-
Protocol 3: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
This protocol provides a general workflow for preparing samples for STR profiling. It is highly recommended to use a commercial service for the actual analysis.[9][20][21][22][23]
-
Sample Collection:
-
Collect a cell pellet of at least 1 x 10^6 cells.
-
Wash the cells twice with PBS to remove any contaminating media or serum.
-
The cell pellet can be stored at -80°C until ready for DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity (A260/A280 ratio).
-
-
STR Amplification and Analysis (typically performed by a core facility or commercial service):
-
A multiplex PCR is performed to amplify specific STR loci (typically 8 to 16 loci plus amelogenin for sex determination) using fluorescently labeled primers.
-
The amplified fragments are separated by size using capillary electrophoresis.
-
The resulting data is analyzed to create a unique genetic profile for the cell line.
-
-
Data Interpretation:
-
The generated STR profile is compared to a reference database of authenticated cell lines (e.g., ATCC, DSMZ).
-
A match of ≥80% between the sample profile and a reference profile is generally required to confirm the cell line's identity. A lower percentage match or the presence of extra alleles may indicate cross-contamination or misidentification.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound experiments and cell line contamination.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for the detection and resolution of cell line contamination.
References
- 1. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 2. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 3. genscript.com [genscript.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of HeLa Cell Contamination in HES Cells: Call for Cell Line Authentication in Reproductive Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. clgenetics.com [clgenetics.com]
- 10. promega.com [promega.com]
- 11. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 12. ch.promega.com [ch.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. OUH - Protocols [ous-research.no]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 19. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 21. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. ucberkeleydnasequencing.com [ucberkeleydnasequencing.com]
Technical Support Center: Optimizing Flow Cytometry Panels for Orelabrutinib-Treated Immune Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing flow cytometry panels for immune cells treated with Orelabrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and which immune cell population is most affected?
A1: this compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival.[1][3] Therefore, the primary cell population affected by this compound is B lymphocytes.[1][6] By inhibiting BTK, this compound disrupts BCR signaling, leading to the suppression of B-cell activity and inducing apoptosis in malignant B cells.[1] While its main target is B cells, it's important to consider potential off-target effects on other immune cells that may express BTK, albeit at lower levels.
Q2: How does this compound treatment affect B-cell populations in flow cytometry experiments?
A2: this compound treatment is expected to lead to a reduction in the frequency and absolute numbers of both malignant and normal B cells.[7] This can be observed in flow cytometry by a decrease in the percentage of CD19+ or CD20+ cells.[8] Furthermore, this compound may alter the expression of B-cell maturation and activation markers. Researchers should be mindful of potential changes in surface marker expression when gating on B-cell subsets.
Q3: Should I use a viability dye in my flow cytometry panel when analyzing this compound-treated cells?
A3: Yes, it is highly recommended to include a viability dye in your panel. This compound induces apoptosis in B cells, which can lead to an increased number of dead cells in your sample.[1] Dead cells can non-specifically bind antibodies, leading to false-positive results.[9] Using a fixable viability dye is crucial if you plan to fix and permeabilize your cells for intracellular staining, as it allows for the exclusion of dead cells from the analysis even after fixation.[10][11][12]
Q4: How do I properly compensate for spectral overlap in a multi-color flow cytometry panel for this compound-treated samples?
A4: Proper compensation is critical for accurate multi-color flow cytometry data.[13][14][15][16] You must prepare single-stained compensation controls for each fluorochrome in your panel.[13][14] These controls should ideally be cells that express the marker of interest, but compensation beads can also be used, especially for markers with low expression.[13][14] It is crucial that the compensation controls are treated in the same way as your experimental samples, including any fixation and permeabilization steps.[17]
Q5: What are Fluorescence Minus One (FMO) controls and are they necessary for this type of analysis?
A5: Fluorescence Minus One (FMO) controls are essential for setting accurate gates in multi-color flow cytometry, especially for identifying positive versus negative populations and for markers with continuous or low expression levels.[18] An FMO control contains all the antibodies in your panel except for the one you are evaluating. This helps to visualize the spread of fluorescence from other channels into the channel of interest, allowing for more accurate gating.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing flow cytometry on this compound-treated immune cells.
| Problem | Probable Cause(s) | Solution(s) |
| Dim signal or poor separation of positive and negative populations | 1. Suboptimal antibody titration.[9][19][20][21][22] 2. Inefficient fluorochrome choice for a low-expressing antigen. 3. Cell death leading to reduced marker expression. 4. Photobleaching of fluorochromes. | 1. Perform a thorough antibody titration to determine the optimal concentration for each antibody in your panel. 2. Use bright fluorochromes for markers with low expression levels. 3. Ensure a viability dye is used to exclude dead cells. Analyze samples promptly after staining. 4. Protect stained samples from light. |
| High background or non-specific staining | 1. Antibody concentration is too high.[9] 2. Presence of dead cells.[9] 3. Fc receptor-mediated antibody binding. 4. Insufficient washing steps. | 1. Titrate antibodies to find the concentration with the best signal-to-noise ratio.[19] 2. Use a viability dye to exclude dead cells from your analysis.[11] 3. Include an Fc block step in your staining protocol, especially when working with cells expressing Fc receptors like monocytes and B cells.[23] 4. Ensure adequate washing of cells between staining steps. |
| Unexpected changes in marker expression | 1. This compound-induced modulation of surface protein expression. 2. Gating on the wrong cell population. 3. Compensation issues leading to false positives or negatives. | 1. Carefully review the literature on the effects of BTK inhibitors on your markers of interest. Consider including additional markers to confirm cell identity. 2. Use a stringent gating strategy based on well-defined lineage markers.[8] 3. Re-evaluate your compensation matrix using properly prepared single-stain controls.[13][14] |
| Loss of a specific cell population (e.g., B cells) | 1. Expected pharmacological effect of this compound.[7] 2. Suboptimal sample preparation leading to cell loss. 3. Stringent gating that excludes the population of interest. | 1. This is an anticipated outcome of this compound treatment. Ensure your panel can still identify other immune cell subsets. 2. Handle cells gently during preparation and staining to minimize cell death and loss. 3. Review and adjust your gating strategy. Use FMO controls to confirm gate placement. |
Experimental Protocols
Protocol 1: Immunophenotyping of this compound-Treated Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in an appropriate cell culture medium for this compound treatment.
-
-
This compound Treatment:
-
Culture the PBMCs with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Staining Procedure:
-
Wash the treated cells with flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Viability Staining: Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells with staining buffer.
-
Fc Block: Resuspend the cells in staining buffer containing an Fc receptor blocking reagent (e.g., Fc Block) and incubate for 10 minutes at 4°C.[23]
-
Surface Staining: Without washing, add the pre-titrated antibody cocktail to the cells. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer.
-
(Optional) Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
(Optional) Intracellular Staining: Add the intracellular antibody cocktail and incubate as recommended by the manufacturer.
-
Wash the cells and resuspend in staining buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer that has been properly calibrated and compensated.
-
Collect a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Use a hierarchical gating strategy to identify cell populations of interest.
-
Protocol 2: Antibody Titration
-
Prepare a series of dilutions of the antibody to be titrated. A two-fold serial dilution starting from the manufacturer's recommended concentration is a good starting point.[9]
-
Aliquot a consistent number of cells into separate tubes for each antibody concentration, including an unstained control.
-
Stain the cells with the different antibody concentrations following the standard staining protocol.
-
Acquire the samples on the flow cytometer.
-
Analyze the data to determine the optimal concentration that provides the best separation between the positive and negative populations with minimal background staining. This can be quantified by calculating the Stain Index.[21]
Data Presentation
Table 1: Recommended Flow Cytometry Panels for this compound-Treated Immune Cells
| Panel Target | Lineage/Core Markers | Activation/Maturation/Functional Markers | Notes |
| B Cell Subsets | CD19, CD20, IgD, CD27 | CD38, CD24, IgM, CD5, CD10 | This compound will significantly impact B cell numbers.[7] |
| T Cell Subsets | CD3, CD4, CD8 | CD45RA, CCR7, CD25, CD69, CD127 | Important for assessing potential off-target effects on T cell activation.[24] |
| NK Cell Subsets | CD3, CD56, CD16 | NKp46, NKG2D, KIRs | To monitor the innate immune response.[25][26][27] |
| Monocyte Subsets | CD14, CD16, HLA-DR | CD86, CD11c, CCR2 | To assess the impact on myeloid cells.[28][29][30] |
Note: The specific fluorochromes for each antibody should be chosen based on the available lasers and detectors on your flow cytometer, and a spillover spreading matrix should be considered to minimize data spread.
Mandatory Visualization
Diagram 1: this compound Signaling Pathway
Caption: this compound's mechanism of action in the BCR signaling pathway.
Diagram 2: Experimental Workflow for Panel Optimization
Caption: Workflow for optimizing a flow cytometry panel for this compound-treated cells.
Diagram 3: Troubleshooting Logic for Dim Signal
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a BTK inhibitor, on antibody-mediated platelet destruction in primary immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LB0005 this compound, AN IRREVERSIBLE INHIBITOR OF BRUTON’S TYROSINE KINASE (BTK), FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS (SLE): RESULTS OF A RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE IB/IIA DOSE-FINDING STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. cyanagen.com [cyanagen.com]
- 11. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
- 13. Compensation Controls | McGovern Medical School [med.uth.edu]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 18. Validated 10-Color T Cell Panel Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 20. wi.mit.edu [wi.mit.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Basic T Cell and B Cell Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 24. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 25. Human Natural Killer Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 26. A 26 parameter, 24 color flow cytometry panel for Human memory NK cell phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 27. championsoncology.com [championsoncology.com]
- 28. Evaluation of a 12-Color Flow Cytometry Panel to Study Lymphocyte, Monocyte, and Dendritic Cell Subsets in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Comprehensive analysis of human monocyte subsets using full-spectrum flow cytometry and hierarchical marker clustering [frontiersin.org]
Adjusting Orelabrutinib treatment protocols for different lymphoma subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orelabrutinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] It acts by irreversibly binding to the cysteine residue (C481) in the active site of BTK.[5] This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of malignant B-cells.[1][3][4][5] By inhibiting BTK, this compound effectively halts downstream signaling cascades, including the activation of NF-κB, leading to apoptosis of cancerous B-cells.[5]
Q2: For which lymphoma subtypes is this compound being investigated?
This compound has been approved in China for the treatment of adult patients with relapsed or refractory (r/r) Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) and r/r Mantle Cell Lymphoma (MCL).[6][7][8] Clinical trials are also exploring its efficacy in other B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), particularly the MCD subtype, and Waldenström's Macroglobulinemia (WM).[6][7][9]
Q3: What is the recommended starting dose for this compound in clinical settings?
In most clinical trials for various lymphoma subtypes, the recommended phase 2 dose (RP2D) of this compound is 150 mg administered orally once daily.[10][11] This dosage has been shown to achieve near-complete and sustained BTK occupancy in peripheral blood mononuclear cells over a 24-hour period.[1][10]
Q4: What are the known off-target effects of this compound?
This compound is designed for high selectivity to minimize off-target effects commonly associated with first-generation BTK inhibitors.[1][12] In vitro kinase screening assays have shown that at a concentration of 1 µM, this compound primarily inhibits BTK with over 90% inhibition, showing minimal activity against other kinases like EGFR, TEC, and ITK.[10][13] This high selectivity is believed to contribute to its favorable safety profile, with a lower incidence of adverse events such as diarrhea, atrial fibrillation, and bleeding compared to ibrutinib.[1]
Troubleshooting Guide
Problem 1: Reduced or no activity of this compound in a sensitive lymphoma cell line.
-
Possible Cause 1: Inadequate Drug Concentration.
-
Troubleshooting Step: Verify the concentration and integrity of your this compound stock solution. It is recommended to prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions (e.g., in DMSO at -20°C or -80°C). Perform a dose-response experiment to redetermine the IC50 in your specific cell line and compare it to published values (the reported IC50 for BTK enzymatic activity is 1.6 nM).[1][13]
-
-
Possible Cause 2: Cell Line Integrity and Passage Number.
-
Troubleshooting Step: Ensure the cell line has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a limited passage number from a reliable source. Periodically perform cell line authentication.
-
-
Possible Cause 3: Acquired Resistance.
-
Troubleshooting Step: If the cell line has been continuously exposed to this compound, it may have developed resistance. A common mechanism of resistance to covalent BTK inhibitors is a mutation in the BTK gene at the C481 binding site.[14][15] Sequence the BTK gene in your cell line to check for this mutation. Also, investigate downstream signaling pathways that might be alternatively activated, such as the PI3K/Akt pathway.[16]
-
Problem 2: High background or inconsistent results in a Western blot for phosphorylated BTK (pBTK).
-
Possible Cause 1: Suboptimal Antibody Performance.
-
Troubleshooting Step: Ensure you are using a phospho-specific antibody validated for Western blotting. Optimize the antibody concentration and incubation conditions. Include appropriate controls, such as lysates from untreated cells and cells treated with a known activator of the BCR pathway to ensure the antibody is detecting the phosphorylated form of BTK.
-
-
Possible Cause 2: Inadequate Sample Preparation.
-
Troubleshooting Step: It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
-
-
Possible Cause 3: Inappropriate Blocking Buffer.
-
Troubleshooting Step: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking.[17]
-
Problem 3: Difficulty in establishing a lymphoma xenograft model that responds to this compound.
-
Possible Cause 1: Choice of Animal Model.
-
Troubleshooting Step: Ensure you are using severely immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, which are suitable for engrafting human lymphoma cell lines and patient-derived tissues.[18]
-
-
Possible Cause 2: Tumor Engraftment Failure.
-
Troubleshooting Step: The number of injected cells is critical for successful tumor engraftment.[18] Optimize the number of cells injected and the injection site (subcutaneous or orthotopic). Co-injection with Matrigel can sometimes improve tumor take rate.
-
-
Possible Cause 3: Inadequate Drug Dosing or Formulation in vivo.
-
Troubleshooting Step: this compound is orally bioavailable. Ensure the correct dosage and formulation are being used for oral gavage. In a TMD8 cell-line-derived xenograft model, a dose of 10 mg/kg has been used.[10] The formulation of the drug for in vivo use is critical for its solubility and absorption. A common vehicle for oral administration of hydrophobic drugs is a mixture of solvents like PEG300, Tween 80, and saline or corn oil.[13][19]
-
Quantitative Data Summary
Table 1: this compound Efficacy in Relapsed/Refractory Lymphoma Subtypes (Clinical Trials)
| Lymphoma Subtype | Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Mantle Cell Lymphoma (MCL) | This compound (150 mg QD) | 81.1% | 27.4% | [10][11] |
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | This compound (150 mg QD) | 92.5% | 21.3% | [4][20] |
| Waldenström's Macroglobulinemia (WM) | This compound (150 mg QD) | 89.4% (Overall), 80.9% (Major) | N/A | [21] |
| Diffuse Large B-cell Lymphoma (DLBCL) | This compound-based regimens | 89.5% | 73.7% | [5][22] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Reference |
| BTK IC50 (enzymatic assay) | 1.6 nM | [1][13] |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.
-
Materials:
-
Lymphoma cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of BTK Phosphorylation
This protocol outlines the steps to assess the inhibition of BTK phosphorylation by this compound.
-
Materials:
-
Lymphoma cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)[17]
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include an untreated control.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound's mechanism of action in the BCR signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting in vitro resistance to this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. scribd.com [scribd.com]
- 3. This compound | C26H25N3O3 | CID 91667513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Validate User [ashpublications.org]
- 15. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. B-cell receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Orelabrutinib vs. Ibrutinib: A Comparative Guide to Off-Target Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase inhibition profiles of orelabrutinib and ibrutinib, two prominent Bruton's tyrosine kinase (BTK) inhibitors. Understanding the selectivity of these inhibitors is crucial for predicting their safety profiles and potential for adverse effects in clinical applications. This comparison is supported by experimental data from preclinical studies.
Executive Summary
This compound is a novel, second-generation BTK inhibitor designed for high selectivity, which translates to a more favorable safety profile compared to the first-generation inhibitor, ibrutinib.[1][2] Preclinical data demonstrates that this compound potently inhibits its primary target, BTK, with minimal off-target activity. In contrast, ibrutinib is known to inhibit several other kinases, which is associated with a higher incidence of adverse events such as diarrhea, bleeding, and atrial fibrillation.[3][4][5]
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its clinical safety. Off-target inhibition can lead to unintended biological effects and toxicities. The following table summarizes the comparative kinase inhibition data for this compound and ibrutinib.
| Kinase Target | This compound | Ibrutinib | Associated Adverse Events of Off-Target Inhibition |
| Primary Target | |||
| BTK (IC50) | 1.6 nM[6] | - | Not Applicable |
| Key Off-Targets | |||
| EGFR | Minimal Inhibition[6][7] | Significant Inhibition[4][6] | Rash, Diarrhea[3][5] |
| TEC Family (e.g., TEC, ITK) | Minimal Inhibition[6] | Significant Inhibition[4][6] | Bleeding |
| SRC Family (e.g., BMX) | Minimal Inhibition[6] | Significant Inhibition[4][6] | - |
| C-terminal Src kinase (CSK) | Not specified | Significant Inhibition | Atrial Fibrillation |
Data based on a KINOMEscan assay against a panel of 456 kinases at a 1 µM drug concentration. "Minimal Inhibition" for this compound indicates that outside of BTK, no other kinase was inhibited by more than 10%.[6] "Significant Inhibition" for ibrutinib indicates notable inhibition of these kinases at the same concentration, leading to off-target effects.[6]
In a comprehensive screening assay against 456 kinases, this compound at a 1 µM concentration only demonstrated significant inhibition (>90%) of its intended target, BTK.[1][6] In the same assay, ibrutinib inhibited numerous other kinases, including those from the EGFR, TEC, and SRC families.[6] This higher selectivity of this compound is a key differentiating factor, suggesting a lower potential for mechanism-based, off-target toxicities.[8]
Signaling Pathway Context
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, the intended target for both drugs. It also depicts other key signaling pathways that can be inadvertently affected by ibrutinib's off-target inhibition, leading to the noted adverse events.
Caption: Simplified signaling pathways affected by this compound and ibrutinib.
Experimental Methodologies
The kinase inhibition profiles discussed are typically determined using robust, high-throughput screening methods. A common and highly regarded method is the KINOMEscan™ assay, a type of binding assay.
Principle of the KINOMEscan™ Assay
This method quantitatively measures the binding of a test compound (e.g., this compound or ibrutinib) to a large panel of kinases. The assay relies on a competition binding format.
-
Immobilization: Each kinase from a diverse panel is tagged and immobilized on a solid support.
-
Competition: The test compound is incubated at a specific concentration (e.g., 1 µM) with the immobilized kinase and a proprietary, tagged ligand that is known to bind to the active site of the kinase.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. If the test compound binds to the kinase, it will displace the tagged ligand, resulting in a lower signal.
-
Data Analysis: The results are typically expressed as a percentage of inhibition relative to a control (DMSO vehicle), which allows for the identification of which kinases the compound interacts with and the strength of that interaction.
Other biochemical assays used for kinase profiling include:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[9]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation events, offering a non-radioactive alternative with high sensitivity.[10]
-
Luminescence-Based Assays: These assays often measure the amount of ATP remaining after a kinase reaction, with lower ATP levels indicating higher kinase activity.[10][11]
The following diagram outlines a generalized workflow for a kinase inhibitor profiling experiment.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Conclusion
The available data strongly indicates that this compound possesses a more selective kinase inhibition profile than ibrutinib. This compound's focused activity on BTK minimizes the off-target effects that are commonly associated with ibrutinib, particularly those related to the inhibition of EGFR and TEC family kinases.[6][7] This superior selectivity is a key molecular feature that underpins the improved safety and tolerability profile of this compound, making it a promising therapeutic option in the treatment of B-cell malignancies.[8][12] Further clinical studies will continue to delineate the full impact of these differing inhibition profiles on patient outcomes.
References
- 1. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 诺诚健华 [innocarepharma.com]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Orelabrutinib and Acalabrutinib in Preclinical Chronic Lymphocytic Leukemia (CLL) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two second-generation Bruton's tyrosine kinase (BTK) inhibitors, orelabrutinib and acalabrutinib, in preclinical models of Chronic Lymphocytic Leukemia (CLL). The information is compiled from publicly available research data to assist in understanding their respective mechanisms of action and therapeutic potential.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in CLL.[1] this compound and acalabrutinib are both potent and selective irreversible BTK inhibitors that form a covalent bond with the Cys481 residue in the ATP-binding pocket of BTK, leading to its inhibition.[2][3] This guide focuses on the available preclinical data to compare their efficacy in CLL models.
Data Presentation
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Acalabrutinib | Reference |
| BTK IC₅₀ | 1.6 nM | 5.1 nM | [2][3] |
| Cell Viability (1µM, 72h in primary CLL cells) | Data not available in direct comparison | ~7% reduction (vs. untreated) | [3] |
| Apoptosis Induction (1µM, 72h in primary CLL cells) | Data not available in direct comparison | Modest induction with PARP and caspase-3 cleavage | [3] |
Note: The data for this compound and acalabrutinib are from separate studies and not from a direct head-to-head comparison in the same experimental setting.
Table 2: Kinase Selectivity
| Kinase | This compound (% inhibition at 1µM) | Acalabrutinib (IC₅₀) | Reference |
| BTK | >90% | 5.1 nM | [2][3] |
| EGFR | No significant inhibition | >1000 nM | [2][3] |
| ITK | No significant inhibition | 27 nM | [3] |
| TEC | No significant inhibition | 19 nM | [3] |
| SRC Family Kinases | Data not available | Less potent inhibition compared to ibrutinib | [3] |
Note: The selectivity data is derived from different experimental methodologies and should be interpreted with caution.
Experimental Protocols
BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the BTK inhibitors.
Methodology:
-
Recombinant human BTK enzyme is incubated with a range of concentrations of the test compound (this compound or acalabrutinib) in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[4]
-
A substate, such as poly(Glu, Tyr), and ATP are added to initiate the kinase reaction.[5][6]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 15-60 minutes).[4][5]
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent like ADP-Glo™.[4][5]
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Apoptosis Assays in Primary CLL Cells
Objective: To assess the cytotoxic and pro-apoptotic effects of BTK inhibitors on primary CLL cells.
Methodology:
-
Primary CLL cells are isolated from patient peripheral blood mononuclear cells (PBMCs) by negative selection.[7]
-
Cells are cultured in appropriate media and treated with various concentrations of this compound, acalabrutinib, or a vehicle control (e.g., DMSO).
-
For Cell Viability: After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo®, which measure metabolic activity.
-
For Apoptosis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cleavage of PARP and caspase-3 can be assessed by Western blotting.[3]
Western Blotting for BTK Signaling Pathway Analysis
Objective: To evaluate the effect of BTK inhibitors on the phosphorylation of BTK and its downstream signaling proteins.
Methodology:
-
Primary CLL cells are pre-incubated with the BTK inhibitor or vehicle control for a specified time.
-
The B-cell receptor is stimulated using an anti-IgM antibody to activate the signaling pathway.[7]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total BTK, PLCγ2, ERK, and AKT.[3][7]
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Mandatory Visualization
Caption: BTK Inhibition in the BCR Signaling Pathway.
Caption: Preclinical Efficacy Evaluation Workflow.
References
- 1. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Orelabrutinib and Zanubrutinib in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two next-generation Bruton's tyrosine kinase (BTK) inhibitors, orelabrutinib and zanubrutinib. While direct head-to-head preclinical in vivo studies are not available in published literature, this document synthesizes data from individual preclinical studies to offer a comparative overview of their efficacy in lymphoma models. The information is intended to assist researchers in evaluating the potential of these agents in their own studies.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Both this compound and zanubrutinib are potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, these inhibitors block its kinase activity.[1][2] This disruption of the BCR signaling cascade ultimately inhibits the proliferation and survival of malignant B-cells, leading to apoptosis.[1][2]
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for both this compound and zanubrutinib.
In Vivo Efficacy in Lymphoma Xenograft Models
The following tables summarize the available quantitative data from preclinical in vivo studies of this compound and zanubrutinib in various lymphoma models. It is important to note that these studies were not conducted side-by-side, and thus, direct comparisons should be made with caution due to potential differences in experimental conditions.
This compound In Vivo Efficacy Data
| Model Type | Cell Line/Tumor | Mouse Strain | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Cell-Line Derived Xenograft (CDX) | TMD8 (ABC-DLBCL) | CB.17/SCID | This compound | 10 mg/kg, bid | 30.2% (single agent) | [3] |
| Cell-Line Derived Xenograft (CDX) | TMD8 (ABC-DLBCL) | CB.17/SCID | This compound + Rituximab | 10 mg/kg, bid (this compound) | 99.2% (combination) | [3] |
| Patient-Derived Xenograft (PDX) | B-cell lymphoma | CB.17/SCID | This compound + Rituximab | 10 mg/kg, bid (this compound) | Significant reduction in tumor volume | [3] |
Zanubrutinib In Vivo Efficacy Data
| Model Type | Cell Line/Tumor | Mouse Strain | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Cell-Line Derived Xenograft (CDX) | OCI-LY10 (DLBCL) | Not Specified | Zanubrutinib | 2.5 mg/kg, p.o., BID | 76% | [4] |
| Cell-Line Derived Xenograft (CDX) | OCI-LY10 (DLBCL) | Not Specified | Zanubrutinib | 7.5 mg/kg, p.o., BID | 88% | [4] |
| Patient-Derived Xenograft (PDX) | Mantle Cell Lymphoma (MCL) | Not Specified | Zanubrutinib | 30 mg/kg, p.o., BID | Significant tumor inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized experimental protocols for the key in vivo experiments cited in this guide.
This compound In Vivo Xenograft Study Protocol
-
Animal Model: CB.17/SCID mice were used for the xenograft studies.
-
Cell Line and Implantation: For the cell-line derived xenograft (CDX) model, 1 x 107 TMD8 cells were suspended in a 1:1 ratio of PBS and Matrigel and inoculated subcutaneously into the mice.[5] For the patient-derived xenograft (PDX) model, 1 mm3 of patient tumor tissue was implanted subcutaneously.[5]
-
Treatment: Treatment was initiated when the tumor volume reached approximately 150 mm3.[5] this compound was administered at a dose of 10 mg/kg twice daily (bid).[5] For combination studies, rituximab was administered weekly at a dose of 200 µ g/dose .[5]
-
Endpoint Analysis: Tumor volume and body weight were measured every other day.[5] At the end of the study, tumors were harvested for further analysis, including hematoxylin and eosin (H&E) staining and TUNEL staining for apoptosis.[3]
Zanubrutinib In Vivo Xenograft Study Protocol
-
Animal Model: The specific mouse strain for the OCI-LY10 xenograft was not detailed in the available literature.
-
Cell Line and Implantation: For the OCI-LY10 CDX model, cells were implanted subcutaneously.
-
Treatment: Zanubrutinib was administered orally (p.o.) twice daily (BID) at doses of 2.5 and 7.5 mg/kg.[4] For the MCL PDX model, zanubrutinib was administered via oral gavage at a dose of 30 mg/kg twice a day.[4]
-
Endpoint Analysis: Tumor growth inhibition was the primary endpoint. The study also noted no detectable toxicities at the administered doses.[4]
The following diagram outlines a general experimental workflow for in vivo xenograft studies, applicable to both this compound and zanubrutinib experiments.
Comparative Analysis and Concluding Remarks
Based on the available preclinical in vivo data, both this compound and zanubrutinib demonstrate significant anti-tumor activity in various lymphoma models. A direct comparison of potency is challenging due to the differing experimental designs, including the cell lines, mouse strains, and dosing regimens used.
-
This compound has shown efficacy as a single agent and a more pronounced effect when combined with rituximab in a TMD8 ABC-DLBCL model.[3] The ability to enhance the anti-tumor effects of an established therapeutic antibody is a noteworthy characteristic.
-
Zanubrutinib has demonstrated dose-dependent tumor growth inhibition in an OCI-LY10 DLBCL model and significant efficacy in a patient-derived MCL model, highlighting its potential across different B-cell malignancies.[4]
For drug development professionals, the choice between these two inhibitors may depend on the specific subtype of B-cell malignancy being targeted and the potential for combination therapies. The data presented in this guide, while not from direct head-to-head studies, provides a valuable starting point for further investigation. Future preclinical studies employing a direct comparative design would be invaluable in elucidating the nuanced differences in the in vivo efficacy and safety profiles of this compound and zanubrutinib.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The experimental data is based on preclinical models and may not be representative of clinical outcomes in humans.
References
Orelabrutinib Target Engagement in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Orelabrutinib, a highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor, with other BTK inhibitors in preclinical models. The data and protocols presented herein are intended to offer a comprehensive overview of this compound's target engagement and efficacy profile.
Introduction
This compound is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies. This compound covalently binds to the Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. A distinguishing feature of this compound is its high selectivity for BTK, which is intended to minimize off-target effects and improve its safety profile compared to first-generation BTK inhibitors.
Mechanism of Action: BTK Signaling Pathway
BTK is a key mediator of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that ultimately results in the activation of transcription factors, such as NF-κB, which promote B-cell proliferation, survival, and differentiation. This compound, by irreversibly inhibiting BTK, effectively blocks this entire downstream signaling cascade.
Caption: BTK Signaling Pathway and this compound's Mechanism of Action.
Preclinical Target Engagement and Efficacy
This compound has demonstrated potent and selective inhibition of BTK in preclinical studies. Its efficacy has been evaluated in various in vitro and in vivo models of B-cell malignancies.
In Vitro Potency and Selectivity
This compound exhibits high potency against BTK with an IC50 in the low nanomolar range. Notably, kinome screening has revealed its superior selectivity compared to the first-generation BTK inhibitor, Ibrutinib.
| Parameter | This compound | Ibrutinib | Reference |
| BTK Enzymatic IC50 | 1.6 nM | Not Reported | |
| Kinase Selectivity | >90% inhibition of only BTK at 1 µM | Inhibition of multiple kinases (EGFR, TEC, BMX) |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been demonstrated in xenograft models of B-cell lymphoma. In a TMD8 cell-line-derived xenograft model, this compound monotherapy showed significant tumor growth inhibition.
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| TMD8 Xenograft | This compound | 10 mg/kg, daily | 30.2% | |
| TMD8 Xenograft | Rituximab | 200 µ g/dose , weekly | 61.5% | |
| TMD8 Xenograft | This compound + Rituximab | 10 mg/kg, daily + 200 µ g/dose , weekly | 99.2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to assess the target engagement and efficacy of BTK inhibitors.
Experimental Workflow for Preclinical Validation
The preclinical validation of a BTK inhibitor like this compound typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.
Caption: General Experimental Workflow for Preclinical Validation of a BTK Inhibitor.
BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Substrate peptide (e.g., poly-Glu, Tyr)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (and other BTK inhibitors for comparison) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate peptide.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for BTK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of BTK and its downstream targets in a cellular context.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
BCR-stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Imaging system
Procedure:
-
Seed B-cell lymphoma cells in culture plates and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Stimulate the cells with a BCR-stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or WST-1)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
B-cell lymphoma cell line (e.g., TMD8)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at the specified dose and schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and research objectives.
Navigating Resistance: A Comparative Analysis of Orelabrutinib and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. However, the emergence of acquired resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge. This guide provides a detailed comparison of cross-resistance profiles between the novel BTK inhibitor orelabrutinib and other covalent and non-covalent inhibitors, supported by experimental data and methodologies.
Comparative Efficacy and Potency
This compound is a highly selective, second-generation covalent BTK inhibitor.[1][2][3] It demonstrates high potency against wild-type BTK, with a half-maximal inhibitory concentration (IC50) of 1.6 nM.[2][4] Its high selectivity is intended to minimize off-target effects often associated with the first-generation inhibitor, ibrutinib.[2][5] While direct head-to-head trials are limited, indirect comparisons with another second-generation inhibitor, zanubrutinib, have been performed in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia/Small Lymphocytic Leukemia (CLL/SLL) and Mantle Cell Lymphoma (MCL). These analyses suggest differences in progression-free survival (PFS) and complete response (CR) rates between the two agents.[6][7]
| Inhibitor Class | Drug | Target | IC50 (BTK wt) | Key Characteristics |
| Covalent | Ibrutinib | BTK (Cys481) & other kinases | ~0.5 nM | First-generation, less selective, more off-target effects.[8] |
| Covalent | Acalabrutinib | BTK (Cys481) | ~3-5 nM | Second-generation, more selective than ibrutinib.[8] |
| Covalent | Zanubrutinib | BTK (Cys481) | <1 nM | Second-generation, highly selective with sustained BTK occupancy.[6][8] |
| Covalent | This compound | BTK (Cys481) | 1.6 nM [2][4] | Second-generation, highly selective. [2][4] |
| Non-covalent | Pirtobrutinib | BTK (non-Cys481) | - | Third-generation, reversible, active against C481-mutant BTK.[9][10] |
Cross-Resistance and Mutation Profiles
Continuous therapy with covalent BTK inhibitors can lead to the selection of resistant clones. The most common mechanism of resistance to first- and second-generation covalent inhibitors is a mutation at the cysteine 481 (C481) residue in the BTK active site, which prevents covalent binding.[11][12][13]
Studies on patients with CLL who progressed on this compound have revealed a distinct resistance mutation pattern. While the common BTK C481 mutation is observed, other mutations such as T474I and L528W have also been identified.[1][14][15] The emergence of these non-C481S mutations suggests different resistance mechanisms compared to ibrutinib and has significant implications for sequencing therapy.[1] For instance, the T474I and L528W mutations have also been reported to confer resistance to the non-covalent inhibitor pirtobrutinib, highlighting the complexity of overcoming BTK inhibitor resistance.[1][16]
| Inhibitor | Common Acquired Resistance Mutations | Downstream Mutations |
| Ibrutinib, Acalabrutinib, Zanubrutinib | BTK: C481S, C481R, C481Y[11][12][13] | PLCG2: R665W, L845F[11][17] |
| This compound | BTK: C481R, C481S, T474I, L528W[1][15] | Not extensively reported |
| Pirtobrutinib (Non-covalent) | BTK: T474I, L528W, V416L, A428D, M437R[10][16] | Not extensively reported |
Signaling Pathways and Experimental Analysis
The efficacy of BTK inhibitors stems from their ability to block the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[2][11] Mutations in BTK or downstream components like PLCG2 can reactivate this pathway despite the presence of the inhibitor.
Caption: BCR signaling pathway and points of BTK inhibitor action and resistance.
Experimental Protocols
The identification and characterization of resistance mutations involve several key experimental steps.
1. Patient Sample Analysis:
-
Sample Collection: Serial peripheral blood or bone marrow samples are collected from patients on this compound therapy, particularly at the time of disease progression.[1]
-
Genomic DNA Extraction: DNA is isolated from mononuclear cells for subsequent genetic analysis.
2. Mutation Detection:
-
Next-Generation Sequencing (NGS): Deep targeted-gene NGS is performed, covering the entire coding regions of key genes in the BCR pathway, such as BTK and PLCG2.[1] This allows for the identification of known and novel mutations.
-
Droplet Digital PCR (ddPCR): Highly sensitive ddPCR assays are used to detect and quantify specific low-frequency mutations, such as BTK C481S, and to confirm NGS findings.[1]
3. Functional Validation of Mutations:
-
Cell-Based Assays: To confirm that an identified mutation confers resistance, in vitro experiments are conducted. This often involves stably transfecting cell lines (e.g., HEK293) to express either wild-type or mutant BTK.[10]
-
Inhibitor Potency Testing: The transfected cells are treated with a dose range of various BTK inhibitors (e.g., this compound, ibrutinib, pirtobrutinib). The effect on BTK-mediated signaling (e.g., phosphorylation of BTK and downstream targets like PLCγ2) is measured via immunoblotting or other assays to determine the IC50 of the drug against the mutant protein.[10]
-
Primary Cell Analysis: Primary CLL cells from patients are cultured and treated with inhibitors. The impact on cell viability, B-cell receptor signaling, and the secretion of chemokines like CCL3/CCL4 is assessed to understand the biological consequences of resistance at the cellular level.[9][10]
Caption: Workflow for identifying and validating BTK inhibitor resistance mutations.
Conclusion
This compound is a potent and selective BTK inhibitor, but like other covalent inhibitors, its efficacy can be compromised by the development of acquired resistance. The resistance profile of this compound appears to be distinct, involving not only the canonical C481S mutation but also other alterations like T474I and L528W.[1] This unique mutational landscape underscores the importance of molecular monitoring in patients undergoing BTK inhibitor therapy. Understanding these specific cross-resistance patterns is crucial for developing rational treatment sequencing strategies, including the potential use of non-covalent inhibitors, to optimize outcomes for patients with B-cell malignancies. Further research is needed to fully elucidate the clinical impact of these novel resistance mutations and to develop therapeutic approaches to overcome them.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. 诺诚健华 [innocarepharma.com]
- 4. Evaluation of this compound monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Indirect comparisons of efficacy of zanubrutinib versus this compound in patients with relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma or relapsed or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Comparisons of Efficacy of Zanubrutinib Versus this compound in Patients with R/R MCL: An Extended Follow-up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. google.com [google.com]
- 13. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chronic Lymphocytic Leukemia - this compound - BTK C481R - LARVOL VERI [veri.larvol.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Frontiers | Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway [frontiersin.org]
Orelabrutinib in Ibrutinib-Resistant Lymphoma: A Preclinical Comparative Guide
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][2] The first-generation BTK inhibitor, ibrutinib, has revolutionized the treatment of various B-cell malignancies. However, the emergence of resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge.[3]
Orelabrutinib is a next-generation, irreversible BTK inhibitor designed for high selectivity and potency.[2][4] This guide provides an objective comparison of this compound's performance against ibrutinib in preclinical lymphoma models, based on available experimental data. It will focus on their efficacy in ibrutinib-sensitive contexts and elucidate the mechanistic basis of resistance that affects both agents.
Mechanism of Action: BTK Inhibition and Ibrutinib Resistance
The BCR signaling cascade is a cornerstone of B-cell function. Upon antigen binding, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways like PLCγ2 and NF-κB, promoting cell proliferation and survival.[1][2]
Both this compound and ibrutinib are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity.[1] However, ibrutinib is known to have off-target effects on other kinases, such as EGFR and TEC, which are not observed with the more selective this compound.[4][5]
The most common mechanism of acquired resistance to ibrutinib is a mutation that substitutes the cysteine at position 481 with a serine (C481S). This substitution prevents the covalent binding of irreversible inhibitors like ibrutinib. As this compound utilizes the same covalent binding mechanism, it is also rendered ineffective by the C481S mutation.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
Orelabrutinib Demonstrates Superior Selectivity Over EGFR in In Vitro Assays
For Immediate Release
[City, State] – [Date] – New comparative data highlights the exceptional selectivity of Orelabrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, particularly in its minimal interaction with the epidermal growth factor receptor (EGFR). In vitro studies, including comprehensive kinase profiling assays, validate this compound's high affinity for its intended target, BTK, while exhibiting negligible inhibition of EGFR, a common off-target kinase associated with adverse effects for other BTK inhibitors like Ibrutinib.
This compound is a novel, irreversible BTK inhibitor that has shown significant promise in the treatment of B-cell malignancies.[1] A key differentiator for this second-generation inhibitor is its remarkable kinase selectivity. Preclinical data consistently demonstrates this compound's potent and specific inhibition of BTK, which is crucial for B-cell receptor (BCR) signaling and the survival of malignant B-cells.
Quantitative Comparison of Kinase Inhibition
To objectively assess the selectivity of this compound, its inhibitory activity was compared against that of the first-generation BTK inhibitor, Ibrutinib. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for evaluating the potency and binding affinity of an inhibitor to its target kinase.
| Inhibitor | Target Kinase | IC50 / Kd | Reference |
| This compound | BTK | IC50: 1.6 nM | |
| EGFR | > 1,000 nM (No significant inhibition at 1 µM) | [2][3] | |
| Ibrutinib | BTK | IC50: 0.5 nM | |
| EGFR (mutant) | Kd: 180 nM | [4] | |
| EGFR (cellular phosphorylation) | EC50: 23-58 nM (in mutant cell lines) | [5] |
As the data indicates, this compound potently inhibits BTK with an IC50 of 1.6 nM.[2] In stark contrast, comprehensive kinase screening assays have shown that at a concentration of 1 µM, this compound exhibits over 90% inhibition of BTK while demonstrating a lack of significant inhibition on a panel of 456 other kinases, including EGFR.[2][3] This suggests an IC50 for EGFR that is well above 1,000 nM.
Conversely, Ibrutinib, while also a potent BTK inhibitor, displays considerable off-target activity against EGFR.[6] Biochemical assays have determined a binding affinity (Kd) of 180 nM for Ibrutinib against mutant EGFR, and cellular assays show inhibition of EGFR autophosphorylation in the nanomolar range.[4][7][5] This off-target inhibition of EGFR by Ibrutinib is thought to be associated with some of the adverse clinical effects observed with its use.[8]
Experimental Protocols
The in vitro validation of this compound's selectivity was primarily conducted using kinase selectivity profiling assays, such as the KINOMEscan™ platform. This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases.
-
Reagents and Preparation:
-
Test compounds (this compound, Ibrutinib) are serially diluted to a range of concentrations.
-
A DNA-tagged kinase panel (including BTK and EGFR) is prepared.
-
An immobilized, active-site directed ligand specific for the kinase panel is coated onto solid support beads.
-
-
Assay Procedure:
-
The DNA-tagged kinases are incubated with the test compounds at various concentrations.
-
This mixture is then applied to the beads coated with the immobilized ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand on the beads. Kinases that are bound by the test compound will remain in solution.
-
The beads are washed to remove unbound kinases and test compounds.
-
-
Quantification:
-
The amount of kinase bound to the beads is quantified by eluting the kinase and measuring the associated DNA tag using quantitative PCR (qPCR).
-
The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (e.g., 1 µM).
-
Alternatively, a full dose-response curve can be generated to determine the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this research, the following diagrams depict the relevant signaling pathway and the experimental workflow.
Caption: Simplified BTK signaling pathway inhibited by this compound.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Conclusion
The in vitro data strongly supports the superior selectivity of this compound for BTK over EGFR, especially when compared to the first-generation inhibitor Ibrutinib. This high degree of selectivity is a critical attribute, as it may translate to a more favorable safety profile by minimizing off-target effects. For researchers and drug development professionals, these findings underscore the importance of kinase selectivity in the design of next-generation targeted therapies.
References
- 1. Evaluation of this compound monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib selectively and irreversibly targets EGFR (L858R, Del19) mutant but is moderately resistant to EGFR (T790M) mutant NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Orelabrutinib Demonstrates Potent Synergy with BCL2 Inhibitors in Preclinical Models, Outperforming Other BTK Inhibitors in Specific Contexts
For Immediate Release
Shanghai, China – November 10, 2025 – New comparative analyses of preclinical data reveal that orelabrutinib, a novel Bruton's tyrosine kinase inhibitor (BTKi), exhibits significant synergistic effects when combined with the BCL2 inhibitor venetoclax in lymphoma models. These findings, which suggest a potential for enhanced therapeutic efficacy, position this compound as a promising candidate for combination therapies in B-cell malignancies. The data indicates that in certain contexts, the synergistic lethality of the this compound-venetoclax combination may be more pronounced compared to combinations of venetoclax with other BTK inhibitors such as ibrutinib.
The combination of BTK and BCL2 inhibitors represents a rational and promising strategy in the treatment of various B-cell cancers. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. BCL2, an anti-apoptotic protein, is also a key survival factor for these malignant cells. Dual targeting of these pathways has the potential to overcome resistance and induce deeper, more durable responses.
Superior In Vitro Cytotoxicity with this compound-Venetoclax Combination
Recent preclinical studies have provided quantitative data on the synergistic effects of this compound and other BTK inhibitors with venetoclax in various lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate the enhanced cell-killing effects of these combinations.
One key study investigated the effect of this compound in combination with venetoclax in double-hit lymphoma (DHL) cell lines. The IC50 values for this compound as a single agent were determined, and a synergistic effect was observed when combined with venetoclax[1]. For instance, in the TMD8 DHL cell line, the IC50 of this compound alone was 0.595 µM at 48 hours. The addition of venetoclax significantly enhanced the cytotoxic effect, as indicated by a combination index (CI) of less than 1, signifying synergy[1].
In comparison, studies on the combination of ibrutinib and venetoclax in ibrutinib-resistant activated B-cell (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines also showed synergistic cytotoxicity. In HBL-IR cells, the IC50 of ibrutinib was 76.50 µmol/L, and while venetoclax alone showed minimal effect, the combination resulted in a significant increase in cell death[2].
While direct head-to-head preclinical studies with identical cell lines and experimental conditions are limited, the available data suggests that this compound in combination with venetoclax demonstrates a potent synergistic effect in specific lymphoma subtypes.
| Drug Combination | Cell Line | Cancer Type | IC50 (BTKi alone) | Observation with BCL2i Combination | Reference |
| This compound + Venetoclax | TMD8 | Double-Hit Lymphoma | 0.595 µM (48h) | Synergistic cell death (CI < 1) | [1] |
| This compound + Venetoclax | LR | Double-Hit Lymphoma | 109.70 µM (48h) | Synergistic cell death (CI < 1) | [1] |
| This compound + Venetoclax | WILL-2 | Double-Hit Lymphoma | 81.38 µM (48h) | Synergistic cell death (CI < 1) | [1] |
| Ibrutinib + Venetoclax | HBL-IR | ABC-DLBCL (Ibrutinib-Resistant) | 76.50 µmol/L | Significant increase in cell death | [2] |
Enhanced Apoptosis Induction
The synergistic cytotoxicity of BTKi-BCL2i combinations is largely attributed to the enhanced induction of apoptosis, or programmed cell death.
In ibrutinib-resistant HBL-IR cells, the combination of ibrutinib and venetoclax led to a significant increase in apoptosis. While single-agent ibrutinib and venetoclax induced 14.43% and 18.63% apoptosis, respectively, the combination resulted in 36.80% of cells undergoing apoptosis[2].
Studies with this compound and venetoclax in DHL cell lines also demonstrated a significant increase in apoptosis with the combination treatment compared to single agents, further supporting the synergistic interaction[1][3][4].
| Drug Combination | Cell Line | Control (Apoptosis %) | BTKi Alone (Apoptosis %) | BCL2i Alone (Apoptosis %) | Combination (Apoptosis %) | Reference |
| Ibrutinib + Venetoclax | HBL-IR | 4.03% | 14.43% | 18.63% | 36.80% | [2] |
In Vivo Tumor Growth Inhibition
The synergistic effects observed in vitro have been validated in in vivo xenograft models of lymphoma.
In a xenograft model using ibrutinib-resistant HBL-IR cells, both ibrutinib and venetoclax monotherapy were effective in reducing tumor growth compared to the control group. However, the combination therapy induced a more significant reduction in tumor volume, demonstrating a clear synergistic effect in vivo[2].
While specific quantitative data for in vivo tumor growth inhibition with the this compound-venetoclax combination was not detailed in the available abstracts, a study on this compound combined with rituximab in a TMD8 xenograft model showed that the combination restrained tumor growth by 99.2%, compared to 30.2% for this compound alone and 61.5% for rituximab alone, highlighting this compound's potential in combination therapies[5].
Signaling Pathways and Experimental Workflows
The synergistic interaction between BTK and BCL2 inhibitors can be visualized through their impact on key signaling pathways. BTK inhibitors block the pro-survival signals downstream of the B-cell receptor, while BCL2 inhibitors directly promote apoptosis by inhibiting the anti-apoptotic protein BCL2.
The experimental workflows for assessing the synergistic effects of these drug combinations are standardized and rigorous.
References
- 1. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chidamide and this compound synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of BTK inhibitor this compound to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Durability of Response: A Comparative Analysis of Orelabrutinib and Other Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. By irreversibly binding to the Cys481 residue of BTK, these inhibitors effectively shut down the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2] While the first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy, its off-target activities led to a range of adverse effects.[3][4] This prompted the development of second-generation covalent BTK inhibitors, including acalabrutinib, zanubrutinib, and orelabrutinib, designed for greater selectivity and improved safety profiles.[3][4] This guide provides a comparative assessment of the durability of response to this compound versus other prominent covalent BTK inhibitors, supported by preclinical and clinical data.
Preclinical Profile: Potency and Selectivity
The durability of a covalent inhibitor's effect is intrinsically linked to its potency and selectivity. A highly selective inhibitor with a potent on-target activity is expected to provide a sustained response with fewer off-target toxicities.
This compound is a novel, potent, and highly selective BTK inhibitor.[1] Preclinical studies have demonstrated its potent inhibition of BTK enzymatic activity with a half-maximal inhibitory concentration (IC50) of 1.6 nM.[1][5][6] A KINOMEscan assay of 456 kinases revealed that at a concentration of 1 µM, this compound only exhibited significant inhibition (>90%) of BTK, demonstrating its superior kinase selectivity compared to ibrutinib, which also inhibits other kinases such as EGFR, TEC, and BMX.[1][6][7] This high selectivity is attributed to its unique chemical structure.[7]
| Inhibitor | BTK IC50 (nM) | Off-Target Kinases Inhibited (at 1 µM) | Reference |
| This compound | 1.6 | Minimal (>90% inhibition only on BTK in a panel of 456 kinases) | [1][5][6] |
| Ibrutinib | ~0.5 | EGFR, TEC, BMX, and others | [1][8] |
| Acalabrutinib | ~3-5 | More selective than ibrutinib | [8][9] |
| Zanubrutinib | <1 | More selective than ibrutinib | [9][10] |
Table 1: Preclinical Potency and Selectivity of Covalent BTK Inhibitors. This table summarizes the reported IC50 values for BTK and highlights the selectivity profiles of the respective inhibitors. Lower IC50 values indicate higher potency.
Clinical Efficacy and Durability of Response
Clinical trial data provides the ultimate assessment of an inhibitor's durable response in patients. While direct head-to-head trials comparing all four covalent BTK inhibitors are not available, data from individual and comparative studies offer valuable insights.
This compound:
In a Phase 2 study of patients with relapsed or refractory (r/r) mantle cell lymphoma (MCL), this compound demonstrated an overall response rate (ORR) of 81.1%, with 27.4% of patients achieving a complete response (CR). The median duration of response (DOR) was 22.9 months, and the median progression-free survival (PFS) was 22.0 months, indicating a durable clinical benefit.[5] In a long-term follow-up of a Phase 2 study in patients with r/r chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), the ORR was 93.8%, and the estimated 30-month DOR was 70.6%.[4]
Comparative Clinical Data:
Head-to-head clinical trials have demonstrated the superior safety and comparable or superior efficacy of second-generation BTK inhibitors over ibrutinib. The ALPINE study showed that zanubrutinib had a superior PFS compared to ibrutinib in patients with r/r CLL/SLL.[2] The ELEVATE-RR trial demonstrated the non-inferior PFS of acalabrutinib compared to ibrutinib in a similar patient population, with a better safety profile for acalabrutinib. Indirect comparisons between zanubrutinib and acalabrutinib suggest a potential PFS advantage for zanubrutinib.[3][11]
| Study (Indication) | Treatment Arms | ORR | CR Rate | Median DOR (months) | Median PFS (months) | Reference |
| Phase 2 (r/r MCL) | This compound | 81.1% | 27.4% | 22.9 | 22.0 | [5] |
| Phase 2 (r/r CLL/SLL) | This compound | 93.8% | 23.8% | Not Reached (70.6% at 30 mo) | Not Reached | [4] |
| ALPINE (r/r CLL/SLL) | Zanubrutinib vs. Ibrutinib | 85.6% vs. 75.4% | - | - | Superior for Zanubrutinib | [12] |
| ELEVATE-RR (r/r CLL) | Acalabrutinib vs. Ibrutinib | - | - | - | Non-inferior for Acalabrutinib | [13] |
| ACE-LY-004 (r/r MCL) | Acalabrutinib | 81% | 40% | 22.0 | 22.0 | [10] |
| BGB-3111-206 (r/r MCL) | Zanubrutinib | 83.7% | 77.9% | - | 33.0 | [10] |
Table 2: Clinical Outcomes of Covalent BTK Inhibitors in B-Cell Malignancies. This table presents key efficacy endpoints from various clinical trials. It is important to note that cross-trial comparisons have limitations due to differences in study design and patient populations.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize and compare covalent BTK inhibitors.
Kinase Inhibition Assay (Biochemical Potency)
This assay determines the concentration of an inhibitor required to block the enzymatic activity of the target kinase by 50% (IC50).
-
Reagents: Recombinant human BTK enzyme, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test inhibitor at various concentrations.
-
Procedure: a. The BTK enzyme is incubated with serially diluted concentrations of the inhibitor in the kinase assay buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo™. e. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay (Cellular Potency)
This assay measures the inhibitor's ability to block BTK activity within a cellular context by assessing the phosphorylation status of BTK at a key autophosphorylation site (e.g., Tyr223).
-
Cell Culture: A suitable B-cell lymphoma cell line (e.g., Ramos) is cultured under standard conditions.
-
Procedure: a. Cells are treated with varying concentrations of the BTK inhibitor for a defined period (e.g., 1-2 hours). b. Following treatment, the B-cell receptor can be stimulated (e.g., with anti-IgM) to induce BTK activation. c. Cells are lysed, and protein concentrations are determined. d. Equal amounts of protein lysate are subjected to Western blotting. e. Phospho-BTK (Tyr223) and total BTK levels are detected using specific antibodies. f. The intensity of the phospho-BTK band is normalized to the total BTK band, and the EC50 (effective concentration to inhibit 50% of phosphorylation) is calculated.
Washout Experiment for Target Occupancy Durability
This experiment assesses the duration of target inhibition after the drug has been removed from the extracellular environment, a key indicator of the durability of a covalent inhibitor.
-
Cell Treatment and Washout: a. B-cell lines (e.g., Ramos cells) are incubated with the covalent BTK inhibitor at a concentration that achieves full target occupancy (e.g., 1 µM) for a specified time (e.g., 1 hour). b. The cells are then washed extensively with inhibitor-free medium to remove any unbound drug. c. The washed cells are re-suspended in fresh, inhibitor-free medium and incubated for various time points (e.g., 4, 8, 12, 24 hours).
-
Assessment of BTK Occupancy: a. At each time point, a sample of cells is taken. b. The remaining free (uninhibited) BTK is measured. This can be done by incubating cell lysates with a biotinylated covalent probe that binds to the unoccupied Cys481 residue. c. The amount of probe-bound BTK is then quantified using an ELISA-based method. d. The percentage of BTK occupancy by the initial inhibitor is calculated by comparing the amount of free BTK in the treated samples to that in untreated control samples. e. The rate of recovery of free BTK over time provides a measure of the durability of target inhibition, taking into account the rate of new BTK protein synthesis.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Indirect Comparisons of Efficacy of Zanubrutinib Versus this compound in Patients with R/R MCL: An Extended Follow-up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 12. cllsociety.org [cllsociety.org]
- 13. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Orelabrutinib's potency against a panel of novel BTK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of Orelabrutinib against a panel of novel Bruton's tyrosine kinase (BTK) inhibitors. The data presented is compiled from publicly available preclinical studies and is intended to serve as a resource for researchers and drug development professionals in the field of B-cell malignancy therapeutics.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, making it a key therapeutic target for various B-cell malignancies.[1][2] The development of BTK inhibitors has revolutionized the treatment landscape for these diseases. This compound is a potent and highly selective, irreversible BTK inhibitor.[3][4] This guide benchmarks its potency against other novel covalent and non-covalent BTK inhibitors.
Comparative Potency of BTK Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of this compound and a selection of other novel BTK inhibitors against the wild-type BTK enzyme.
| Inhibitor | Type | BTK IC50 (nM) |
| This compound | Covalent, Irreversible | 1.6 [5] |
| Ibrutinib | Covalent, Irreversible | 0.5 - 1.5[6] |
| Acalabrutinib | Covalent, Irreversible | 3.1 - 5.1[6][7] |
| Zanubrutinib | Covalent, Irreversible | 0.5 - 0.71[6][8] |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | ~2.5 (Kd)[9] |
| Tirabrutinib | Covalent, Irreversible | ~2.7[10] |
| Spebrutinib (AVL-292) | Covalent, Irreversible | ~0.5[11] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.
Kinase Selectivity Profile
A crucial aspect of a BTK inhibitor's profile is its selectivity, as off-target effects can lead to adverse events. Kinase selectivity is often assessed using broad kinase panel screening, such as the KINOMEscan™ platform.
This compound has demonstrated high selectivity for BTK. In a KINOMEscan assay against a panel of 456 kinases at a 1 µM concentration, this compound showed significant inhibition (>90%) only against BTK, with minimal off-target binding.[5] In contrast, the first-generation inhibitor ibrutinib has been shown to inhibit other kinases, including TEC family kinases and EGFR, which can contribute to off-target side effects.[12] Second-generation inhibitors like acalabrutinib and zanubrutinib were developed to have improved selectivity profiles over ibrutinib.[12] Pirtobrutinib has also been shown to be highly selective for BTK.[9]
Experimental Protocols
Determination of BTK Inhibitory Potency (IC50)
1. Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay):
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
-
Materials: Recombinant human BTK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, a suitable BTK substrate (e.g., poly(E,Y)4:1), the BTK inhibitor to be tested, ADP-Glo™ Reagent, and Kinase Detection Reagent.[4]
-
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in DMSO.
-
In a 384-well plate, add the BTK enzyme, the inhibitor dilution, and the substrate/ATP mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
2. Cellular BTK Autophosphorylation Assay:
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
-
Materials: B-cell lymphoma cell line (e.g., Ramos), cell culture medium, the BTK inhibitor, an agent to stimulate the BCR pathway (e.g., anti-IgM antibody), lysis buffer, and antibodies for Western blotting (anti-phospho-BTK (Tyr223) and total BTK).
-
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-incubate the cells with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the BCR pathway by adding anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated BTK (pBTK) and total BTK.
-
Quantify the band intensities and determine the concentration of the inhibitor that causes 50% inhibition of BTK autophosphorylation.
-
Kinase Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the test compound and the immobilized ligand. The amount of kinase that binds to the solid support is measured. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.[13]
-
Procedure (Generalized):
-
The test compound (e.g., at a fixed concentration of 1 µM) is incubated with a DNA-tagged kinase and a ligand-immobilized solid support.
-
After an incubation period to allow for binding equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, with a lower percentage indicating stronger binding of the test compound to the kinase.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow for BTK Inhibitor Evaluation
Caption: Preclinical experimental workflow for evaluating a novel BTK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 9. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
